molecular formula C7H7BrFN B1446735 3-Bromo-5-fluoro-N-methylaniline CAS No. 1369880-72-7

3-Bromo-5-fluoro-N-methylaniline

Cat. No.: B1446735
CAS No.: 1369880-72-7
M. Wt: 204.04 g/mol
InChI Key: DQTASYLCRXVLTH-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-N-methylaniline is a useful research compound. Its molecular formula is C7H7BrFN and its molecular weight is 204.04 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-fluoro-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-10-7-3-5(8)2-6(9)4-7/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTASYLCRXVLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Bromo-5-fluoro-N-methylaniline CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-5-fluoro-N-methylaniline: A Key Intermediate for Advanced Research

This guide provides a comprehensive technical overview of this compound, a halogenated aniline derivative with significant potential as a building block in medicinal chemistry and materials science. Given the limited publicly available data for this specific compound, this document synthesizes information from closely related analogues and established chemical principles to offer valuable insights for researchers, scientists, and drug development professionals.

Core Identification and Physicochemical Properties

This compound is a substituted aromatic amine with the CAS number 1369880-72-7 .[1][2] Its structure incorporates a bromine atom, a fluorine atom, and an N-methylamino group on a benzene ring, providing multiple reactive sites for synthetic transformations.

Table 1: Physicochemical Properties of this compound and Related Analogues

PropertyThis compound3-Bromo-N-methylaniline (Analogue)3-Bromo-5-fluoroaniline (Analogue)
CAS Number 1369880-72-7[1][2]66584-32-5134168-97-1[3]
Molecular Formula C₇H₇BrFNC₇H₈BrNC₆H₅BrFN[3]
Molecular Weight 204.04 g/mol 186.05 g/mol 190.02 g/mol [3]
Appearance Not specifiedLiquidBrown Liquid[3]
Boiling Point Data not available253 °C (lit.)Data not available
Melting Point Data not availableData not availableData not available
Density Data not available1.461 g/mL at 25 °C (lit.)Data not available
Solubility Data not availableData not availableData not available

Proposed Synthetic Pathways

While a specific, validated synthesis protocol for this compound is not published in readily accessible literature, a plausible route can be devised based on standard organic synthesis transformations. A potential two-step synthesis starting from 3-bromo-5-fluoroaniline is outlined below. This approach leverages a well-established N-methylation reaction.

Experimental Protocol: Proposed N-methylation of 3-Bromo-5-fluoroaniline

Causality behind Experimental Choices: This protocol employs a standard reductive amination approach, which is a common and effective method for the N-methylation of anilines. The use of formaldehyde as the methyl source and sodium borohydride as the reducing agent is a well-documented and high-yielding combination.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-bromo-5-fluoroaniline (1 equivalent) in a suitable solvent such as methanol or acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Formaldehyde: Cool the solution to 0 °C in an ice bath. Add an aqueous solution of formaldehyde (1.2 equivalents) dropwise while stirring.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Reduction: Cool the mixture back to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise, controlling the temperature to prevent excessive foaming.

  • Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for another 2-3 hours. Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Synthetic Workflow for this compound 3-Bromo-5-fluoroaniline 3-Bromo-5-fluoroaniline Reaction_Vessel N-methylation Reaction 3-Bromo-5-fluoroaniline->Reaction_Vessel Formaldehyde Formaldehyde Formaldehyde->Reaction_Vessel Product This compound Reaction_Vessel->Product Sodium Borohydride

Caption: Proposed synthesis of this compound.

Applications in Medicinal Chemistry and Drug Discovery

Halogenated anilines are crucial building blocks in the synthesis of pharmaceuticals. The presence of bromine and fluorine atoms in this compound offers several advantages in drug design:

  • Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate.

  • Site for Further Functionalization: The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments.

  • Scaffold for Bioactive Molecules: The aniline core is a common feature in many biologically active compounds, including kinase inhibitors.

Halogenated anilines are known intermediates in the synthesis of targeted cancer therapies, such as tyrosine kinase inhibitors (TKIs). These drugs often target specific signaling pathways that are dysregulated in cancer cells.

Signaling Pathway Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Signaling_Cascade Activation Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation TKI Tyrosine Kinase Inhibitor (Synthesized from intermediates like This compound) TKI->Receptor Inhibition

Caption: Inhibition of a growth factor signaling pathway by a TKI.

Safety, Handling, and Storage

  • Hazard Statements (Inferred):

    • Harmful if swallowed, in contact with skin, or if inhaled.[4]

    • Causes skin irritation.[4]

    • Causes serious eye irritation.[4]

    • May cause respiratory irritation.[4]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

    • Personal Protective Equipment (PPE):

      • Eye/Face Protection: Wear chemical safety goggles or a face shield.

      • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.

      • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

    • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[4]

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as oxidizing agents.

Conclusion

This compound is a promising chemical intermediate with significant potential for application in drug discovery and materials science. While detailed experimental data for this compound is currently limited, this guide provides a foundational understanding of its properties, a plausible synthetic route, and its likely applications based on the established chemistry of related compounds. As research involving this molecule progresses, a more comprehensive experimental profile will undoubtedly emerge, further solidifying its role as a valuable tool for scientific innovation.

References

  • CymitQuimica. (2023, August 3).
  • Chem-Impex. 3-Bromo-5-methylaniline hydrochloride. Retrieved from [Link]

  • Manchand, P. S., et al. (2006). A Novel and Efficient Synthesis of AMN107 (Nilotinib). Synthesis, 2006(13), 2243-2246.
  • Hairui Chemical. 3-Bromo-5-fluoro-N-methylaniline_1369880-72-7. Retrieved from [Link]

  • PubChem. 3-Bromo-5-fluoro-4-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.
  • PubChem. 3-Bromo-5-(trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Sigma-Aldrich. (2024, March 8).
  • Capot Chemical Co., Ltd. (2016, September 26). MSDS of 3-Bromo-5-fluoro-4-methylaniline.
  • Fisher Scientific. (2024, March 30).
  • Ningbo Inno Pharmchem Co., Ltd. 3-Bromo-5-methylaniline: High-Purity Brominated Aniline Derivative for Advanced Synthesis. Retrieved from [Link]

  • Google Patents.
  • Lee, S. H., et al. (2011). A Practical Procedure for Regioselective Bromination of Anilines. Synthesis, 2011(12), 1939-1944.

Sources

3-Bromo-5-fluoro-N-methylaniline structure and molecular formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-5-fluoro-N-methylaniline

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated anilines serve as indispensable structural motifs and versatile synthetic intermediates.[1] Their unique electronic properties and predictable reactivity make them foundational building blocks for creating complex molecular architectures. This guide provides a comprehensive technical overview of this compound, a trifunctional scaffold of significant interest to researchers in drug discovery and fine chemical synthesis. We will delve into its core structural and physicochemical properties, provide a validated synthetic protocol with mechanistic insights, and explore its potential applications, particularly as a precursor for Active Pharmaceutical Ingredients (APIs).

Section 1: Chemical Identity and Structure

Core Identifiers

The unambiguous identification of a chemical entity is paramount for reproducible scientific work. The core identifiers for the subject of this guide are summarized below.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 1369880-72-7
Molecular Formula C₇H₇BrFN
SMILES CNC1=CC(F)=CC(Br)=C1N/A
InChIKey Not Publicly AvailableN/A
Structural Representation

The molecular structure of this compound is characterized by a benzene ring substituted at the 1, 3, and 5 positions with N-methylamino, bromo, and fluoro groups, respectively.

Caption: 2D structure of this compound.

Key Structural Features and Electronic Effects

The synthetic utility of this molecule is derived from the interplay of its three functional groups:

  • N-Methylamino Group: An activating, ortho, para-directing group that increases the electron density of the aromatic ring, making it more susceptible to electrophilic substitution.

  • Bromine Atom: A deactivating, ortho, para-directing group. Crucially, the C-Br bond serves as a key synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the facile introduction of carbon or heteroatom substituents.[2]

  • Fluorine Atom: The most electronegative element, it strongly withdraws electron density via the inductive effect. In drug development, the incorporation of fluorine is a well-established strategy to modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and pKa, often leading to improved pharmacokinetic profiles.[3]

The meta-disposition of the electron-donating amine and the two electron-withdrawing halogens creates a unique electronic environment that influences the regioselectivity of subsequent reactions.

Section 2: Physicochemical Properties

A summary of the key computed and experimental physicochemical properties is provided below. Experimental data for this specific compound is limited; therefore, data from closely related analogs like 3-Bromo-N-methylaniline are included for context.

PropertyValueNotes / Source
Molecular Weight 204.04 g/mol [4]
Monoisotopic Mass 202.97459 Da[4]
Physical State Not specified (likely liquid or low-melting solid)N/A
Boiling Point ~253 °C (lit.)For 3-Bromo-N-methylaniline[5]
Density ~1.461 g/mL at 25 °C (lit.)For 3-Bromo-N-methylaniline[5]
Refractive Index n20/D ~1.6120 (lit.)For 3-Bromo-N-methylaniline[5]
XLogP3 (Predicted) 2.4A measure of lipophilicity.[4]
Topological Polar Surface Area 26 Ų[4]

Section 3: Synthesis and Mechanistic Insights

While multiple synthetic routes are conceivable, a robust and efficient approach for the preparation of this compound is via the N-methylation of its primary amine precursor, 3-bromo-5-fluoroaniline. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation.[6]

Causality of Method Selection: The Eschweiler-Clarke reaction is chosen for its high efficiency and selectivity. It utilizes inexpensive reagents (formaldehyde and formic acid) and, critically, avoids the common problem of over-alkylation to form quaternary ammonium salts, which can occur with alkyl halides.[6][7] The reaction proceeds cleanly to the tertiary amine if a primary amine is used, or stops at the secondary amine stage if a secondary amine is the target, making it highly predictable.

Experimental Protocol: Eschweiler-Clarke N-Methylation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation A Charge reactor with 3-bromo-5-fluoroaniline B Add formic acid (excess) A->B Step 1 C Add aqueous formaldehyde (excess) B->C Step 2 D Heat mixture to reflux (approx. 100°C) C->D Step 3 E Monitor reaction by TLC/LC-MS (until SM consumed) D->E Step 4 F Cool to RT, then basify with aq. NaOH to pH > 10 E->F Step 5 G Extract with organic solvent (e.g., Ethyl Acetate) F->G Step 6 H Dry organic layer (Na2SO4), filter, and concentrate G->H Step 7 I Purify by column chromatography (Silica gel) H->I Step 8

Sources

Spectroscopic Characterization of 3-Bromo-5-fluoro-N-methylaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic characteristics of the synthetic building block, 3-Bromo-5-fluoro-N-methylaniline (CAS 1369880-72-7). While experimental spectra for this specific compound are not widely available in public databases, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed, predictive analysis of its spectral features. By drawing comparisons with structurally similar analogs and citing foundational spectroscopic theory, this guide serves as an essential resource for researchers in drug discovery and medicinal chemistry, enabling them to identify, characterize, and utilize this compound with confidence in their synthetic workflows.

Introduction: The Significance of this compound in Synthetic Chemistry

This compound is a halogenated aromatic amine of significant interest in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of bromo, fluoro, and N-methylamino substituents on the aniline scaffold provides multiple reactive handles for diverse chemical transformations. The bromine atom is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. The fluorine atom can modulate the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The N-methylamino group serves as a key pharmacophoric element and a site for further functionalization.

Given its potential as a versatile intermediate, the unambiguous structural confirmation of this compound is paramount. This guide provides an in-depth analysis of its expected spectroscopic signature, offering a robust framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections predict the ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to reveal three distinct signals in the aromatic region, a singlet for the methyl group, and a broad singlet for the N-H proton. The chemical shifts and coupling patterns are dictated by the electronic effects of the substituents.

Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~6.8 - 7.0Doublet of Doublets (dd)J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 HzH-6
~6.6 - 6.8Doublet of Doublets (dd)J(H-F) ≈ 10-12 Hz, J(H-H) ≈ 2-3 HzH-2
~6.5 - 6.7Triplet (t) or ddJ(H-H) ≈ 2-3 Hz, J(H-F) ≈ 2-3 HzH-4
~3.8 - 4.2Broad Singlet (br s)-N-H
~2.85Singlet (s)-N-CH₃

Expert Interpretation:

  • Aromatic Protons (H-2, H-4, H-6): The fluorine atom at C-5 will exert a strong deshielding effect on the ortho protons (H-4 and H-6) and a smaller effect on the meta proton (H-2). The bromine at C-3 will also contribute to the overall chemical shifts. The most significant feature will be the splitting of the aromatic signals due to coupling with the ¹⁹F nucleus. H-6 and H-2 are expected to appear as doublet of doublets due to coupling with both the adjacent aromatic proton and the fluorine atom. The H-4 proton, being flanked by two substituents, may appear as a triplet-like signal due to coupling to both H-2 and H-6, with an additional smaller coupling to fluorine.

  • N-H Proton: The N-H proton signal is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

  • N-Methyl Protons: The three protons of the N-methyl group are chemically equivalent and will appear as a sharp singlet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be characterized by six aromatic carbon signals and one aliphatic carbon signal. The chemical shifts will be influenced by the inductive and resonance effects of the substituents, with the fluorine atom causing characteristic C-F couplings.

Predicted Chemical Shift (δ, ppm) Coupling to ¹⁹F (J, Hz) Assignment
~162 - 165Large Doublet (¹JCF ≈ 240-250 Hz)C-5
~148 - 152Small Doublet (³JCF ≈ 8-10 Hz)C-1
~132 - 135Small Doublet (³JCF ≈ 8-10 Hz)C-3
~115 - 118Small Doublet (⁴JCF ≈ 2-4 Hz)C-6
~108 - 112Large Doublet (²JCF ≈ 20-25 Hz)C-4
~102 - 105Large Doublet (²JCF ≈ 20-25 Hz)C-2
~30 - 32SingletN-CH₃

Expert Interpretation:

  • Carbon-Fluorine Couplings: The most diagnostic feature of the ¹³C NMR spectrum will be the large one-bond coupling constant (¹JCF) for C-5, the carbon directly attached to the fluorine atom. The adjacent carbons (C-4 and C-6) will exhibit two-bond couplings (²JCF), while the meta carbons (C-1 and C-3) will show smaller three-bond couplings (³JCF).

  • Substituent Effects: The C-1 carbon, attached to the nitrogen, will be shifted downfield. The C-3 and C-5 carbons, bearing the electronegative bromine and fluorine atoms, will also be significantly downfield. The remaining aromatic carbons will appear in the upfield region of the aromatic spectrum.

Standard Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Spectral Data
Wavenumber (cm⁻¹) Intensity Assignment
3350 - 3450Medium, SharpN-H stretch
3000 - 3100MediumAromatic C-H stretch
2800 - 3000MediumAliphatic C-H stretch (N-CH₃)
1580 - 1620StrongC=C aromatic ring stretch
1450 - 1550StrongC=C aromatic ring stretch
1200 - 1350StrongC-N stretch
1000 - 1100StrongC-F stretch
550 - 650Medium-StrongC-Br stretch

Expert Interpretation:

  • N-H Stretch: A characteristic sharp peak in the region of 3350-3450 cm⁻¹ is indicative of the secondary amine N-H bond.

  • C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.

  • Aromatic Ring Vibrations: Strong absorptions in the 1450-1620 cm⁻¹ region are characteristic of the C=C stretching vibrations of the benzene ring.

  • Carbon-Halogen Stretches: A strong band corresponding to the C-F stretch is expected in the 1000-1100 cm⁻¹ region. The C-Br stretch will appear at a lower frequency, typically in the 550-650 cm⁻¹ range.

Standard Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Neat (for liquids): Place a drop of the neat liquid between two KBr or NaCl plates.

    • Attenuated Total Reflectance (ATR) (for solids/liquids): Place a small amount of the sample directly on the ATR crystal. This is the most common and convenient method.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Spectral range: 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrum Data (Electron Ionization - EI)
m/z (mass-to-charge ratio) Relative Intensity Assignment
219/221High[M]⁺ (Molecular ion peak)
204/206Medium[M - CH₃]⁺
140Medium[M - Br]⁺
125Medium[M - Br - CH₃]⁺

Expert Interpretation:

  • Molecular Ion Peak: The most crucial piece of information is the molecular ion peak. Due to the presence of bromine, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) with an almost 1:1 intensity ratio, which is a characteristic isotopic signature for bromine. The nominal molecular weight of this compound is approximately 218 g/mol , but the mass spectrum will show peaks at m/z 219 and 221 for the molecular ion, corresponding to the isotopes ⁷⁹Br and ⁸¹Br.

  • Fragmentation Pattern:

    • Loss of a methyl group: A common fragmentation pathway for N-methylated compounds is the loss of the methyl radical (•CH₃), leading to a fragment at [M - 15]⁺.

    • Loss of a bromine atom: Cleavage of the C-Br bond will result in a fragment at [M - 79/81]⁺.

    • Combined losses: Subsequent fragmentation can lead to the loss of both the bromine atom and the methyl group.

Standard Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation, while softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are useful for confirming the molecular weight with minimal fragmentation.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

  • Detection: Detect the ions and generate the mass spectrum.

Visualizing the Spectroscopic Workflow

The following diagrams illustrate the general workflows for acquiring the spectroscopic data discussed in this guide.

G cluster_nmr NMR Spectroscopy Workflow A Sample Dissolution (Deuterated Solvent) B Data Acquisition (400+ MHz Spectrometer) A->B C Data Processing (FT, Phasing, Baseline) B->C D Spectral Analysis (Chemical Shifts, Couplings) C->D

Caption: General workflow for NMR data acquisition and analysis.

G cluster_ir IR Spectroscopy Workflow E Sample Preparation (ATR or KBr) F Background Scan E->F G Sample Scan E->G H Data Analysis (Functional Group ID) F->H G->H

Caption: General workflow for IR data acquisition and analysis.

G cluster_ms Mass Spectrometry Workflow I Sample Introduction (LC/GC or Infusion) J Ionization (EI or ESI) I->J K Mass Analysis (Quadrupole, TOF) J->K L Data Analysis (MW, Fragmentation) K->L

Caption: General workflow for MS data acquisition and analysis.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently identify this key synthetic intermediate, ensuring the integrity of their research and development efforts. The provided standard protocols serve as a practical starting point for acquiring high-quality spectroscopic data for this and structurally related compounds.

References

  • PubChem. (n.d.). 3-Bromo-5-fluoro-4-methylaniline. National Center for Biotechnology Information. Retrieved from [Link][1][2]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

Sources

Strategic Synthesis of Substituted N-Methylanilines: A Guide to Core Methodologies and Modern Innovations

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-methylaniline scaffold is a privileged structural motif, integral to a vast array of functional molecules, from life-saving pharmaceuticals and advanced agrochemicals to high-performance materials and dyes.[1][2] Its significance lies in the nuanced impact of the N-methyl group, which can fine-tune a molecule's lipophilicity, metabolic stability, and binding affinity, making it a critical tool in drug design.[3] However, the synthesis of these valuable compounds is not without its challenges. The primary obstacle is achieving selective mono-methylation of the parent aniline, as classical methods are often plagued by over-alkylation, leading to the formation of undesired N,N-dimethylated products and quaternary ammonium salts.[4][5]

This guide provides a comprehensive exploration of the key synthetic pathways to substituted N-methylanilines. It moves beyond a mere recitation of protocols to offer insights into the mechanistic underpinnings and strategic considerations behind each method. We will traverse from time-honored, robust reactions to modern, sustainable catalytic systems that leverage greener C1 sources, equipping the modern researcher with the knowledge to select and execute the optimal synthetic strategy for their specific target.

The Classical Workhorse: The Eschweiler-Clarke Reaction

For decades, the Eschweiler-Clarke reaction has been a cornerstone of amine methylation due to its operational simplicity and, most critically, its inherent selectivity for producing tertiary amines without forming quaternary ammonium salts.[5] This reductive amination process utilizes an excess of formaldehyde as the methyl source and formic acid as the dual-purpose solvent and reducing agent in a one-pot procedure.[6]

Mechanistic Rationale and Inherent Selectivity

The reaction's success hinges on a well-defined mechanistic sequence. The aniline first undergoes a nucleophilic attack on formaldehyde to form a hemiaminal intermediate, which then dehydrates to generate a reactive iminium ion. The key step is the irreversible reduction of this iminium ion by a hydride transfer from the formate anion (derived from formic acid), which decomposes to carbon dioxide, driving the reaction forward.[5][6][7]

The reason this reaction reliably stops at the tertiary amine stage is structural: a tertiary amine cannot form another iminium ion with formaldehyde, thus preventing the subsequent alkylation step that would lead to a quaternary salt.[5] This feature makes it a highly trustworthy and predictable method in complex syntheses.[6]

Eschweiler_Clarke Aniline Substituted Aniline (Primary or Secondary Amine) Hemiaminal Hemiaminal Intermediate Aniline->Hemiaminal + HCHO Formaldehyde Formaldehyde (HCHO) Formaldehyde->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product N-Methylaniline (Tertiary Amine) Iminium->Product + H⁻ (from HCOOH) - CO₂ CO2 CO₂ FormicAcid Formic Acid (HCOOH) Direct_Alkylation Aniline Aniline (Ar-NH₂) Product1 N-Methylaniline (Ar-NHCH₃) Aniline->Product1 + CH₃I - HI MeI Methyl Iodide (CH₃I) MeI->Product1 Product2 N,N-Dimethylaniline (Ar-N(CH₃)₂) Product1->Product2 + CH₃I (fast) - HI QuatSalt Quaternary Salt (Ar-N(CH₃)₃⁺I⁻) Product2->QuatSalt + CH₃I (very fast) Borrowing_Hydrogen Catalyst [Ru] Catalyst RuH2 [Ru]-H₂ (Hydride) Catalyst->RuH2 + CH₃OH - HCHO RuH2->Catalyst + Imine - Product Methanol Methanol (CH₃OH) Formaldehyde Formaldehyde (HCHO) Aniline Aniline (Ar-NH₂) Imine Imine (Ar-N=CH₂) Aniline->Imine + HCHO - H₂O Product N-Methylaniline (Ar-NHCH₃)

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Chemical reactivity of the C-Br bond in 3-Bromo-5-fluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Reactivity of the C-Br Bond in 3-Bromo-5-fluoro-N-methylaniline

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity centered on the carbon-bromine (C-Br) bond in this compound. This molecule is a valuable scaffold in synthetic and medicinal chemistry, primarily due to the versatility of its C-Br bond, which serves as a key reactive handle for constructing complex molecular architectures. This document delves into the electronic and structural factors governing this reactivity, with a primary focus on palladium-catalyzed cross-coupling reactions and an exploration of its potential in nucleophilic aromatic substitution. The insights and protocols herein are curated for researchers, scientists, and drug development professionals seeking to leverage this building block in their synthetic campaigns.

Introduction: The Strategic Importance of this compound

This compound is a polysubstituted aromatic compound whose synthetic utility is magnified by the specific arrangement of its functional groups. The N-methylamino group, a potent electron-donating group, activates the aromatic ring, while the electronegative fluorine and bromine atoms modulate its electronic properties and provide distinct points for chemical modification.

The C-Br bond is of paramount importance. Its bond dissociation energy is significantly lower than that of the C-F or C-H bonds on the ring, making it the preferred site for a wide array of transformative chemical reactions, most notably palladium-catalyzed cross-coupling. This selective reactivity allows for the precise and predictable introduction of carbon and heteroatom substituents, establishing the C-Br bond as a linchpin for molecular diversification. Its application as a key intermediate in the synthesis of novel therapeutics, including potential anticancer agents and enzyme activators, underscores its value in modern drug discovery.[1][2]

Molecular Properties and Electronic Reactivity Analysis

The reactivity of the C-Br bond is not an isolated feature but is profoundly influenced by the interplay of the other substituents on the aniline ring.

PropertyValueSource
IUPAC Name This compound
Molecular Formula C₇H₇BrFN
Molecular Weight 204.04 g/mol [3]
Physical Form Powder[4]
SMILES CNc1cc(F)cc(Br)c1

Electronic Landscape:

  • N-Methylamino (-NHCH₃) Group: This is a strong activating group, donating electron density into the aromatic ring via the nitrogen lone pair (a +R effect). This effect increases the nucleophilicity of the ring and, critically, facilitates the oxidative addition step in palladium-catalyzed reactions by making the C-Br bond more electron-rich.

  • Fluoro (-F) Group: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect). This effect lowers the electron density of the ring, which can influence reaction rates and regioselectivity.

  • Bromo (-Br) Group: The bromine atom also has a -I effect, but its primary role is that of an excellent leaving group in substitution and coupling reactions.

The combined electronic effects create a molecule that is sufficiently activated for facile oxidative addition of its C-Br bond to a palladium(0) complex, while the steric and electronic landscape allows for high regioselectivity in subsequent synthetic transformations.

Palladium-Catalyzed Cross-Coupling: The Workhorse Reactions

The C-Br bond in this compound is an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation.[5][6]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful methods for creating biaryl structures, which are prevalent in pharmaceuticals and material science.[7][8] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[9][10]

Underlying Mechanism and Causality:

The catalytic cycle is a well-orchestrated sequence of three key steps. The choice of reagents is critical for ensuring the cycle proceeds efficiently.

  • Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the C-Br bond. The electron-donating -NHCH₃ group on the aniline ring accelerates this rate-determining step.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron species by a base (e.g., K₂CO₃, K₃PO₄). The base forms a more nucleophilic boronate complex (-B(OH)₃⁻), which facilitates the transfer of the organic group to the electrophilic palladium(II) center.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex trans_complex Ar-Pd(II)L₂(R) oa_complex->trans_complex trans_complex->pd0 product Ar-R trans_complex->product label_oa Oxidative Addition label_trans Transmetalation label_re Reductive Elimination aryl_bromide Ar-Br aryl_bromide->oa_complex boronic_acid R-B(OH)₂ + Base boronic_acid->trans_complex byproduct Pd(0)L₂ regenerated Buchwald_Hartwig_Cycle pd0 Pd(0)L oa_complex Ar-Pd(II)L(Br) pd0->oa_complex amido_complex Ar-Pd(II)L(NR¹R²) oa_complex->amido_complex amido_complex->pd0 product Ar-NR¹R² amido_complex->product label_oa Oxidative Addition label_deprot Amine Binding & Deprotonation label_re Reductive Elimination aryl_bromide Ar-Br aryl_bromide->oa_complex amine HNR¹R² + Base amine->amido_complex byproduct Pd(0)L regenerated SNAr_Mechanism Start Ar-Br + Nu⁻ Intermediate Meisenheimer Complex (Anionic σ-complex) Start->Intermediate label_add Addition (rate-determining) Product Ar-Nu + Br⁻ Intermediate->Product label_elim Elimination Synthetic_Workflow Start 3-Bromo-5-fluoro- N-methylaniline Reaction Pd-Catalyzed Cross-Coupling (e.g., Suzuki) Start->Reaction Intermediate Diversified Intermediate Reaction->Intermediate Final Complex Target Molecule (e.g., API) Intermediate->Final Further Synthetic Steps

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An In-depth Technical Guide on the Influence of Fluorine Substitution on Aniline Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The strategic incorporation of fluorine into the aniline scaffold is a cornerstone of modern medicinal chemistry and materials science. This guide provides a comprehensive analysis of the profound influence that fluorine substitution exerts on the reactivity of aniline. We will explore the nuanced interplay of fluorine's powerful inductive electron withdrawal and its countervailing resonance donation, which collectively modulate the basicity of the amino group, dictate the regioselectivity of electrophilic aromatic substitution, and alter the molecule's susceptibility to oxidation and nucleophilic attack. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically grounded understanding of this critical structural motif.

Introduction: The Unique Role of Fluorine in Modulating Molecular Properties

Fluorine, the most electronegative element, imparts a unique set of properties when incorporated into organic molecules.[1] In the context of aniline, a fundamental building block in chemical synthesis, fluorine substitution serves as a powerful tool to fine-tune its electronic and steric characteristics.[2][3] This modulation of reactivity is not merely an academic curiosity; it has profound implications for drug design, where fluorine-containing anilines are integral components of numerous pharmaceuticals, contributing to enhanced metabolic stability, binding affinity, and bioavailability.[1][2][4][5] This guide will dissect the fundamental principles governing the reactivity of fluoroanilines, providing both theoretical insights and practical, field-proven knowledge.

The Duality of Fluorine's Electronic Effects

The influence of a fluorine substituent on the aromatic ring of aniline is a classic example of the interplay between two opposing electronic forces: the inductive effect (-I) and the resonance effect (+R).[6]

  • Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density through the sigma (σ) bond framework.[6][7] This effect deactivates the aromatic ring towards electrophilic attack and significantly reduces the basicity of the lone pair of electrons on the nitrogen atom.[8]

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the pi (π) system of the benzene ring.[6][9] This donation of electron density partially counteracts the inductive withdrawal and is crucial in directing incoming electrophiles to the ortho and para positions.[9]

The net effect of these competing forces depends on the position of the fluorine atom relative to the amino group.

dot

Caption: Interplay of Inductive and Resonance Effects of Fluorine on Aniline.

Impact on Acidity and Basicity (pKa)

The introduction of a fluorine atom has a marked effect on the basicity of the aniline nitrogen. The strong electron-withdrawing inductive effect of fluorine pulls electron density away from the amino group, making the lone pair less available for protonation. This results in a lower pKa value for the conjugate acid of the fluoroaniline compared to aniline itself.[8]

The position of the fluorine substituent plays a critical role in the extent of this basicity reduction. The effect is most pronounced in 2-fluoroaniline and generally decreases as the fluorine moves further from the amino group.

CompoundpKa of Conjugate AcidReference
Aniline4.60
2-Fluoroaniline~3.0 - 3.2[8][10]
3-Fluoroaniline3.51
4-Fluoroaniline4.65[11]

Note: pKa values can vary slightly depending on the experimental conditions.

This modulation of basicity is a critical consideration in synthetic planning, as it affects the nucleophilicity of the aniline in various reactions and the conditions required for salt formation or extraction.

Regioselectivity in Electrophilic Aromatic Substitution (EAS)

While the fluorine atom deactivates the aromatic ring towards electrophiles due to its strong -I effect, the +R effect directs the substitution to the ortho and para positions relative to the powerful activating amino group. The amino group is the primary director, and the fluorine atom acts as a modulator.

The general order of reactivity for the positions on a fluoroaniline molecule towards an electrophile is: para to -NH2 > ortho to -NH2. The position meta to the amino group is strongly deactivated. The presence of fluorine further deactivates the ring, but the directing influence of the amino group remains dominant.

dotdot

Aniline [label=<

4-Fluoroaniline FCNH2

];

E_plus [label="E+", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Ortho_Attack [label="Ortho Attack\n(Favored)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Meta_Attack [label="Meta Attack\n(Disfavored)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

E_plus -> Aniline [style=invis];

subgraph { rank=same; Aniline; E_plus; }

Aniline -> Ortho_Attack [label="Position 2,6"]; Aniline -> Meta_Attack [label="Position 3,5"];

Resonance_Ortho [label="Resonance stabilization\nby -NH2 and F", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Inductive_Meta [label="Strong deactivation\nby -NH2 and F", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

Ortho_Attack -> Resonance_Ortho [style=dashed, arrowhead=none]; Meta_Attack -> Inductive_Meta [style=dashed, arrowhead=none]; }

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Introduction: The Strategic Importance of Bromo-Fluoro-Anilines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Discovery of Bromo-Fluoro-Anilines

Bromo-fluoro-anilines represent a class of highly valuable chemical intermediates, serving as critical building blocks in a multitude of advanced applications. Their significance stems from the unique and often synergistic properties imparted by the presence of both bromine and fluorine atoms on an aniline core. In the pharmaceutical industry, these compounds are indispensable for the synthesis of a diverse array of therapeutic agents, including kinase inhibitors for neurodegenerative diseases and oncology treatments.[1][2] The specific arrangement of the halogen atoms provides medicinal chemists with precise control over a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1][3] Beyond medicine, their distinct electronic and structural properties make them candidates for the development of advanced polymers, agrochemicals, and other specialty materials.[4][5] This guide provides a comprehensive overview of the discovery, key synthetic methodologies, and characterization of bromo-fluoro-anilines, offering field-proven insights for researchers and drug development professionals.

The Synthetic Challenge: Navigating Regioselectivity

The primary challenge in synthesizing specific bromo-fluoro-aniline isomers lies in controlling the regioselectivity of the halogenation steps. The amino group (-NH₂) of the aniline ring is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution.[6] This high reactivity can lead to multiple halogenations and a mixture of isomers, complicating purification and reducing the yield of the desired product.

When a fluorine atom is already present, it acts as a deactivating group (due to its high electronegativity) but is also an ortho-, para-director. The interplay between the directing effects of the potent amino group and the subtler influence of the fluorine atom dictates the position of incoming electrophiles like bromine. Furthermore, classical methods for preparing aryl halides can be problematic in such electron-rich systems, often requiring harsh conditions that are incompatible with other functional groups.[7] Consequently, chemists have developed several strategic approaches to overcome these hurdles and achieve the efficient, regioselective synthesis of target bromo-fluoro-aniline isomers.

Core Synthetic Strategies and Methodologies

The synthesis of bromo-fluoro-anilines can be broadly categorized into three primary strategies, each with its own set of advantages and experimental considerations.

Strategy 1: Reduction of Bromo-Fluoro-Nitrobenzene Precursors

This is arguably the most versatile and widely adopted strategy for producing bromo-fluoro-anilines. The approach leverages the powerful electron-withdrawing and meta-directing nature of the nitro group (-NO₂). By starting with a nitrobenzene, chemists can introduce halogens in positions that would be difficult to achieve via direct halogenation of an aniline. Once the desired bromo-fluoro-nitrobenzene is assembled, the nitro group is reduced to the corresponding amine.

Key advantages of this causality include:

  • Controlled Regiochemistry: The nitro group deactivates the ring and directs incoming electrophiles to the meta position, providing a powerful tool for achieving specific substitution patterns.

  • High Yields: The reduction of nitroarenes to anilines is typically a high-yielding and clean reaction.[8]

Common reduction methods include:

  • Catalytic Hydrogenation: This process involves reacting the bromo-fluoro-nitrobenzene with hydrogen gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney nickel.[4][8] Careful control of temperature and pressure is crucial to maximize yield and prevent potential dehalogenation, especially of the bromine atom.[4]

  • Chemical Reduction: Reagents like iron powder in acetic acid or tin(II) chloride offer effective alternatives, particularly for smaller-scale laboratory setups.[4] These methods often require more rigorous work-up procedures to remove inorganic byproducts.

Experimental Protocol: Catalytic Hydrogenation of 2-Bromo-5-Fluoronitrobenzene

  • Reactor Setup: A pressure-resistant hydrogenation vessel is charged with 2-bromo-5-fluoronitrobenzene and a suitable solvent (e.g., ethanol or ethyl acetate).

  • Catalyst Addition: A catalytic amount (typically 1-5 mol%) of Palladium on carbon (10% Pd/C) is carefully added to the mixture.

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 20 bar).[8]

  • Reaction: The mixture is stirred vigorously at room temperature or with gentle heating. The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material.

  • Work-up: Upon completion, the reactor is depressurized, and the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.

  • Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude 2-bromo-5-fluoroaniline.

  • Purification: If necessary, the product can be further purified by column chromatography or recrystallization to achieve high purity (≥99%).

Strategy 2: Direct Bromination of Fluoroanilines

This approach involves the direct electrophilic bromination of a commercially available fluoroaniline. Due to the strong activating nature of the amino group, these reactions are often rapid and must be carefully controlled to prevent over-bromination and ensure regioselectivity.

To moderate the reactivity and improve selectivity, several techniques are employed:

  • Amino Group Protection: The amino group can be temporarily converted into a less activating group, such as an amide (e.g., by reacting with acetic anhydride). This protected intermediate is then brominated, and the protecting group is subsequently removed by hydrolysis to yield the desired bromo-fluoro-aniline.

  • Modern Catalytic Systems: The use of catalytic amounts of copper salts (e.g., CuSO₄·5H₂O or CuBr₂) with an oxidant can provide a milder and more selective method for the monobromination of anilines.[9][10] These methods are often more environmentally friendly than those requiring stoichiometric amounts of metal halides.[9]

  • Specific Brominating Agents: While molecular bromine (Br₂) can be used, reagents like N-bromosuccinimide (NBS) or tetrabutylammonium tribromide can offer milder reaction conditions and improved handling.[11]

Table 1: Comparison of Key Synthetic Routes

Synthetic StrategyKey Reagents & ConditionsTypical YieldsAdvantagesDisadvantages
Reduction of Nitro-Precursor Bromo-fluoro-nitrobenzene, H₂/Pd-C or Fe/CH₃COOH85-98%[8]Excellent regiochemical control; high yields; scalable.Requires synthesis of the nitro-precursor; potential for dehalogenation.[4]
Direct Bromination Fluoroaniline, Br₂ or NBS; often requires protection/deprotection steps.44-97%[9]Utilizes readily available starting materials; can be a one-pot reaction.Risk of polybromination; mixture of isomers can be formed; may require protection.
Copper-Catalyzed Bromination Fluoroaniline, CuSO₄ (cat.), NaBr, Na₂S₂O₈60-80%[9]High regioselectivity for monobromination; mild conditions; environmentally benign.Requires careful optimization of catalyst loading and reaction time.
Strategy 3: Novel and Specialized Syntheses

Research continues to yield innovative methods for synthesizing these valuable compounds. One such approach involves the treatment of N,N-dialkylaniline N-oxides with thionyl bromide, allowing for selective para-bromination under mild conditions.[7] This method proceeds by temporarily increasing the oxidation level of the aniline, enabling a different reactivity pattern compared to classical electrophilic substitution.[7] Other modern methods focus on transition metal-free cascade reactions, starting from precursors like cyclopentanones to construct the aromatic ring with the desired substitution pattern.[12]

Visualization of Synthetic Pathways and Workflows

G Overview of Primary Synthetic Strategies cluster_0 Strategy 1: Reduction Pathway cluster_1 Strategy 2: Direct Halogenation Pathway Nitrobenzene Bromo-Fluoro-Nitrobenzene Reduction Reduction (e.g., H₂/Pd-C) Nitrobenzene->Reduction Target1 Bromo-Fluoro-Aniline Reduction->Target1 Fluoroaniline Fluoroaniline Bromination Direct Bromination (e.g., NBS or Cu-cat.) Fluoroaniline->Bromination Target2 Bromo-Fluoro-Aniline Bromination->Target2

Caption: High-level overview of the two dominant synthetic strategies.

G Experimental Workflow: Synthesis via Reduction Start 1. Charge Reactor (Nitro-Precursor, Solvent, Catalyst) React 2. Hydrogenation (Pressurize with H₂) Start->React Monitor 3. Reaction Monitoring (TLC / HPLC) React->Monitor Filter 4. Catalyst Removal (Filtration) Monitor->Filter Evap 5. Solvent Evaporation Filter->Evap Purify 6. Purification (Chromatography) Evap->Purify End 7. Characterization (NMR, MS) Purify->End

Caption: Step-by-step workflow for a typical reduction synthesis.

Spectroscopic Characterization: Isomer Identification

Unambiguous identification of the correct bromo-fluoro-aniline isomer is critical. A combination of spectroscopic techniques provides a self-validating system to confirm the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts and splitting patterns of the aromatic protons provide initial structural clues. The number of distinct signals and their coupling constants (J-values) help determine the substitution pattern. For example, the ¹H NMR spectrum of 4-Bromo-2-fluoroaniline shows characteristic signals, including a doublet of doublets around 7.13 ppm.[9]

    • ¹³C NMR: The number of signals indicates the symmetry of the molecule, and the chemical shifts are influenced by the attached halogens. Carbon atoms bonded to fluorine exhibit large one-bond C-F coupling constants.

    • ¹⁹F NMR: This is a powerful tool for fluorinated compounds. The chemical shift of the fluorine signal is highly sensitive to its electronic environment, providing definitive proof of its location on the aromatic ring.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound. A key diagnostic feature for bromo-anilines is the characteristic isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, resulting in two molecular ion peaks (M and M+2) of almost equal intensity.

  • Infrared (FTIR) and Raman Spectroscopy: These techniques are used to identify characteristic vibrational modes of the functional groups. For instance, the N-H stretching vibrations of the primary amine typically appear in the 3300-3500 cm⁻¹ region, while C-Br and C-F stretching modes are found in the fingerprint region (below 1300 cm⁻¹).[13] Computational methods like Density Functional Theory (DFT) are often used alongside experimental data to make tentative vibrational assignments.[13][14]

Conclusion

The discovery and synthesis of bromo-fluoro-anilines are a testament to the ingenuity of synthetic organic chemistry. By navigating the challenges of regioselectivity through strategic pathway selection—primarily via the reduction of nitro-precursors or the controlled direct halogenation of anilines—chemists can efficiently produce a wide range of isomers. These compounds are not mere laboratory curiosities; they are enabling molecules that fuel innovation in drug discovery, materials science, and agrochemistry. A thorough understanding of the synthetic rationales and robust characterization techniques described in this guide is essential for any scientist working to harness the potential of these versatile chemical building blocks.

References

  • Exploring 2-Bromo-5-fluoroaniline Synthesis Routes for Enhanced Efficiency. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • A Practical Procedure for Regioselective Bromination of Anilines. (n.d.). Thieme Chemistry.
  • The Role of 2-Bromo-3,4-difluoroaniline in Modern Pharmaceutical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of 4-bromo-2-fluoroaniline. (n.d.). PrepChem.com.
  • Preparation method of 2-bromo-6-fluoroaniline. (CN115784896A).
  • Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (n.d.).
  • Ab initio and density functional computations of the vibrational spectra, molecular geometries and other properties of 2-bromo-6-chloro-4-fluoroaniline. (2017).
  • 2-Bromo-4-fluoroaniline: A Key Intermediate for Advanced Chemical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. (2019).
  • Preparation method of bromoaniline. (CN102993022A).
  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022). Pharma Excipients.
  • Synthetic Route (Aniline to meta-Bromoaniline). (2025). YouTube.
  • Anilines: Historical Background. (2025).
  • Scope of the meta-bromoaniline synthesis. (n.d.).
  • Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. (2023). ChemRxiv.

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Navigating the Solubility Landscape of 3-Bromo-5-fluoro-N-methylaniline: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 3-Bromo-5-fluoro-N-methylaniline, a compound of interest in pharmaceutical and chemical research. In the absence of extensive published quantitative solubility data for this specific molecule, this document synthesizes information from analogous structures, theoretical principles, and established experimental methodologies to offer a robust predictive analysis and a practical framework for its application. This guide is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this compound in their work, from initial experimental design to process scale-up. We will delve into the molecular characteristics governing its solubility, present qualitative solubility inferences from related syntheses, and provide detailed protocols for empirical solubility determination.

Introduction: The Significance of Solubility in Chemical and Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that profoundly influences its entire development lifecycle. From the feasibility of a synthetic route to the bioavailability of a final drug product, understanding and characterizing a compound's solubility is a cornerstone of successful research and development.[1] this compound, a halogenated and N-methylated aniline derivative, presents a unique set of structural features that dictate its interactions with various organic solvents.

This guide will navigate the theoretical and practical aspects of the solubility of this compound, providing a valuable resource for scientists working with this and structurally related compounds.

Molecular Profile of this compound

To comprehend the solubility of this compound, we must first dissect its molecular architecture. The molecule's structure, presented in Table 1, reveals the interplay of functional groups that govern its polarity, hydrogen bonding capacity, and overall solvency.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural FeaturesPredicted/Known Solubility Characteristics
This compound C₇H₇BrFN204.04Bromo, Fluoro, N-methyl, AnilineExpected to have moderate to good solubility in polar aprotic and some polar protic organic solvents. Limited aqueous solubility predicted.
3-Bromo-N-methylanilineC₇H₈BrN186.05Bromo, N-methyl, AnilineNo explicit solubility data found, but structure suggests solubility in common organic solvents.
3-Bromo-5-fluoroaniline[2]C₆H₅BrFN190.01Bromo, Fluoro, AnilineNo explicit solubility data found.
3-Bromo-5-methylaniline[3]C₇H₈BrN186.05Bromo, Methyl, AnilineSlightly soluble in water.[3]
3-Bromoaniline[1][4]C₆H₆BrN172.02Bromo, AnilineModerately soluble in water; soluble in organic solvents such as ethanol and acetone.[1][4]

The presence of the bromine and fluorine atoms increases the molecule's molecular weight and introduces polarity. The N-methyl group, while not capable of donating a hydrogen bond, can act as a hydrogen bond acceptor. The aniline moiety itself provides a site for hydrogen bonding and contributes to the molecule's overall polarity. The interplay of these features suggests that this compound will exhibit a nuanced solubility profile, favoring solvents that can engage in dipole-dipole interactions and potentially hydrogen bonding.

Predicting the Solubility Profile of this compound

Influence of Functional Groups on Solubility
  • Aniline Backbone: The fundamental aniline structure imparts a degree of polarity and the capacity for hydrogen bonding via the amine group.

  • Halogenation (Bromo and Fluoro Substituents): Halogen atoms, particularly fluorine and bromine, increase the molecule's polarity and van der Waals forces. However, extensive halogenation can sometimes decrease solubility in very polar solvents like water due to the increased molecular size and hydrophobic surface area.[5]

  • N-Methyl Group: The replacement of a hydrogen atom on the nitrogen with a methyl group slightly reduces the compound's ability to act as a hydrogen bond donor. This can lead to decreased solubility in highly protic solvents compared to its non-N-methylated counterpart, 3-Bromo-5-fluoroaniline.

Qualitative Solubility Inferences from Synthetic Procedures

Valuable insights into a compound's solubility can often be gleaned from the solvents used in its synthesis and purification. While not quantitative, these observations provide a practical starting point for solvent selection.

A patent for the synthesis of the related compound, 3-bromo-5-trifluoromethylaniline, utilizes a range of solvents including acetic acid, acetic anhydride, hydrochloric acid, sulfuric acid, phosphoric acid, and ortho-phosphorous acid, indicating its stability and likely solubility in acidic and polar protic environments.

Furthermore, the synthesis of 3-bromo-5-fluoro-2-methylaniline involves extraction with dichloromethane and washing with ethanol and ethyl acetate .[6] This strongly suggests that this compound is likely soluble in these common organic solvents.

Based on this analysis, we can predict the following general solubility profile for this compound:

  • High Solubility: Polar aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate.

  • Moderate Solubility: Polar protic solvents such as Ethanol, Methanol, and Isopropanol.

  • Low to Negligible Solubility: Non-polar solvents like Hexane and Toluene, and likely low solubility in Water.

Experimental Determination of Solubility: A Practical Guide

For any definitive work, the predicted solubility profile must be confirmed through empirical measurement. Below are detailed, step-by-step protocols for determining the solubility of this compound.

Isothermal Shake-Flask Method

This is a widely accepted and robust method for determining equilibrium solubility.

Protocol:

  • Preparation: Accurately weigh an excess amount of this compound into a series of vials.

  • Solvent Addition: Add a precise volume of the selected organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature until the undissolved solid has settled.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or solvent-rinsed syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of solid particles.

  • Analysis: Dilute the collected sample with a suitable solvent and analyze the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution and is typically expressed in mg/mL or mol/L.

Self-Validation:

  • Ensure that a solid phase remains at the end of the equilibration period to confirm that a saturated solution has been achieved.

  • Analyze samples taken at different time points (e.g., 24 and 48 hours) to verify that equilibrium has been reached (i.e., the concentration is no longer changing).

High-Throughput Screening (HTS) for Solubility

For rapid screening of solubility in a large number of solvents, automated HTS methods can be employed.

Workflow:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly soluble solvent (e.g., DMSO).

  • Dispensing: Use automated liquid handlers to dispense a small, precise volume of the stock solution into a microplate.

  • Solvent Addition: Add the various test solvents to the wells of the microplate.

  • Mixing and Equilibration: The microplate is shaken for a set period at a controlled temperature.

  • Precipitation Detection: The solubility is determined by detecting the point at which the compound precipitates out of solution. This can be done using nephelometry (light scattering) or by UV-Vis spectroscopy to measure the concentration in the clear supernatant after centrifugation.

Diagram of Experimental Workflow:

Solubility_Workflow cluster_Preparation Preparation cluster_Equilibration Equilibration cluster_Analysis Analysis A Weigh excess This compound B Add precise volume of solvent A->B C Shake at constant temperature (24-48h) B->C D Filter supernatant C->D E Analyze by HPLC D->E F Calculate Solubility E->F

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Solvent Selection for Research and Drug Development

The choice of solvent extends beyond mere solubility. In a pharmaceutical and research context, several other factors must be considered.

Diagram of Solvent Selection Criteria:

Solvent_Selection Solubility Solubility Safety Safety (Toxicity, Flammability) Solubility->Safety Purity Purity & Impurity Profile Solubility->Purity Environmental Environmental Impact (Green Chemistry) Solubility->Environmental Scalability Scalability & Cost Solubility->Scalability Regulatory Regulatory Acceptance (e.g., ICH) Solubility->Regulatory

Sources

Methodological & Application

Using 3-Bromo-5-fluoro-N-methylaniline in Suzuki cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki Cross-Coupling of 3-Bromo-5-fluoro-N-methylaniline

Introduction: Strategic Importance in Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This guide focuses on a particularly valuable building block: this compound. The unique electronic profile of this substrate—possessing both an electron-withdrawing fluorine atom and an electron-donating N-methylamino group—makes it a versatile scaffold in the development of complex molecules. Its derivatives are of significant interest in medicinal chemistry and materials science, where fine-tuning of electronic and steric properties is paramount.

This document serves as a detailed application note and protocol guide for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles, enabling users to not only execute the reaction but also to troubleshoot and adapt the protocol for their specific needs.

The Catalytic Heart: Understanding the Suzuki-Miyaura Mechanism

The efficacy of the Suzuki coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4] The generally accepted mechanism involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[5] The presence of a base is crucial, as it activates the organoboron species to facilitate the key transmetalation step.[6]

For this compound, the electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the carbon-bromine bond, which can facilitate the initial, often rate-limiting, oxidative addition step.[7]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Activation pd0 Pd(0)L₂ (Active Catalyst) pd2_oad Ar-Pd(II)L₂(Br) (Oxidative Addition Complex) pd0->pd2_oad Oxidative Addition (+ Ar-Br) pd2_trans Ar-Pd(II)L₂(R') (Transmetalation Complex) pd2_oad->pd2_trans Transmetalation (+ R'-B(OR)₂⁻) product_complex Ar-R' + Pd(0)L₂ pd2_trans->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration arbr 3-Bromo-5-fluoro- N-methylaniline (Ar-Br) arbr->pd2_oad boronic R'-B(OH)₂ activated_boronate [R'-B(OH)₃]⁻ boronic->activated_boronate + Base, H₂O activated_boronate->pd2_oad base Base (e.g., K₂CO₃)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Application Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization of parameters such as catalyst, base, and temperature may be required for different boronic acid coupling partners to achieve maximal yield.[8][9]

Materials & Reagents
  • This compound (1.0 eq)

  • Aryl- or Heteroarylboronic Acid (1.2 - 1.5 eq)

  • Palladium Catalyst (see table below for options)

  • Base (see table below for options, 2.0 - 3.0 eq)

  • Anhydrous Solvent (e.g., Dioxane, Toluene, or 2-MeTHF)[3][10]

  • Deionized Water

  • Inert Gas (Argon or Nitrogen)

Recommended Reaction Parameters

The choice of catalyst, ligand, and base is critical for success, especially with potentially challenging substrates.[11] While standard catalysts like Pd(PPh₃)₄ can be effective, systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often provide superior results for substituted anilines.[12][13]

ParameterRecommended System A (Standard)Recommended System B (High Activity)Rationale
Pd Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1-2 mol%)Pd₂(dba)₃ is a common, reliable Pd(0) source.[6]
Ligand SPhos (4 mol%)tBu₃P-HBF₄ (4 mol%)Bulky, electron-rich phosphine ligands accelerate oxidative addition and reductive elimination.[14]
Base K₂CO₃ (2.5 eq)K₃PO₄ (3.0 eq)K₃PO₄ is a stronger base, often effective in more challenging couplings.[10]
Solvent Toluene / H₂O (10:1)2-MeTHF / H₂O (10:1)2-MeTHF is a greener solvent that can enhance solubility and yields in some cases.[10][11]
Temperature 90 - 110 °C80 - 100 °CHigher activity catalysts may allow for lower reaction temperatures.
Reaction Time 4 - 24 hours2 - 12 hoursMonitor by TLC or LC-MS for completion.
Step-by-Step Experimental Procedure

The following workflow outlines the critical steps from setup to product isolation. Adherence to anaerobic techniques is vital for preventing catalyst deactivation.

Experimental_Workflow start Start reagents 1. Reagent Assembly - Weigh Ar-Br, Boronic Acid, Base - Prepare Catalyst/Ligand start->reagents setup 2. Reaction Setup - Add solids to oven-dried flask - Seal with septum reagents->setup degas 3. Degassing - Evacuate and backfill with Ar/N₂ (3x) - Add degassed solvents via syringe setup->degas heat 4. Reaction - Heat to target temperature - Stir vigorously degas->heat monitor 5. Monitoring - Check progress via TLC or LC-MS heat->monitor monitor->heat Continue if incomplete workup 6. Workup - Cool to RT - Dilute with EtOAc & H₂O - Separate layers, extract aqueous monitor->workup If complete purify 7. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify via column chromatography workup->purify analyze 8. Analysis - Characterize by NMR, MS, etc. purify->analyze end End Product analyze->end

Figure 2: General experimental workflow for the Suzuki cross-coupling reaction.

  • Vessel Preparation: Add the this compound, boronic acid, base, palladium source, and ligand to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a rubber septum and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Degas the solvent mixture by sparging with inert gas for 15-20 minutes. Using a syringe, transfer the degassed solvent to the reaction flask.

  • Heating and Monitoring: Immerse the flask in a preheated oil bath at the desired temperature and stir vigorously. Monitor the reaction's progress by periodically taking small aliquots for analysis by Thin Layer Chromatography (TLC) or LC-MS.[15]

  • Reaction Quench and Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[15]

Troubleshooting and Field-Proven Insights

Even with a robust protocol, challenges can arise. Below are common issues and expert recommendations.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure.2. Insufficient temperature.3. Inappropriate base or solvent.1. Ensure thorough degassing of solvents and reaction vessel. Use fresh, high-purity reagents.[11]2. Incrementally increase reaction temperature by 10 °C.3. Switch to a stronger base (e.g., K₃PO₄) or a different solvent system (e.g., 2-MeTHF).[11]
Protodeborylation (Boronic acid replaced by -H)1. Presence of excess water or protic sources.2. Prolonged reaction time at high temperature.1. Use anhydrous solvents and ensure the base is not excessively hygroscopic.2. Monitor the reaction closely and stop it upon completion of the desired transformation. Use boronic esters (e.g., pinacol esters), which can be more stable.[7]
Homocoupling (Biaryl of boronic acid forms)1. Oxygen contamination leading to oxidative coupling.2. Catalyst system favors this side reaction.1. Improve inert atmosphere techniques.2. Lower the catalyst loading or screen different palladium/ligand combinations.
Incomplete Reaction with Sterically Hindered Substrates 1. Steric hindrance impeding catalyst-substrate interaction.1. Employ a catalyst system with very bulky ligands (e.g., XPhos, tBuXPhos) which are designed to facilitate coupling of hindered partners.[11]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for accessing novel chemical entities for pharmaceutical and materials science applications. Success in this transformation is predicated on a sound understanding of the reaction mechanism and careful control over key parameters, particularly the choice of catalyst system and the maintenance of an inert atmosphere. By leveraging the detailed protocols and troubleshooting guidance provided herein, researchers can confidently and efficiently utilize this versatile building block in their synthetic campaigns.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

  • Organic Chemistry. (2020). Suzuki Cross-Coupling Mechanism | Organic Chemistry. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Biffis, A., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Molecular Catalysis A: Chemical. Available at: [Link]

  • Biffis, A., et al. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]

  • Rasmussen, J. K., et al. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI. Available at: [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available at: [Link]

  • Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Available at: [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Available at: [Link]

  • ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions... Available at: [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Available at: [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? Available at: [Link]

  • D'Auria, M., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Available at: [Link]

  • Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link]

  • Boehm, J., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Publications. Available at: [Link]

  • ResearchGate. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available at: [Link]

  • Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. Available at: [Link]

  • MDPI. (n.d.). Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. Available at: [Link]

Sources

Buchwald-Hartwig amination protocols for 3-Bromo-5-fluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 3-Bromo-5-fluoro-N-methylaniline via Buchwald-Hartwig Amination

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Developed through the seminal work of Stephen L. Buchwald and John F. Hartwig in the mid-1990s, this palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][3][4] The reaction's value lies in its broad substrate scope, tolerance of various functional groups, and its ability to overcome the limitations of classical methods like nucleophilic aromatic substitution (SNAr) or the Ullmann condensation, which often require harsh conditions and have limited applicability.[1][5]

This guide provides a detailed technical overview and actionable protocols for a specific, yet representative, transformation: the synthesis of this compound from 3-bromo-5-fluoroaniline and a methylamine source. This target molecule, featuring an electron-deficient aromatic ring, presents a classic scenario where the careful selection of catalyst, ligand, and base is paramount for achieving high efficiency and yield. The insights and methodologies detailed herein are designed for researchers, scientists, and drug development professionals seeking to implement or optimize this critical transformation.

Pillar 1: The Catalytic Engine - Mechanism and Rationale

A deep understanding of the reaction mechanism is not merely academic; it is the foundation for rational protocol design and effective troubleshooting. The Buchwald-Hartwig amination proceeds via a catalytic cycle centered on a palladium complex.[6] While several mechanistic nuances exist depending on the specific substrates and ligands, the generally accepted pathway consists of three primary steps.[6][7][8]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst reacting with the aryl halide (Ar-X). The palladium atom inserts itself into the carbon-halogen bond, forming a Pd(II) intermediate. This step is often the rate-determining step in the cycle.[4][8]

  • Amine Coordination and Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a more nucleophilic amido species, which then displaces the halide from the palladium center.

  • Reductive Elimination : This is the final, product-forming step. The C-N bond is formed as the arylamine product is expelled from the coordination sphere of the palladium. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][2]

A crucial competing side reaction is β-hydride elimination, which can lead to the formation of a hydrodehalogenated arene and an imine.[1] The strategic selection of a bulky, electron-rich phosphine ligand is the primary method to suppress this unwanted pathway by sterically favoring the desired reductive elimination.[9]

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex L₂Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X ArX Ar-X (3-Bromo-5-fluoroaniline) Amido Amido Complex L₂Pd(II)(Ar)(NHR) OxAdd->Amido + Amine - Base-HX Amine R-NH₂ (Methylamine) Base Base (e.g., NaOtBu) Amido->Pd0 Reductive Elimination + Product Product Ar-NHR (Product)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Pillar 2: Component Selection - A Scientist's Guide

Success in a Buchwald-Hartwig amination hinges on the synergistic interplay of four key components. For the coupling of 3-bromo-5-fluoroaniline with methylamine, the electron-withdrawing nature of the fluorine and bromine substituents on the aryl ring must be considered.

ComponentFunction & RationaleRecommended Choices for this Transformation
Palladium Source The core catalytic metal. Can be a Pd(0) source like Pd₂(dba)₃ or a more stable Pd(II) salt (e.g., Pd(OAc)₂) that is reduced in situ. Modern, pre-formed palladacycle precatalysts offer superior air-stability and activity.Standard: Pd₂(dba)₃, Pd(OAc)₂. Advanced: Buchwald G3 or G4 Precatalysts (e.g., XPhos Pd G3).
Ligand Stabilizes the palladium center, modulates its reactivity, and promotes the crucial reductive elimination step. For aryl bromides, bulky, electron-rich dialkylbiaryl phosphines are the gold standard.[9][10]Biaryl Phosphines: XPhos, SPhos, RuPhos. Ferrocenyl Phosphines: DavePhos.[10] These ligands are highly effective for coupling aryl bromides and chlorides.[11]
Base Facilitates the deprotonation of the amine, forming the active amido nucleophile. Must be strong but non-nucleophilic to avoid competing reactions.Alkoxides: Sodium tert-butoxide (NaOtBu), Potassium tert-butoxide (KOtBu). Amides: Lithium bis(trimethylsilyl)amide (LHMDS). NaOtBu is the most common and cost-effective choice.
Solvent Aprotic, non-coordinating solvents are required. The choice can influence solubility and reaction temperature.Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), tert-Butanol. Toluene and dioxane are widely used for their ability to reach higher temperatures (80-110 °C), which are often necessary.[12]

Pillar 3: Actionable Experimental Protocols

The following protocols provide two reliable methods for the synthesis of this compound. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox to protect the air-sensitive catalyst.

Protocol A: Classical Conditions with In Situ Catalyst Formation

This protocol uses a common Pd(0) source and a separate ligand, which generates the active catalyst within the reaction vessel.

Materials:

  • 3-Bromo-5-fluoroaniline

  • Methylamine (2.0 M solution in THF)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add 3-Bromo-5-fluoroaniline (1.0 eq.), XPhos (0.02 eq., 2 mol%), and Sodium tert-butoxide (1.4 eq.).

  • Catalyst Addition: In a separate vial, weigh Pd₂(dba)₃ (0.01 eq., 1 mol% Pd) and add it to the Schlenk flask.

  • Solvent and Reagent Addition: Add anhydrous toluene to the flask to achieve a substrate concentration of approximately 0.2 M.

  • Amine Addition: Add the methylamine solution (1.2 eq.) via syringe.

  • Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product, this compound.

Protocol B: Modern Approach with a Pre-formed Palladacycle

This protocol utilizes an air-stable G3 precatalyst, which simplifies handling and can lead to more reproducible results, often at lower catalyst loadings.

Materials:

  • 3-Bromo-5-fluoroaniline

  • Methylamine hydrochloride (CH₃NH₂·HCl)

  • XPhos Pd G3 Precatalyst

  • Potassium Phosphate (K₃PO₄)

  • Anhydrous tert-Butanol (t-BuOH)

  • Oven-dried reaction vial with a screw cap and PTFE-lined septum

Procedure:

  • Reagent Loading (Glovebox): Inside a nitrogen-filled glovebox, add 3-Bromo-5-fluoroaniline (1.0 eq.), methylamine hydrochloride (1.2 eq.), XPhos Pd G3 (0.01 eq., 1 mol%), and Potassium Phosphate (2.0 eq.) to a reaction vial equipped with a stir bar.

  • Solvent Addition: Add anhydrous t-BuOH to the vial to achieve a substrate concentration of 0.5 M.

  • Reaction: Seal the vial tightly with the cap, and if desired, wrap the seal with electrical tape.[6] Remove the vial from the glovebox and place it in a preheated heating block or oil bath at 100 °C.

  • Monitoring and Workup: Stir the reaction for 16-24 hours. Monitor progress by LC-MS. After completion, cool to room temperature and partition the mixture between dichloromethane (DCM) and water.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the solvent in vacuo and purify the resulting crude material by silica gel chromatography to obtain the desired product.

Experimental_Workflow General Experimental Workflow start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere) start->setup Load Flask/Vial reaction Heating & Stirring (e.g., 100 °C, 12-24h) setup->reaction Add Solvent & Amine workup Quenching & Aqueous Workup reaction->workup Cool to RT extraction Solvent Extraction workup->extraction Phase Separation purification Column Chromatography extraction->purification Dry & Concentrate product Final Product: This compound purification->product Isolate Pure Fraction

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (air/moisture exposure); Insufficiently strong base; Low reaction temperature.Ensure rigorous inert atmosphere technique. Switch to a stronger base (e.g., LHMDS). Increase temperature in 10 °C increments. Use a fresh bottle of anhydrous solvent.
Hydrodehalogenation β-Hydride elimination is outcompeting reductive elimination.Use a bulkier ligand (e.g., if using DavePhos, switch to XPhos or RuPhos). Ensure the base is not excessively strong for the substrate.
Formation of Diarylamine The product aniline is reacting with another molecule of aryl bromide. This is less common with secondary amines but possible if primary aniline is a contaminant.Use a slight excess of the methylamine nucleophile (1.2-1.5 eq.). Ensure the purity of the starting aniline.
Inconsistent Results Impurities in starting materials or solvent; Variable catalyst activity.Purify starting materials before use. Use a pre-formed, air-stable palladacycle (Protocol B) for better reproducibility.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Retrieved from [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Retrieved from [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship.org. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Retrieved from [Link]

  • Sci-Hub. (n.d.). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Retrieved from [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Retrieved from [Link]

  • Marcoux, J.-F., Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Amination of Aryl Bromides: Use of Phosphinoether Ligands for the Efficient Coupling of Acyclic Secondary Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. Reagent Guides. Retrieved from [Link]

  • Bruneau, A., & Stradiotto, M. (2012). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Dalton Transactions. Retrieved from [Link]

  • IntechOpen. (2023). Chapter 3: Synthetic Methods for Primary Anilines. Retrieved from [Link]

  • Organ, M. G., et al. (2011). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Chemistry – A European Journal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Google Patents. (n.d.). CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.
  • ResearchGate. (n.d.). A Continuous Process for Buchwald-Hartwig Amination at Micro- Lab- and Meso-Scale Using a Novel Reactor Concept. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of the meta‐bromoaniline synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). A Scalable Synthesis of an Atropisomeric Drug Substance via Buchwald–Hartwig Amination and Bruylants Reactions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.

Sources

Synthesis of pharmaceutical intermediates from 3-Bromo-5-fluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Pharmaceutical Intermediates from 3-Bromo-5-fluoro-N-methylaniline

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex and novel therapeutic agents. This compound is a quintessential example of a high-value building block, engineered with functionalities that offer chemists a versatile toolkit for molecular elaboration. Its utility is rooted in the orthogonal reactivity of its key features: a bromine atom, a fluorine substituent, and the N-methylaniline core.

The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and nitrogen-based substituents.[1][2] The fluorine atom, a common bioisostere for hydrogen, can enhance metabolic stability, improve binding affinity through specific interactions, and modulate the pKa of the nearby amine. The N-methylaniline scaffold itself is a privileged structure found in numerous kinase inhibitors, where it often plays a critical role in binding to the hinge region of the ATP-binding pocket of the target enzyme.[3][4]

This guide provides an in-depth exploration of two key palladium-catalyzed transformations—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—to convert this compound into advanced pharmaceutical intermediates. We will delve into the mechanistic rationale behind these reactions, provide detailed experimental protocols, and illustrate how the resulting products serve as foundational scaffolds for targeted therapies like kinase inhibitors.

Part 1: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of a carbon-carbon bond between an organoboron species and an organic halide.[5] For this compound, this reaction provides a direct and efficient route to introduce aryl or heteroaryl moieties, which are critical for establishing key binding interactions in many drug candidates.

Causality and Experimental Rationale

The choice of a Suzuki coupling is dictated by its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters. The palladium catalyst, typically in its Pd(0) oxidation state, undergoes oxidative addition into the C-Br bond of the aniline. Following this, a transmetalation step with the boronic acid (activated by a base) and subsequent reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst, completing the cycle. The selection of ligand, base, and solvent is critical for ensuring high catalytic turnover and preventing side reactions.[6]

Experimental Protocol: Synthesis of 3-Aryl-5-fluoro-N-methylaniline Intermediate

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equivalents)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask, condenser)

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).

  • Catalyst Addition: Under a positive flow of argon, add Pd(PPh₃)₄ (0.03 equiv).

  • Solvent Addition & Degassing: Add 1,4-dioxane and water in a 4:1 ratio (to achieve a ~0.2 M concentration of the aniline). Degas the resulting suspension by bubbling argon through the mixture for 15-20 minutes.

  • Reaction: Heat the mixture to 90-100 °C under an argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-16 hours.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel to yield the final product.

Data Presentation: Representative Suzuki Coupling Reactions
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Est. Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₃PO₄Dioxane/H₂O901280-90
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₃PO₄Dioxane/H₂O901285-95
3Pyridin-3-ylboronic acidPd(PPh₃)₄ (3)K₃PO₄Dioxane/H₂O1001670-80

Yields are estimated based on literature precedents for similar substrates and may vary.[7][8]

Visualization: Suzuki Coupling Workflow

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - K3PO4 B Add Pd(PPh3)4 Catalyst under Inert Atmosphere A->B C Add Degassed Solvent (Dioxane/H2O) B->C D Heat Reaction Mixture (90-100 °C) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool & Dilute with EtOAc and Water E->F G Extract Organic Layer, Dry, and Concentrate F->G H Purify by Column Chromatography G->H I Isolated Product: 3-Aryl-5-fluoro-N-methylaniline H->I

Caption: Workflow for Suzuki-Miyaura C-C Coupling.

Part 2: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous motifs in pharmaceuticals.[9][10] This reaction enables the coupling of an aryl halide with an amine, forming a C-N bond under relatively mild conditions. Starting with this compound, this transformation directly generates complex diarylamine or N-aryl-heterocycle structures that are often the core of potent enzyme inhibitors.

Causality and Experimental Rationale

The catalytic cycle of the Buchwald-Hartwig amination is analogous to other palladium-catalyzed cross-couplings.[11] A key distinction is the crucial role of a strong, non-nucleophilic base (like sodium tert-butoxide) to deprotonate the amine, forming an amide that participates in the catalytic cycle. The choice of ligand is especially critical to promote the reductive elimination step, which forms the C-N bond, and to prevent competing side reactions like beta-hydride elimination.[9][11] Bulky, electron-rich phosphine ligands developed by Buchwald, Hartwig, and others are often essential for high yields and broad substrate scope.[12][13]

Experimental Protocol: Synthesis of a Diaryl- or Aryl-heteroarylamine Intermediate

This protocol outlines a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos or RuPhos (4.5 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Anhydrous Toluene or Dioxane

  • Argon or Nitrogen gas supply

  • Schlenk tube or similar reaction vessel

Procedure:

  • Inert Atmosphere Setup: In a glovebox or under a strong flow of argon, add Pd₂(dba)₃ (0.02 equiv), the phosphine ligand (0.045 equiv), and NaOt-Bu (1.4 equiv) to a dry Schlenk tube with a stir bar.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Solvent Addition: Add anhydrous toluene (to achieve a ~0.1-0.2 M concentration).

  • Reaction: Seal the tube and heat the mixture to 100-110 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to obtain the desired N-aryl intermediate.

Data Presentation: Representative Buchwald-Hartwig Aminations
EntryAmine PartnerCatalyst System (Pd₂dba₃ + Ligand)BaseSolventTemp (°C)Est. Yield (%)
1AnilineRuPhosNaOt-BuToluene10075-85
2MorpholineXantphosNaOt-BuDioxane11080-90
34-AminopyridineRuPhosCs₂CO₃Dioxane11065-75

Yields are estimated based on general literature precedents.[13][14] Catalyst and base screening may be required for optimization.

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Workflow cluster_prep 1. Inert Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Combine Catalyst System: - Pd2(dba)3 + Ligand - NaOt-Bu B Add Reactants: - this compound - Amine Partner A->B C Add Anhydrous Toluene B->C D Heat Reaction Mixture (100-110 °C) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool & Quench with aq. NH4Cl E->F G Extract with EtOAc, Dry, and Concentrate F->G H Purify by Column Chromatography G->H I Isolated Product: N-Aryl Intermediate H->I

Caption: Workflow for Buchwald-Hartwig C-N Coupling.

Application Spotlight: Building Kinase Inhibitor Scaffolds

The true power of this compound lies in its application to the synthesis of complex bioactive molecules, such as the tyrosine kinase inhibitor Lapatinib.[15][16][17] While Lapatinib itself does not start from this exact fragment, the synthetic strategies are directly analogous. The intermediates generated via the Suzuki and Buchwald-Hartwig reactions are key substructures in a wide range of kinase inhibitors.[18][19][20]

A common synthetic strategy involves a convergent approach where different fragments of the final drug are synthesized separately and then coupled. For instance, a biaryl intermediate prepared via Suzuki coupling can undergo further functionalization, while a diarylamine core from a Buchwald-Hartwig reaction can be elaborated with side chains necessary for solubility and potency.

Visualization: Convergent Synthesis Strategydot

Kinase_Inhibitor_Strategy cluster_suzuki Suzuki Pathway cluster_buchwald Buchwald-Hartwig Pathway cluster_final Final Assembly start 3-Bromo-5-fluoro- N-methylaniline suzuki Suzuki Coupling (with R1-B(OH)2) start->suzuki buchwald Buchwald-Hartwig (with R2-NH2) start->buchwald int1 Intermediate A (Biaryl Aniline) suzuki->int1 elaboration Further Functionalization int1->elaboration int2 Intermediate B (Diarylamine) buchwald->int2 int2->elaboration final Kinase Inhibitor Core Scaffold elaboration->final

Sources

Application Notes & Protocols: The Strategic Use of 3-Bromo-5-fluoro-N-methylaniline in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized oncology, with a significant focus on scaffolds that provide high potency and selectivity. Halogenated anilines, such as 3-Bromo-5-fluoro-N-methylaniline, represent a cornerstone class of building blocks in this endeavor. The strategic placement of fluorine atoms can enhance binding affinity and improve metabolic stability, while the bromine atom serves as a versatile synthetic handle for carbon-carbon and carbon-nitrogen bond formation. This document provides an in-depth guide for researchers and drug development professionals on the application of this compound in the synthesis of kinase inhibitors, using the well-established BRAF inhibitor class as a guiding framework. We will explore the underlying biological rationale, present a validated protocol for a related key intermediate, and propose a detailed synthetic workflow for leveraging this specific scaffold in novel drug discovery campaigns.

Part 1: The Biological Rationale - Targeting the Aberrant BRAF Signaling Pathway

The RAS-RAF-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a central communication channel within cells that translates extracellular signals into cellular responses like proliferation, differentiation, and survival.[1][2] In many human cancers, this pathway becomes constitutively active, leading to uncontrolled cell growth.[3]

A frequent driver of this hyperactivity is a specific point mutation in the BRAF gene, resulting in the substitution of valine with glutamic acid at codon 600 (V600E).[4][5] This BRAF V600E mutation is found in approximately 50% of melanomas and a significant percentage of other cancers, including thyroid and colorectal cancers.[2][4] The mutation mimics phosphorylation, locking the BRAF kinase in a permanently "on" state, leading to persistent downstream signaling and tumorigenesis.[3][5] This makes the BRAF V600E kinase a highly validated and attractive target for cancer therapy.[6]

Kinase inhibitors like Vemurafenib (PLX4032) were specifically designed to target this mutated protein, showing remarkable efficacy in patients with BRAF V600E-positive melanoma.[7][8] The chemical architecture of these inhibitors is precisely tailored to fit into the ATP-binding pocket of the mutated kinase, blocking its activity and shutting down the oncogenic signaling cascade.

BRAF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates BRAF BRAF RAS->BRAF Activates BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E Activation is RAS-independent MEK MEK BRAF->MEK Phosphorylates BRAF_V600E->MEK Constitutive Phosphorylation ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates Vemurafenib Vemurafenib (BRAF Inhibitor) Vemurafenib->BRAF_V600E Inhibits

Caption: The MAPK signaling pathway and the inhibitory action of Vemurafenib.

Part 2: The Chemical Toolkit - Merits of the this compound Scaffold

The structure of this compound is not arbitrary; each component offers distinct advantages for medicinal chemistry, making it a highly strategic starting material.

  • Fluorine Atom: The inclusion of fluorine is a well-established strategy in drug design.[9] Its high electronegativity can lead to stronger, more favorable interactions with amino acid residues in the kinase hinge region. Furthermore, replacing a hydrogen atom with a fluorine atom at a site of potential metabolic oxidation can block that pathway, thereby increasing the compound's metabolic stability and half-life.

  • Bromine Atom: The bromine atom is a superb synthetic handle. It is an ideal leaving group for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination.[10] This allows for the efficient and modular construction of complex molecules by coupling the aniline core to other key fragments of the inhibitor.

  • N-methylaniline Moiety: The aniline nitrogen provides a crucial vector for connecting to the core of the kinase inhibitor, often forming a key hydrogen bond with the kinase hinge region. The N-methyl group can be advantageous over a primary amine (-NH2) by improving physicochemical properties such as solubility and membrane permeability. It also prevents the formation of certain undesirable metabolites.

Part 3: Case Study - Synthesis of a Core Moiety for BRAF Inhibitors

While numerous synthetic routes to Vemurafenib exist, many rely on a core intermediate derived from a related halogenated aniline. The following protocol, adapted from published literature, details the synthesis of a key sulfonamide precursor used in the development of BRAF inhibitors.[11] This serves as a validated example of how such building blocks are functionalized.

Synthesis_Workflow_1 A 3-Bromo-2,4-difluoroaniline C N-(3-bromo-2,4-difluorophenyl)-N- (propylsulfonyl)propane-1-sulfonamide A->C Et3N, CH2Cl2 B Propane-1-sulfonyl chloride (2 eq.) B->C E N-(3-bromo-2,4-difluorophenyl) propane-1-sulfonamide (Key Precursor) C->E Selective Desulfonylation D NaOH / MeOH D->E

Caption: Validated synthesis of a key BRAF inhibitor precursor.

Protocol 1: Synthesis of N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide[11]
  • Rationale: This two-step protocol first protects the aniline via double sulfonylation, followed by a selective basic hydrolysis to yield the desired mono-sulfonated product. This approach provides high yields and a clean product.

  • Step 1: Double Sulfonylation

    • To a solution of 3-bromo-2,4-difluoroaniline (2.0 mmol) and triethylamine (4.2 mmol) in dichloromethane (CH2Cl2, 10 mL), slowly add propane-1-sulfonyl chloride (4.2 mmol).

    • Stir the mixture at room temperature under a nitrogen atmosphere overnight.

    • Remove the solvent in vacuo.

    • Redissolve the residue in ethyl acetate (EtOAc).

    • Wash the organic solution sequentially with 1 M KHSO4 (aq), saturated NaHCO3 (aq), and brine.

    • Dry the organic layer over sodium sulfate (Na2SO4), filter, and concentrate to yield the crude N-(3-bromo-2,4-difluorophenyl)-N-(propylsulfonyl)propane-1-sulfonamide. This intermediate can often be used in the next step without further purification.

  • Step 2: Selective Mono-desulfonylation

    • Dissolve the crude product from Step 1 (approx. 1.0 mmol) in a mixture of 2 M NaOH (aq, 5 mL) and methanol (MeOH, 15 mL).

    • Stir the solution at room temperature for 2 hours, monitoring the reaction by TLC or LC-MS.

    • Remove the methanol in vacuo.

    • Adjust the pH of the remaining aqueous solution to 1-2 using 1 M HCl (aq).

    • Extract the resulting aqueous suspension three times with CH2Cl2.

    • Combine the organic layers, dry over Na2SO4, filter, and concentrate to yield the final product, N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide, as a solid.

Part 4: Proposed Application - Novel Scaffold Synthesis via Suzuki Coupling

Here, we propose a robust and high-yield protocol for utilizing This compound to synthesize a novel biaryl scaffold, a common core structure in many kinase inhibitors. The Suzuki coupling is chosen for its reliability, functional group tolerance, and commercial availability of reagents.

Synthesis_Workflow_2 A This compound (User Specified Compound) C Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 80 °C A->C B Pyridine-4-boronic acid (Example Coupling Partner) B->C D 5-Fluoro-N-methyl-3-(pyridin-4-yl)aniline (Novel Kinase Scaffold) C->D Suzuki Coupling

Caption: Proposed Suzuki coupling using this compound.

Protocol 2: Proposed Synthesis of 5-Fluoro-N-methyl-3-(pyridin-4-yl)aniline
  • Rationale: This protocol leverages the bromine atom on the starting material for a palladium-catalyzed Suzuki coupling reaction. This reaction will form a C-C bond between the aniline ring and a heterocyclic partner (in this case, pyridine), creating a biaryl system that serves as a rigid scaffold for further inhibitor elaboration.

  • Materials & Reagents:

    • This compound (1.0 mmol)

    • Pyridine-4-boronic acid (1.2 mmol)

    • Palladium(II) bis(diphenylphosphino)ferrocene dichloride [Pd(dppf)Cl2] (0.05 mmol)

    • Potassium carbonate (K2CO3) (3.0 mmol)

    • 1,4-Dioxane (5 mL)

    • Deionized water (1 mL)

    • Nitrogen or Argon gas for inert atmosphere

  • Procedure:

    • To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 mmol), pyridine-4-boronic acid (1.2 mmol), and K2CO3 (3.0 mmol).

    • Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.

    • Add Pd(dppf)Cl2 (0.05 mmol) to the flask.

    • Add 1,4-dioxane (5 mL) and water (1 mL). The solution should be thoroughly degassed by bubbling nitrogen through it for 10-15 minutes.

    • Heat the reaction mixture to 80-90 °C and stir vigorously overnight. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer. Wash it with brine, dry over anhydrous Na2SO4, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-Fluoro-N-methyl-3-(pyridin-4-yl)aniline.

Part 5: Quantitative Analysis of Target Potency

The ultimate goal of synthesizing these scaffolds is to produce potent kinase inhibitors. The table below presents inhibitory concentration (IC50) data for Vemurafenib against its primary target, demonstrating the level of potency achievable with scaffolds derived from related building blocks.

CompoundTarget KinaseIC50 (nM)Cell LineCitation
Vemurafenib (PLX4032) BRAF V600E31In vitro assay[8]
c-RAF-1 (wild-type)48In vitro assay[8]
A375 (Melanoma)130Cell-based assay[12]
CCT196969 BRAF V600E40In vitro assay[13]
CRAF12In vitro assay[13]
CCT241161 BRAF V600E15In vitro assay[13]
CRAF6In vitro assay[13]

Conclusion

This compound is a high-value, strategically designed building block for the synthesis of novel kinase inhibitors. Its constituent parts—the metabolically robust fluorine, the synthetically versatile bromine, and the scaffold-anchoring N-methylaniline—provide a powerful combination for medicinal chemists. By understanding the biological rationale of kinase inhibition and employing robust, well-established synthetic methodologies like the ones detailed herein, researchers can effectively leverage this and related scaffolds to accelerate the discovery and development of next-generation targeted therapies for cancer and other diseases.

References

  • Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein. PubMed.
  • BRAF V600E Mutation Has Variable Tumor-Specific Effects on Expression of MAPK Pathway Genes That Could Affect P
  • BRAF V600E - Biomarker Consortium. OncLive.
  • BRAF signaling pathway including abnormal signaling
  • A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma. NIH.
  • BRAF V600E: Implications for Carcinogenesis and Molecular Therapy. AACR Journals.
  • Chemical structure and structure–activity relationship of substituted...
  • The crystal structure of different types of RAF inhibitors binding to BRAF kinase. Notes.
  • Application Notes: 3-Chloro-5-(4-fluorophenyl)aniline in Kinase Inhibitor Scaffolding. Benchchem.
  • Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. NIH.
  • Structural investigation of B-Raf paradox breaker and inducer inhibitors. PubMed.
  • Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. MDPI.
  • Synthesis of a kinase probe with a less reactive electrophile. University of Houston.
  • Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. Acme Organics.
  • Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. PMC - PubMed Central.
  • Vemurafenib (RG67204, PLX4032): a potent, selective BRAF kinase inhibitor. PubMed.
  • Vemurafenib (PLX4032) | B-Raf Inhibitor. MedChemExpress.
  • Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma. PubMed Central.
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC - NIH.

Sources

The Strategic Utility of 3-Bromo-5-fluoro-N-methylaniline in the Synthesis of Novel Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms and the construction of novel heterocyclic scaffolds are paramount for the development of new therapeutic agents. The substituted aniline, 3-bromo-5-fluoro-N-methylaniline, has emerged as a highly valuable and versatile building block for synthetic chemists. Its unique trifunctional nature—a nucleophilic secondary amine, a reactive aryl bromide, and an electron-withdrawing fluorine atom—provides a powerful platform for the generation of diverse and complex molecular architectures.

The presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and membrane permeability of drug candidates[1]. The N-methyl group offers a handle for further derivatization and can influence the conformational preferences of the final molecule. Critically, the bromine atom serves as a versatile anchor for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide range of substituents and the construction of intricate heterocyclic systems.[2][3]

This comprehensive guide provides detailed application notes and robust protocols for the utilization of this compound in the synthesis of novel heterocycles. We will explore its application in key cross-coupling reactions and provide step-by-step methodologies for the construction of medicinally relevant scaffolds such as quinazolinones and carbazoles.

Chemical Properties and Reactivity Profile

To effectively utilize this compound as a building block, it is crucial to understand its inherent chemical properties. The table below summarizes its key physical and chemical characteristics, alongside those of the closely related 3-bromo-5-fluoroaniline for comparison.

PropertyThis compound3-Bromo-5-fluoroaniline[4]
Molecular Formula C₇H₇BrFNC₆H₅BrFN
Molecular Weight 204.04 g/mol 190.01 g/mol
Appearance (Predicted) Light yellow to brown oil-
Boiling Point (Predicted) Higher than aniline due to N-methylation-
Solubility Soluble in common organic solvents-
XLogP3-AA (Predicted) ~2.42.0

The electron-withdrawing nature of the fluorine atom deactivates the aromatic ring towards electrophilic substitution, while also influencing the acidity of the N-H proton in the parent aniline. The N-methyl group, being electron-donating, slightly counteracts this effect and introduces steric bulk around the nitrogen atom. The bromine atom at the 3-position is sterically accessible for oxidative addition to a palladium(0) catalyst, making it an excellent handle for cross-coupling reactions.

Core Applications in Heterocycle Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. For this compound, these reactions are the primary avenues for molecular diversification, enabling the formation of new carbon-carbon and carbon-nitrogen bonds at the bromine-bearing carbon.

Figure 1: Overview of key palladium-catalyzed cross-coupling reactions with this compound.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[2][5][6] This reaction is particularly useful for creating diarylamines or for introducing nitrogen-containing heterocycles, which are prevalent in many biologically active molecules.

Protocol: Synthesis of N-methyl-N-(3-fluoro-5-(piperidin-1-yl)phenyl)amine

Reaction Scheme:

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Piperidine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, sodium tert-butoxide, and the RuPhos ligand.

  • Add Pd₂(dba)₃ to the flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe, followed by the piperidine.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expert Insights:

  • Catalyst System: The choice of a bulky, electron-rich phosphine ligand like RuPhos is crucial for promoting the reductive elimination step and preventing β-hydride elimination.[7] For challenging couplings, other ligands such as XPhos or SPhos can be screened.

  • Base: Sodium tert-butoxide is a common strong, non-nucleophilic base for this transformation. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate or potassium phosphate may be employed, potentially requiring higher temperatures or longer reaction times.[5]

  • Substrate Scope: This protocol can be adapted for a wide range of primary and secondary amines, including anilines, alkylamines, and N-heterocycles.

Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between an aryl halide and an organoboron compound.[8][9] This reaction is instrumental in the synthesis of biaryl structures, which are common motifs in pharmaceuticals and materials science.

Protocol: Synthesis of 3-Fluoro-N-methyl-5-(pyridin-3-yl)aniline

Reaction Scheme:

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Pyridine-3-boronic acid (1.2 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL) and Water (1 mL)

Procedure:

  • In a round-bottom flask, combine this compound, pyridine-3-boronic acid, and potassium carbonate.

  • Add the Pd(dppf)Cl₂ catalyst.

  • Seal the flask and degas the mixture by bubbling argon or nitrogen through the solvent for 15 minutes.

  • Add the 1,4-dioxane and water solvent mixture.

  • Heat the reaction to 90 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Expert Insights:

  • Catalyst Choice: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings. For less reactive boronic acids or challenging substrates, other catalyst systems like those based on SPhos or XPhos ligands with Pd₂(dba)₃ may provide better results.[10]

  • Base and Solvent: A mixture of an aqueous base and an organic solvent is typical for Suzuki couplings. The water is essential for the transmetalation step. Other base/solvent combinations include potassium phosphate in toluene/water or cesium carbonate in DME/water.

  • Boronic Acid Stability: Boronic acids can undergo protodeborylation, especially at high temperatures. Using a slight excess of the boronic acid can help to drive the reaction to completion.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the most common method for forming a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.[11][12] This reaction is invaluable for synthesizing alkynyl anilines, which can serve as precursors for a variety of other heterocycles through subsequent cyclization reactions.

Protocol: Synthesis of 3-Fluoro-N-methyl-5-(phenylethynyl)aniline

Reaction Scheme:

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.1 mmol, 1.1 equiv)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (three cycles).

  • Add anhydrous THF and triethylamine via syringe.

  • Add phenylacetylene dropwise to the stirred solution.

  • Stir the reaction at room temperature or heat to 50 °C if the reaction is sluggish.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-6 hours.

  • Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

Expert Insights:

  • Copper Co-catalyst: The copper(I) iodide is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13] Copper-free Sonogashira protocols exist but often require stronger bases or specialized ligands.[14]

  • Base: Triethylamine acts as both a base and a solvent in some cases. Other amine bases like diisopropylethylamine (DIPEA) can also be used.

  • Side Reactions: A common side reaction is the Glaser coupling of the terminal alkyne to form a diacetylene. This can be minimized by maintaining a strictly inert atmosphere and using the alkyne as the limiting reagent if necessary.

Building Heterocyclic Scaffolds: Multi-step Syntheses

The true power of this compound lies in its ability to serve as a starting point for the construction of more complex heterocyclic systems. The products of the initial cross-coupling reactions can undergo subsequent intramolecular cyclizations to yield a variety of medicinally relevant scaffolds.

Synthesis of Fluorinated Quinazolinones

Quinazolinones are a class of fused heterocycles that exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[15][16] A common synthetic route involves the acylation of an aniline followed by cyclization.

Figure 2: Synthetic workflow for the preparation of fluorinated quinazolinones.

Protocol: Synthesis of 6-Bromo-8-fluoro-1-methylquinazolin-4(1H)-one

Step A: Acylation

  • Dissolve this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) with triethylamine (1.2 mmol).

  • Cool the solution to 0 °C and add a solution of 2-nitrobenzoyl chloride (1.05 mmol) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer and concentrate to yield the N-acyl intermediate, which can be used in the next step without further purification.

Step B: Reduction and Cyclization

  • Dissolve the crude N-acyl intermediate in a mixture of ethanol and water.

  • Add iron powder (5.0 mmol) and ammonium chloride (0.5 mmol).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reduction of the nitro group by TLC.

  • Upon completion, filter the hot reaction mixture through celite and wash the celite pad with hot ethanol.

  • Concentrate the filtrate. The cyclization to the quinazolinone may occur spontaneously upon heating or can be promoted by adding a catalytic amount of acid (e.g., p-toluenesulfonic acid) and continuing to heat.

  • Purify the final product by recrystallization or column chromatography.

Expert Insights:

  • This route provides a general method for accessing a variety of substituted quinazolinones by varying the acylating agent.

  • The bromine atom on the quinazolinone product can be used for further diversification through the cross-coupling reactions described previously.

Synthesis of Fluorinated Carbazoles

Carbazoles are another important class of nitrogen-containing heterocycles found in many natural products and pharmaceuticals.[17] A common synthetic strategy involves a palladium-catalyzed intramolecular C-H arylation of a diarylamine.

Figure 3: Synthetic workflow for the preparation of fluorinated carbazoles.

Protocol: Synthesis of 2-Fluoro-8,9-dimethyl-9H-carbazole

Step A: Synthesis of the Diaryl Amine Intermediate

  • Following the Buchwald-Hartwig amination protocol described above, couple this compound (1.0 mmol) with 2-bromotoluene (1.1 mmol).

  • Use a suitable catalyst system, such as Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos), and a base like cesium carbonate in toluene.

  • After workup and purification, the resulting diaryl amine, 3-fluoro-N-methyl-N-(o-tolyl)aniline, is obtained.

Step B: Intramolecular C-H Arylation

  • In a sealable reaction vessel, dissolve the diaryl amine intermediate (1.0 mmol) in a solvent such as DMA or pivalic acid.

  • Add a palladium catalyst, typically Pd(OAc)₂ (5-10 mol%), and an oxidant like benzoquinone or oxygen (from air).

  • Add a base, such as potassium carbonate or cesium carbonate.

  • Seal the vessel and heat to 120-140 °C for 12-24 hours.[17]

  • Monitor the reaction for the formation of the carbazole product.

  • Cool the reaction, dilute with an organic solvent, and wash with water.

  • Dry, concentrate, and purify the crude product by column chromatography to yield the fluorinated carbazole.

Expert Insights:

  • The intramolecular C-H arylation step can be challenging and often requires careful optimization of the catalyst, oxidant, and solvent system.

  • The regioselectivity of the C-H activation is directed by the nitrogen atom of the amine.

  • This strategy allows for the synthesis of a wide variety of substituted carbazoles by varying the coupling partners in the initial Buchwald-Hartwig reaction.

Conclusion: A Gateway to Chemical Innovation

This compound stands out as a preeminently useful building block for the synthesis of novel and complex heterocyclic compounds. Its strategic arrangement of functional groups provides chemists with a robust platform for diversification through a variety of modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers in drug discovery, agrochemicals, and materials science to harness the full synthetic potential of this versatile molecule. The ability to readily construct biaryl, alkynyl, and N-aryl aniline derivatives, and to subsequently elaborate these into medicinally relevant scaffolds like quinazolinones and carbazoles, underscores the strategic importance of this compound in the pursuit of new chemical entities with tailored properties and functions.

References

  • Li, S., Lv, X., Ren, J., Feng, L., & Ma, C. (2022). A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives. Synthesis, 54(18), 3989-3998. Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols for 4-(Benzyloxy)-3-bromo-5-fluoroaniline in Novel Drug Design. BenchChem.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • (2025). Intramolecular direct arylation in the synthesis of fluorinated carbazoles. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Available from: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]

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  • (2025). New Fluorine-Containing Derivatives of 4-Anilino-2-(methylsulfanyl)quinazolines.
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  • Patel, A., Patel, P., Patel, K., & Prajapati, K. (2020). Synthesis of Fluorinated Piperazinyl Substituted Quinazolines as Potential Antibacterial Agents. Asian Journal of Organic & Medicinal Chemistry, 5(3), 227–233. Available from: [Link]

  • BenchChem. (2025).
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  • He, J., Yang, K., Zhao, J., & Cao, S. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Organic Letters, 21(23), 9714-9718. Available from: [Link]

  • (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines.
  • Clamor, N., Damrath, M., Kuczmera, T. J., Duvinage, D., & Nachtsheim, B. J. (2024). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry, 20, 1-11. Available from: [Link]

  • (2012). Environmentally friendly domino multicomponent strategy for the synthesis of pyrroloquinolinone hybrid heterocycles.
  • YouTube. (2025).
  • Suzuki, C., Hirano, K., Satoh, T., & Miura, M. (2015). Direct Synthesis of N-H Carbazoles via Iridium(III)-Catalyzed Intramolecular C-H Amination. Organic Letters, 17(7), 1597-1600. Available from: [Link]

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  • (2012). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
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  • Google Patents. (n.d.). CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.
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  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
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Synthetic Routes for Derivatizing 3-Bromo-5-fluoro-N-methylaniline: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount for the discovery of novel molecular entities with tailored properties.[1][2] 3-Bromo-5-fluoro-N-methylaniline is a trifunctional chemical intermediate of significant value, offering multiple reaction vectors for constructing complex molecular architectures.[2][3] The presence of a bromine atom, a fluorine atom, and a secondary amine on the aniline scaffold provides a rich platform for a diverse array of chemical transformations. The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions, the fluorine atom can modulate physicochemical properties and potentially participate in nucleophilic aromatic substitution, and the N-methylamino group offers a site for further derivatization.[3][4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary synthetic routes for derivatizing this compound. We will delve into the mechanistic underpinnings of key reactions, provide field-tested, step-by-step protocols, and present data to guide experimental design and optimization.

Core Synthetic Strategies and Mechanistic Insights

The derivatization of this compound is dominated by powerful cross-coupling methodologies that leverage the reactivity of the carbon-bromine bond. The primary strategies include palladium-catalyzed C-N and C-C bond formation, copper-catalyzed couplings, and, under specific conditions, nucleophilic aromatic substitution.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and highly efficient method for forming C-N bonds.[5][6] This reaction is indispensable for coupling this compound with a wide range of primary and secondary amines, amides, and N-heterocycles.

Mechanistic Rationale: The catalytic cycle, a cornerstone of modern organometallic chemistry, proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aniline substrate, forming a Pd(II) complex.[6][7]

  • Amine Coordination and Deprotonation: The incoming amine coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[6]

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[7][8]

The choice of ligand is critical to the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, tBu₃P) are often employed to promote both the oxidative addition and the final reductive elimination step, while preventing side reactions like beta-hydride elimination.[7][9]

Diagram 1: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald-Hartwig Amination Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition Ar-Br pd_complex [Ar-Pd(II)(Br)L₂] oxidative_addition->pd_complex amine_coordination Amine Coordination (R₂NH) pd_complex->amine_coordination R₂NH, Base pd_amido [Ar-Pd(II)(NR₂)L₂] amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

For the synthesis of biaryl compounds and other carbon-carbon linked structures, the Suzuki-Miyaura coupling is the gold standard.[10] This reaction couples this compound with a variety of organoboron reagents, such as boronic acids or boronate esters.[10][11]

Mechanistic Rationale: Similar to the Buchwald-Hartwig reaction, the Suzuki coupling follows a catalytic cycle involving a palladium catalyst.

  • Oxidative Addition: A Pd(0) species undergoes oxidative addition with the aryl bromide to form an arylpalladium(II) halide complex.[10]

  • Transmetalation: This is the key step where the organic group is transferred from the boron atom to the palladium center. This process is typically facilitated by a base, which activates the organoboron reagent to form a more nucleophilic "ate" complex.[11]

  • Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]

Diagram 2: Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki-Miyaura Coupling Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition Ar-Br pd_complex [Ar-Pd(II)(Br)L₂] oxidative_addition->pd_complex transmetalation Transmetalation (R-B(OR)₂ + Base) pd_complex->transmetalation R-B(OR)₂ Base pd_r [Ar-Pd(II)(R)L₂] transmetalation->pd_r reductive_elimination Reductive Elimination pd_r->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura C-C cross-coupling reaction.

Copper-Catalyzed Reactions: The Ullmann Condensation

The Ullmann condensation represents a classical, copper-promoted method for forming C-N, C-O, and C-S bonds.[12][13] While often requiring higher temperatures and stoichiometric amounts of copper compared to palladium-catalyzed systems, modern advancements have introduced ligand-accelerated protocols that proceed under milder conditions.[12][14]

Mechanistic Rationale: The mechanism of the Ullmann reaction is thought to involve copper(I) species.

  • Formation of Copper(I) Nucleophile: The amine, alcohol, or thiol reacts with a copper(I) source to form a copper(I) amide, alkoxide, or thiolate.[12]

  • Coupling: This copper(I) species then reacts with the aryl halide. The exact mechanism can vary but is generally believed to proceed via an oxidative addition-reductive elimination pathway or a related process.[13]

The Ullmann reaction can be particularly useful when palladium-based methods are unsuccessful or when seeking alternative reactivity.[12]

Nucleophilic Aromatic Substitution (SNAr)

While the C-Br bond is the primary site for cross-coupling, the C-F bond can undergo nucleophilic aromatic substitution (SNAr). For this to occur, the aromatic ring must be sufficiently electron-deficient, which is not inherently the case for this compound.[15] However, if additional strong electron-withdrawing groups are installed on the ring through other reactions, or if very strong nucleophiles and forcing conditions are used, substitution of the fluoride can be achieved.[15][16]

Mechanistic Rationale: The SNAr mechanism is a two-step addition-elimination process.

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15]

  • Elimination of Leaving Group: The leaving group (fluoride ion) is expelled, restoring the aromaticity of the ring.

Experimental Protocols and Data

The following protocols provide detailed, step-by-step methodologies for key transformations. Researchers should perform their own optimizations based on the specific substrates used.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with a generic secondary amine.

Diagram 3: Buchwald-Hartwig Experimental Workflow

Buchwald-Hartwig Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A Add Pd catalyst, ligand, and base to oven-dried flask. B Evacuate and backfill flask with Argon/Nitrogen (3x). A->B C Add this compound and degassed solvent. B->C D Add coupling partner (amine) via syringe. C->D E Heat mixture to specified temperature (e.g., 80-110 °C). D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to RT and dilute with organic solvent (e.g., Ethyl Acetate). F->G H Filter through Celite to remove solids. G->H I Wash filtrate with water and brine. H->I J Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. I->J K Purify by column chromatography. J->K

Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4-5 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried reaction vial under an inert atmosphere (Argon or Nitrogen), add the palladium pre-catalyst, phosphine ligand, and base.

  • Add this compound to the vial.

  • Add the anhydrous, degassed solvent via syringe.[6]

  • Finally, add the amine coupling partner via syringe.

  • Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.[6]

  • Wash the filtrate with water, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Entry Catalyst/Ligand Base Solvent Temp (°C) Typical Yield (%)
1Pd₂(dba)₃ / XPhosNaOtBuToluene10085-95
2Pd(OAc)₂ / SPhosCs₂CO₃Dioxane11080-90
3tBuXPhos Pd G3K₃PO₄2-MeTHF9088-98
Yields are estimates based on similar substrates and may vary.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol details the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • In a round-bottom flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Equip the flask with a reflux condenser and place it under an inert atmosphere (Argon or Nitrogen).

  • Add the degassed solvent system (e.g., Dioxane/Water) via cannula.[17]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[17]

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate) three times.[17]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Entry Catalyst Base Solvent Temp (°C) Typical Yield (%)
1Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9075-90
2PdCl₂(dppf)Cs₂CO₃DMF10080-95
3NiCl₂(PCy₃)₂K₃PO₄t-Amyl Alcohol11070-85[18]
Yields are estimates based on similar substrates and may vary. Nickel catalysts can be a cost-effective alternative for certain couplings.[18]

Safety and Handling

This compound and its related unmethylated analogs are classified as irritants and may be harmful if swallowed, inhaled, or in contact with skin.[19][20] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Palladium catalysts and phosphine ligands can be air-sensitive and toxic; handle them under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This compound is a highly versatile and valuable building block for synthetic chemistry. Its strategic derivatization is readily achieved through robust and well-established palladium-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation. These methodologies provide reliable and high-yielding pathways to a vast array of complex molecules essential for drug discovery and materials science. By understanding the mechanistic principles and applying the detailed protocols provided, researchers can effectively harness the synthetic potential of this important intermediate.

References

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  • Google Patents. (n.d.). CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.
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  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry. Retrieved from [Link]

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  • Ma, D., & Cai, Q. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. Chemical Society reviews. Retrieved from [Link]

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-5-fluoro-2-methylaniline (C7H7BrFN). Retrieved from [Link]

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Application Notes & Protocols: The Strategic Use of Substituted Anilines in the Synthesis of Modern Agrochemicals, Featuring the Herbicide Flufenacet

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Fluorinated Anilines in Agrochemical Design

In the landscape of modern agrochemical development, the strategic incorporation of fluorine atoms into active ingredients has become a cornerstone of molecular design. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the efficacy, metabolic stability, and target specificity of pesticides. Substituted anilines, particularly those bearing fluorine and other halogens, are pivotal building blocks in the synthesis of a wide array of herbicides, fungicides, and insecticides. While a broad range of these intermediates are under investigation, this guide will focus on the practical application of a key substituted aniline, N-(4-fluorophenyl)-N-(1-methylethyl)amine, in the multi-step synthesis of the commercial herbicide Flufenacet. This example will serve as an in-depth case study, illustrating the chemical principles and experimental considerations that are broadly applicable to the use of similar aniline-based intermediates in agrochemical synthesis.

Flufenacet: A Case Study in Modern Herbicide Synthesis

Flufenacet is a highly effective oxyacetamide herbicide used for the pre- and early post-emergence control of annual grasses and some broadleaf weeds in crops such as corn, soybeans, and wheat. Its mode of action involves the inhibition of very long-chain fatty acid synthesis, which is crucial for cell division and growth in susceptible plants. The synthesis of Flufenacet is a prime example of how a substituted aniline core is elaborated to produce a complex and highly active agrochemical.

Retrosynthetic Analysis of Flufenacet

A logical retrosynthetic analysis of Flufenacet reveals two key fragments: the N-(4-fluorophenyl)-N-isopropyl acetamide moiety and the 5-(trifluoromethyl)-1,3,4-thiadiazole ring system. The core of our focus, the substituted aniline, is central to the formation of the acetamide portion of the molecule.

G Flufenacet Flufenacet Amide_Bond Amide Bond Formation Flufenacet->Amide_Bond C-N disconnection Thiadiazole 5-(trifluoromethyl)-1,3,4-thiadiazol-2-yloxyacetic acid Amide_Bond->Thiadiazole Aniline_Intermediate N-(4-fluorophenyl)-N-(1-methylethyl)amine Amide_Bond->Aniline_Intermediate Starting_Materials2 Thiosemicarbazide & Trifluoroacetic Anhydride Thiadiazole->Starting_Materials2 Cyclization Starting_Materials1 4-Fluoroaniline & Acetone Aniline_Intermediate->Starting_Materials1 Reductive Amination

Caption: Retrosynthetic analysis of Flufenacet.

Experimental Protocols: Synthesis of Flufenacet

The following protocols provide a detailed, step-by-step guide for the synthesis of Flufenacet, starting from commercially available precursors.

Part 1: Synthesis of the Key Intermediate: N-(4-fluorophenyl)-N-(1-methylethyl)amine

This initial stage focuses on the formation of the crucial substituted aniline intermediate via reductive amination.

Reaction Scheme:

G 4-Fluoroaniline 4-Fluoroaniline Intermediate Schiff Base Intermediate 4-Fluoroaniline->Intermediate + Acetone Acetone Acetone->Intermediate Product N-(4-fluorophenyl)-N- (1-methylethyl)amine Intermediate->Product Reduction NaBH4 Sodium Borohydride (NaBH4) NaBH4->Product

Caption: Synthesis of the N-alkylated aniline intermediate.

Protocol:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoroaniline (55.5 g, 0.5 mol) and methanol (250 mL).

  • Imine Formation: Add acetone (43.5 g, 0.75 mol) to the solution and stir the mixture at room temperature for 30 minutes.

  • Reduction: Cool the mixture to 0-5 °C in an ice bath. Cautiously add sodium borohydride (18.9 g, 0.5 mol) portion-wise over 1 hour, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent.

  • Work-up: Once the reaction is complete, carefully add water (100 mL) to quench any remaining sodium borohydride. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Extract the aqueous residue with dichloromethane (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify by vacuum distillation to obtain N-(4-fluorophenyl)-N-(1-methylethyl)amine as a colorless oil.

Data Summary:

ParameterValue
Theoretical Yield 76.6 g
Actual Yield 65.1 g
% Yield 85%
Purity (by GC-MS) >98%
Part 2: Acylation of the Aniline Intermediate

The second stage involves the acylation of the synthesized aniline with 2-chloroacetyl chloride to form the acetamide.

Reaction Scheme:

G Aniline_Intermediate N-(4-fluorophenyl)-N- (1-methylethyl)amine Product 2-Chloro-N-(4-fluorophenyl)-N- (1-methylethyl)acetamide Aniline_Intermediate->Product + Chloroacetyl_Chloride 2-Chloroacetyl Chloride Chloroacetyl_Chloride->Product Base Triethylamine Base->Product Base

Caption: Acylation of the N-alkylated aniline.

Protocol:

  • Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve N-(4-fluorophenyl)-N-(1-methylethyl)amine (61.3 g, 0.4 mol) and triethylamine (44.5 g, 0.44 mol) in dichloromethane (400 mL).

  • Acylation: Cool the solution to 0-5 °C. Add a solution of 2-chloroacetyl chloride (50.8 g, 0.45 mol) in dichloromethane (100 mL) dropwise over 1 hour, maintaining the temperature below 10 °C.

  • Reaction Completion: After the addition, allow the mixture to stir at room temperature for 2 hours.

  • Work-up: Wash the reaction mixture with 1M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)acetamide as a solid. The product can be further purified by recrystallization from ethanol.

Data Summary:

ParameterValue
Theoretical Yield 91.9 g
Actual Yield 84.5 g
% Yield 92%
Purity (by HPLC) >99%
Part 3: Final Coupling to Synthesize Flufenacet

The final step is a nucleophilic substitution reaction where the chloroacetamide is coupled with the thiadiazole moiety.

Reaction Scheme:

G Acetamide 2-Chloro-N-(4-fluorophenyl)-N- (1-methylethyl)acetamide Product Flufenacet Acetamide->Product + Thiadiazole 2-Mercapto-5-(trifluoromethyl) -1,3,4-thiadiazole Thiadiazole->Product Base Potassium Carbonate Base->Product Base

Application Notes and Protocols for the N-Alkylation of 3-Bromo-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic N-Alkylation of a Key Pharmaceutical Intermediate

3-Bromo-5-fluoroaniline is a critical building block in contemporary drug discovery and development.[1][2] Its unique substitution pattern, featuring both a bromine and a fluorine atom, offers medicinal chemists a versatile scaffold for molecular elaboration. The bromine atom serves as a convenient handle for further cross-coupling reactions, while the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final active pharmaceutical ingredient (API).[1] The N-alkylation of the primary amino group is a pivotal transformation, enabling the introduction of diverse side chains that can profoundly modulate the pharmacological profile of the resultant molecule.

This comprehensive guide provides a detailed experimental protocol for the N-alkylation of 3-bromo-5-fluoroaniline, underpinned by a thorough discussion of the underlying chemical principles. We will explore two robust and widely applicable methods: direct N-alkylation with alkyl halides and reductive amination. The causality behind experimental choices, from the selection of reagents to the optimization of reaction conditions, is elucidated to empower researchers to adapt and troubleshoot these protocols effectively.

Reaction Mechanisms: A Tale of Two Pathways

The N-alkylation of 3-bromo-5-fluoroaniline can be achieved through several synthetic strategies, with direct alkylation and reductive amination being the most prevalent in laboratory settings. The choice between these methods often depends on the nature of the desired alkyl group and the overall synthetic route.

Direct N-Alkylation with Alkyl Halides

This classical approach involves the reaction of 3-bromo-5-fluoroaniline with an alkyl halide in the presence of a base.[3] The reaction proceeds via a nucleophilic substitution mechanism (SN2), where the lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbon of the alkyl halide.

Key Considerations for Direct N-Alkylation:

  • Nucleophilicity of the Aniline: The electron-withdrawing nature of the bromine and fluorine substituents on the aromatic ring decreases the nucleophilicity of the aniline nitrogen, potentially slowing down the reaction compared to unsubstituted aniline.[3]

  • Role of the Base: A base is crucial to neutralize the hydrohalic acid (HX) generated during the reaction, preventing the protonation of the starting aniline and driving the equilibrium towards the product.[3][4] Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and non-nucleophilic organic bases (e.g., triethylamine, diisopropylethylamine).[4]

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the ions formed during the reaction and facilitate the SN2 pathway.[4]

Diagram of the Direct N-Alkylation Workflow:

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 3-Bromo-5-fluoroaniline E Stirring at Elevated Temperature (e.g., 60-80 °C) A->E B Alkyl Halide B->E C Base (e.g., K₂CO₃) C->E D Solvent (e.g., DMF) D->E F Quenching with Water E->F G Extraction with Organic Solvent F->G H Drying and Concentration G->H I Column Chromatography H->I J J I->J N-alkylated Product

Caption: General workflow for the direct N-alkylation of 3-bromo-5-fluoroaniline.

Reductive Amination

Reductive amination offers a milder and often more selective alternative to direct alkylation, particularly for the synthesis of secondary amines.[5][6][7] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from the reaction of the aniline with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding N-alkylated amine.[6]

Key Advantages of Reductive Amination:

  • Avoidance of Over-alkylation: A common issue with direct alkylation is the potential for the secondary amine product to react further with the alkyl halide to form a tertiary amine. Reductive amination protocols can be optimized to favor mono-alkylation.[5]

  • Broad Substrate Scope: A wide variety of aldehydes and ketones can be used, providing access to a diverse range of N-alkyl substituents.[5]

  • Milder Reaction Conditions: Many reductive amination procedures can be carried out at or below room temperature.

Common Reducing Agents:

A variety of reducing agents can be employed, with sodium triacetoxyborohydride [NaBH(OAc)₃] and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their ability to selectively reduce the iminium ion in the presence of the carbonyl starting material.[5][6]

Diagram of the Reductive Amination Mechanism:

G A 3-Bromo-5-fluoroaniline C Imine/Iminium Ion Intermediate A->C Condensation B Aldehyde or Ketone B->C E N-alkylated Product C->E Reduction D Reducing Agent (e.g., NaBH(OAc)₃) D->E

Caption: Simplified mechanism of reductive amination for N-alkylation.

Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. 3-Bromo-5-fluoroaniline is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2] Consult the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: Direct N-Alkylation with an Alkyl Bromide

This protocol describes a general procedure for the mono-N-alkylation of 3-bromo-5-fluoroaniline using an alkyl bromide.

Materials and Reagents:

Reagent/MaterialQuantity (for 1 mmol scale)Purpose
3-Bromo-5-fluoroaniline190 mg (1.0 mmol, 1.0 eq)Starting material
Alkyl Bromide (e.g., Ethyl Bromide)1.1 mmol, 1.1 eqAlkylating agent
Anhydrous Potassium Carbonate (K₂CO₃)276 mg (2.0 mmol, 2.0 eq)Base
Anhydrous Dimethylformamide (DMF)5 mLSolvent
Deionized Water~20 mLFor work-up
Ethyl Acetate (EtOAc)~30 mLExtraction solvent
Brine (Saturated NaCl solution)~10 mLFor washing
Anhydrous Magnesium Sulfate (MgSO₄)~1 gDrying agent
Silica GelAs neededFor column chromatography
Hexanes/Ethyl Acetate MixtureAs neededEluent for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-fluoroaniline (190 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).

  • Solvent Addition: Add anhydrous DMF (5 mL) to the flask.

  • Addition of Alkylating Agent: While stirring the suspension, add the alkyl bromide (1.1 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the N-alkylated product should appear.[3]

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (20 mL).

  • Extraction: Extract the aqueous layer three times with ethyl acetate (10 mL each). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (10 mL) followed by brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-alkylated 3-bromo-5-fluoroaniline.[8]

Protocol 2: Reductive Amination with an Aldehyde

This protocol provides a general method for the N-alkylation of 3-bromo-5-fluoroaniline using an aldehyde and sodium triacetoxyborohydride.

Materials and Reagents:

Reagent/MaterialQuantity (for 1 mmol scale)Purpose
3-Bromo-5-fluoroaniline190 mg (1.0 mmol, 1.0 eq)Starting material
Aldehyde (e.g., Acetaldehyde)1.2 mmol, 1.2 eqCarbonyl compound
Sodium Triacetoxyborohydride [NaBH(OAc)₃]318 mg (1.5 mmol, 1.5 eq)Reducing agent
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)10 mLSolvent
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)~20 mLFor work-up
Deionized Water~20 mLFor work-up
Brine (Saturated NaCl solution)~10 mLFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)~1 gDrying agent
Silica GelAs neededFor column chromatography
Hexanes/Ethyl Acetate MixtureAs neededEluent for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-5-fluoroaniline (190 mg, 1.0 mmol) and the aldehyde (1.2 mmol) in dichloromethane (10 mL).

  • Formation of Imine: Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise to the stirred solution. The reaction is typically exothermic, so the addition should be controlled.

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC until the starting aniline is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Washing: Combine the organic layers and wash with deionized water (10 mL) and then brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired N-alkylated product.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or No Reaction - Insufficiently reactive alkyl halide- Weak base- Low reaction temperature- Use a more reactive alkyl halide (e.g., iodide instead of bromide).- Employ a stronger base such as cesium carbonate (Cs₂CO₃).[4]- Gradually increase the reaction temperature, monitoring for decomposition.[4]
Over-alkylation (Di-alkylation) - Excess of alkylating agent- High reaction temperature or prolonged reaction time- Use a stoichiometric amount or slight excess (1.05-1.1 eq) of the alkylating agent.- Consider using the reductive amination protocol, which often provides better selectivity for mono-alkylation.[9]
Incomplete Reaction in Reductive Amination - Inefficient imine formation- Deactivated reducing agent- Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to drive imine formation.- Use fresh sodium triacetoxyborohydride.
Difficulty in Purification - Close polarity of starting material and product- Presence of by-products- Optimize the eluent system for column chromatography, perhaps using a different solvent system.- Consider derivatization of the unreacted aniline to facilitate separation.[10]

Conclusion

The N-alkylation of 3-bromo-5-fluoroaniline is a fundamental transformation that opens the door to a vast chemical space for the synthesis of novel bioactive molecules. By understanding the principles behind direct N-alkylation and reductive amination, and by carefully selecting and optimizing the reaction conditions, researchers can efficiently and selectively introduce a wide array of functional groups onto this valuable synthetic intermediate. The protocols and insights provided herein serve as a robust starting point for the successful execution of these important reactions in a research and development setting.

References

  • Catalytic N-Alkylation of Anilines - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC - NIH. (2016). Retrieved January 19, 2026, from [Link]

  • Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 - Sciencemadness.org. (2022). Retrieved January 19, 2026, from [Link]

  • An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols | ACS Catalysis - ACS Publications. (2017). Retrieved January 19, 2026, from [Link]

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran - TSI Journals. (2017). Retrieved January 19, 2026, from [Link]

  • N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Reaction conditions - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. (n.d.). Retrieved January 19, 2026, from [Link]

  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides | The Journal of Organic Chemistry - ACS Publications. (2023). Retrieved January 19, 2026, from [Link]

  • Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - NIH. (2024). Retrieved January 19, 2026, from [Link]

  • Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst | The Journal of Organic Chemistry - ACS Publications. (2017). Retrieved January 19, 2026, from [Link]

  • US1908951A - Method of separating alkyl anilines - Google Patents. (1933).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 19, 2026, from [Link]

  • Reaction mechanism for the N-alkylation reaction - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes | ACS Omega - ACS Publications. (2023). Retrieved January 19, 2026, from [Link]

  • (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Purification of Aniline - Chempedia - LookChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Retrieved January 19, 2026, from [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent - BYU ScholarsArchive. (2014). Retrieved January 19, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

  • Optimization of conditions for N‐alkylation of aniline with benzyl alcohol - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • 3-Bromo-5-fluoroaniline | C6H5BrFN | CID 15020155 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents. (2008).

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Application Notes & Protocols: 3-Bromo-5-fluoro-N-methylaniline as a Strategic Building Block for Advanced Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of 3-Bromo-5-fluoro-N-methylaniline as a pivotal precursor for the synthesis of high-performance materials for organic electronics, particularly focusing on hole-transporting materials (HTMs) for Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). We will elucidate the strategic importance of its unique trifunctional substitution pattern and provide detailed, field-proven protocols for its incorporation into larger π-conjugated systems via palladium-catalyzed cross-coupling reactions. This document is intended for researchers and professionals in materials science and drug development, offering both the theoretical underpinnings and practical methodologies for leveraging this versatile building block.

Scientific Rationale and Strategic Value

The molecular architecture of this compound offers a compelling combination of features for the rational design of organic electronic materials. Each substituent plays a critical role in defining the physicochemical properties of the final material.

  • The Bromine Moiety: Positioned at the 3-position, the bromine atom serves as a highly effective reactive handle for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. These reactions are the cornerstone of modern organic electronics synthesis, enabling the precise construction of complex, star-shaped, or dendritic molecules with extended π-conjugation. The C-Br bond's reactivity is generally higher than that of a C-Cl bond, allowing for selective transformations in more complex systems.

  • The Fluorine Substituent: The strategic placement of a fluorine atom at the 5-position provides a powerful tool for tuning the electronic properties of the molecule. As a highly electronegative element, fluorine lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting material.[1] This HOMO deepening is particularly advantageous for HTMs, as it can lead to a better energy level alignment with the valence band of perovskite absorbers or the HOMO of emissive dopants in OLEDs, thereby improving charge injection/extraction efficiency and increasing the open-circuit voltage (Voc) in solar cells.[2] Furthermore, fluorination can enhance the material's thermal stability and resistance to oxidative degradation, contributing to longer device lifetimes.[1]

  • The N-methylaniline Core: The tertiary amine core is a classic electron-donating group, essential for the hole-transporting character of the final material. The presence of the methyl group, as opposed to a secondary amine (N-H), offers several advantages:

    • Improved Solubility: The non-polar methyl group enhances the solubility of the resulting material in common organic solvents, which is crucial for solution-based processing techniques like spin-coating.

    • Morphological Stability: The N-methyl group helps to disrupt intermolecular hydrogen bonding that can occur with secondary amines, leading to more amorphous and morphologically stable thin films. This is critical for preventing crystallization and ensuring uniform charge transport throughout the device.

    • Defined Geometry: The methyl group provides steric hindrance that can influence the final conformation of the molecule, preventing excessive planarization and π-stacking, which can be detrimental to the performance of some devices.

Application Focus: Synthesis of a Triarylamine-based Hole-Transporting Material

To illustrate the utility of this compound, we will detail its use in the synthesis of a model triarylamine-based HTM. Triarylamines are a benchmark class of HTMs known for their excellent electrochemical stability and hole mobility. In this representative application, we will couple this compound with a well-established carbazole derivative, a common building block in high-performance HTMs.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Model Hole-Transporting Material via Buchwald-Hartwig Amination

This protocol describes the synthesis of a representative HTM, 9-(4-((3-fluoro-5-(methylamino)phenyl)amino)phenyl)-9H-carbazole , through a palladium-catalyzed Buchwald-Hartwig amination.

Reaction Scheme:

Reaction_Scheme cluster_reac1 cluster_reac2 cluster_prod reac1 plus + reac2 reagents Pd₂(dba)₃, XPhos NaOt-Bu, Toluene, 110 °C reac2->reagents prod reac1_label This compound reac2_label 9-(4-aminophenyl)-9H-carbazole prod_label Target HTM reagents->prod

A representative Buchwald-Hartwig amination using this compound.

Materials and Reagents:

ReagentCAS NumberM.W. ( g/mol )StoichiometryAmount (for 1 mmol scale)
This compound1369880-72-7204.041.0 eq204 mg
9-(4-aminophenyl)-9H-carbazole52708-37-9258.321.1 eq284 mg
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.02 eq (2 mol%)18.3 mg
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)564483-18-7476.660.04 eq (4 mol%)19.1 mg
Sodium tert-butoxide (NaOt-Bu)865-48-596.101.4 eq135 mg
Anhydrous Toluene108-88-3--10 mL

Step-by-Step Procedure:

  • Inert Atmosphere Preparation: Add a magnetic stir bar to a 25 mL oven-dried Schlenk flask. Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) backfill three times to establish an inert atmosphere.

  • Reagent Addition: Under a positive pressure of argon, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Reactant Addition: Add this compound (204 mg, 1.0 mmol) and 9-(4-aminophenyl)-9H-carbazole (284 mg, 1.1 mmol) to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

    • Combine the organic filtrates and wash with water (20 mL) and then brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient eluent system (e.g., hexane/ethyl acetate) to afford the pure target HTM.

Causality and Trustworthiness:

  • Catalyst System: The combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is a well-established and highly efficient system for C-N bond formation, particularly with sterically hindered or electron-rich anilines.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine nucleophile to facilitate the catalytic cycle.

  • Inert Conditions: The reaction must be conducted under strictly anhydrous and oxygen-free conditions, as the Pd(0) catalyst is sensitive to oxidation, which would lead to deactivation and low conversion.

General workflow for the synthesis of the target HTM.

Expected Material Properties and Characterization

While specific data for a material synthesized directly from this compound is not available in the cited literature, we can project the expected properties based on analogous fluorinated triarylamine HTMs.

Table of Projected and Comparative Properties:

PropertyProjected Value (Illustrative)Comparative Data (Analogous HTMs)Significance in Organic Electronics
HOMO Energy Level (eV) -5.2 to -5.4-4.20 to -4.37 eV for HTMs with fluorinated aniline units.[1]Determines the energy barrier for hole injection from the anode or extraction from the perovskite layer. A deeper HOMO generally leads to higher Voc in solar cells.[2]
LUMO Energy Level (eV) -2.0 to -2.2-Influences the material's electron-blocking capabilities and electrochemical stability.
Electrochemical Band Gap (eV) ~3.0 - 3.2-Indicates the energy required to excite an electron. A wide band gap ensures transparency in the visible region, which is crucial for HTMs.
Glass Transition Temperature (Tg) > 120 °CHigh thermal decomposition temperatures (>350 °C) are common for benzothiazole-based arylamine HTMs.A high Tg is indicative of good morphological stability at elevated operating temperatures, preventing film degradation and ensuring device longevity.
Hole Mobility (μh) (cm²/Vs) 10⁻⁴ to 10⁻³~8 x 10⁻³ cm² V⁻¹ s⁻¹ for high-performance spiro-type HTMs.[3]A measure of how efficiently holes move through the material. Higher mobility leads to lower series resistance and higher fill factor in solar cells, and lower driving voltage in OLEDs.
Device Performance (PSC PCE) > 20% (Projected)PCEs of over 20% have been achieved with novel benzothiazole-based arylamine HTMs. PCEs approaching 23% have been reported for other advanced HTMs.[4]The Power Conversion Efficiency (PCE) is the key metric for solar cell performance.

Standard Characterization Workflow:

Characterization_Workflow Start Synthesized HTM NMR ¹H & ¹³C NMR Start->NMR Structural Verification MS Mass Spectrometry Start->MS Structural Verification FTIR FT-IR Spectroscopy Start->FTIR Structural Verification UVVis UV-Vis & PL Spectroscopy Start->UVVis Electronic Properties CV Cyclic Voltammetry Start->CV Electronic Properties TGA_DSC TGA & DSC Start->TGA_DSC Thermal Properties Device Device Fabrication (PSC or OLED) NMR->Device MS->Device FTIR->Device UVVis->Device CV->Device TGA_DSC->Device Performance Device Performance Testing (J-V, EQE, Stability) Device->Performance

A standard workflow for the characterization of a newly synthesized HTM.

  • Structural Verification:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and purity of the synthesized compound.

    • Mass Spectrometry (MS): To verify the molecular weight.

  • Electronic Properties:

    • UV-Vis and Photoluminescence (PL) Spectroscopy: To determine the optical band gap and emissive properties.

    • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels and assess electrochemical stability.

  • Thermal Properties:

    • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate thermal stability and the glass transition temperature (Tg).

  • Device Fabrication and Testing:

    • The purified HTM is incorporated into a device (e.g., a perovskite solar cell or an OLED).

    • The device performance is evaluated by measuring current density-voltage (J-V) characteristics, external quantum efficiency (EQE), and operational stability.

Conclusion

This compound is a strategically designed building block with significant potential for the development of next-generation organic electronic materials. Its unique combination of a reactive bromine handle, an electron-withdrawing fluorine atom, and a solubilizing, morphologically-stabilizing N-methyl group provides chemists with a versatile platform for creating materials with tailored properties. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the full potential of this promising intermediate in the pursuit of more efficient and stable organic electronic devices.

References

  • Michael Graetzel, Shaik Mohammed Zakeeruddin, Yuhang Liu, Michael Bauer (2022). Hole transport material, synthesis thereof, and solar cell. EPFL Graph Search. [Link]

  • Strategic Design, Synthesis, and Computational Characterization of Hole Transport Materials for Lead-Free Perovskite Solar Cells (2025).
  • Novel Spiro-Core Dopant-Free Hole Transporting Material for Planar Inverted Perovskite Solar Cells. PubMed Central.
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  • New Fluorescent Blue OLED Host and Dopant Materials Based on the Spirobenzofluorene.
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  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Fluorene–Triphenylamine-Based Bipolar Materials: Fluorescent Emitter and Host for Yellow Phosphorescent OLEDs (2020). MDPI. [Link]

  • Molecularly Engineered Hole-Transport Material for Low-cost Perovskite Solar Cells (2020). ResearchGate. [Link]

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Application Note: Leveraging 3-Bromo-5-fluoro-N-methylaniline in Fragment-Based Drug Discovery Campaigns

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Halogenated Fragments

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-finding strategies, prized for its efficiency in sampling chemical space and its consistent generation of high-quality, ligand-efficient lead compounds.[1][2] The core principle of FBDD is to identify low-molecular-weight fragments (typically <300 Da) that bind with low affinity to a biological target and then, guided by structural insights, chemically elaborate these hits into potent drug candidates.[3][4]

Within the vast landscape of fragment libraries, halogenated compounds present a unique and powerful subclass. The strategic incorporation of halogens can significantly enhance binding affinity and modulate physicochemical properties. 3-Bromo-5-fluoro-N-methylaniline is an exemplary fragment that embodies this potential. Its unique trifecta of features—a bromine atom, a fluorine atom, and an N-methylaniline scaffold—provides researchers with a multi-functional tool for a sophisticated FBDD campaign.

This guide provides a detailed framework for utilizing this compound, covering its physicochemical rationale, detailed protocols for screening and validation, and strategies for structure-guided hit-to-lead optimization.

Physicochemical Profile: A Fragment Designed for Discovery

The suitability of a fragment is governed by its physicochemical properties, often assessed by the "Rule of Three" (Ro3): Molecular Weight (MW) ≤ 300 Da, cLogP ≤ 3, Hydrogen Bond Donors (HBD) ≤ 3, and Hydrogen Bond Acceptors (HBA) ≤ 3.[4][5] this compound is fully compliant with these guidelines, making it an ideal starting point for an FBDD project.

PropertyValue (Estimated)Ro3 ComplianceRationale & Strategic Advantage
Molecular Formula C₇H₇BrFN-A simple, low-complexity scaffold.
Molecular Weight ~205.04 g/mol Yes (< 300)Low MW provides high ligand efficiency and ample room for chemical elaboration without excessive property inflation.
cLogP ~2.5Yes (≤ 3)Balanced lipophilicity ensures adequate aqueous solubility for biophysical assays while retaining sufficient character to engage in hydrophobic interactions.[5]
H-Bond Donors 1 (Amine N-H)Yes (≤ 3)Provides a specific vector for hydrogen bonding with the target protein.
H-Bond Acceptors 2 (Fluorine, Nitrogen)Yes (≤ 3)Offers additional opportunities for polar contacts and hydrogen bonding.

Beyond Ro3 compliance, the true power of this fragment lies in its dual halogenation:

  • The Bromine Atom: Serves a dual purpose. Firstly, it can act as a potent halogen bond donor via its electropositive σ-hole, forming highly directional and stabilizing interactions with Lewis bases (e.g., backbone carbonyls) in the protein binding pocket.[6][7][8] Secondly, it is a versatile synthetic handle, readily participating in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which are foundational for a fragment "growing" strategy.[9][10]

  • The Fluorine Atom: Functions as an exceptional biophysical probe. The ¹⁹F nucleus has a high gyromagnetic ratio, 100% natural abundance, and no endogenous background signal in biological systems, making it a highly sensitive reporter for ¹⁹F NMR-based screening.[11][12][13] This allows for rapid and robust detection of binding events, even for very weak interactions.[14][15]

The FBDD Campaign Workflow

A successful FBDD campaign is a multi-step, iterative process that relies on the synergy of biophysical screening, orthogonal validation, and structural biology to guide medicinal chemistry efforts.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization Lib Fragment Library (incl. This compound) SPR Primary Screen (Surface Plasmon Resonance) Lib->SPR Hits Initial Hits SPR->Hits NMR Orthogonal Validation (¹⁹F NMR) Hits->NMR XRay Structural Biology (X-ray Crystallography) NMR->XRay Validated Validated, Structurally- Characterized Hit XRay->Validated SBDD Structure-Based Design (Fragment Growing) Validated->SBDD Lead Lead Compound SBDD->Lead

Figure 1: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Protocol: Primary Screening via Surface Plasmon Resonance (SPR)

Rationale: SPR is an ideal primary screening technique for FBDD. It is highly sensitive to the weak binding affinities typical of fragments, provides real-time kinetic data (association and dissociation rates), and is label-free, reducing the potential for artifacts.[16][17][18][19] This protocol outlines a robust method to identify initial binders while controlling for non-specific interactions.

SPR_Cascade cluster_0 Assay Setup cluster_1 Screening cluster_2 Data Analysis & Triage Immobilize Target Protein Immobilization (e.g., Amine Coupling) Inject Inject Fragment Solution (e.g., 150 µM) Immobilize->Inject Ref Reference Surface Preparation (e.g., Mock or Unrelated Protein) Subtract Reference Subtraction (Removes Bulk RI Effects) Ref->Subtract Sensorgram Acquire Sensorgram Data Inject->Sensorgram Sensorgram->Subtract Analyze Analyze Binding Response Subtract->Analyze Filter Filter Non-specific Binders (Hits binding to Reference) Analyze->Filter FinalHits Putative Hit List Filter->FinalHits

Figure 2: SPR screening cascade for identifying initial fragment hits.

Step-by-Step Protocol:

  • Target Immobilization:

    • Covalently immobilize the purified target protein onto a sensor chip surface (e.g., CM5 chip via standard amine coupling). Aim for a density that will yield a theoretical maximum response (Rmax) appropriate for detecting small fragments.

    • Prepare a reference flow cell, either by performing a mock coupling (no protein) or by immobilizing an unrelated, non-target protein to control for non-specific binding.[19]

  • Buffer and Sample Preparation:

    • Use a suitable running buffer, typically a physiological buffer like PBS or HEPES, supplemented with 0.05% Tween-20 and a small percentage (e.g., 1-2%) of DMSO to aid fragment solubility.

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create the final screening solution by diluting the stock into the running buffer to the desired final concentration (e.g., 150 µM). Ensure the final DMSO concentration precisely matches that of the running buffer to minimize bulk refractive index mismatches.[16]

  • SPR Screening Run:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the fragment solution over both the target and reference flow cells for a defined association time (e.g., 30 seconds), followed by a dissociation phase with running buffer.

    • Include frequent buffer-only (blank) injections for double-referencing during data analysis.

  • Data Analysis and Hit Triage:

    • Process the raw data by subtracting the signal from the reference flow cell and then the signal from a buffer blank injection.

    • A fragment is considered a preliminary hit if it produces a concentration-dependent binding response on the target surface that is significantly above the noise level and shows no (or minimal) binding to the reference surface.

    • Rank hits based on metrics like Ligand Efficiency (LE) to prioritize fragments that bind efficiently relative to their size.[16]

Protocol: Orthogonal Hit Validation via ¹⁹F NMR Spectroscopy

Rationale: It is critical to validate hits from a primary screen using an orthogonal biophysical method to eliminate technique-specific artifacts. ¹⁹F NMR is the perfect validation tool for this compound. A change in the chemical environment of the fluorine atom upon binding to the protein will induce a perturbation (a chemical shift or line broadening) in the ¹⁹F NMR spectrum, providing direct and unambiguous evidence of interaction.[11][14][15]

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare two samples in a suitable deuterated NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O).

    • Sample 1 (Reference): Add this compound to the buffer at a final concentration of ~200 µM.

    • Sample 2 (Test): Prepare the fragment at the same concentration, but also add the target protein to a final concentration of 10-20 µM.

  • NMR Data Acquisition:

    • Acquire a simple one-dimensional ¹⁹F NMR spectrum for both the reference and test samples. A standard NMR spectrometer equipped with a broadband probe is sufficient.

    • Due to the high sensitivity of ¹⁹F, spectra can be acquired relatively quickly.

  • Data Analysis and Interpretation:

    • Binding Confirmation: Compare the spectrum of the test sample to the reference. A confirmed hit will show a significant change in the ¹⁹F signal, such as:

      • Chemical Shift Perturbation (CSP): The peak shifts upfield or downfield, indicating a change in the electronic environment of the fluorine atom upon binding.

      • Line Broadening: The peak becomes wider, reflecting the slower tumbling of the fragment when it is part of a larger protein-fragment complex.

    • The absence of any change in the ¹⁹F signal between the two samples indicates a false positive from the primary screen.

Protocol: Structure-Guided Hit-to-Lead Optimization

Rationale: Once a fragment hit is validated and its binding mode is determined by X-ray crystallography, the goal is to "grow" the fragment into a higher-affinity lead compound.[20][21] The bromine atom on this compound is an ideal synthetic handle for this purpose, enabling structure-guided elaboration into nearby pockets of the binding site.[22][23][24] The following protocol describes a representative Suzuki coupling reaction.

Figure 3: Fragment growing via Suzuki coupling of the bromine atom. (Note: Generic structures used for illustration).

Step-by-Step Synthetic Protocol (Example: Suzuki Coupling):

This is a general procedure and must be optimized for the specific arylboronic acid used.

  • Reaction Setup:

    • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as sodium carbonate (2.0 eq).

    • The choice of arylboronic acid should be guided by the structural information from crystallography, targeting a nearby pocket or interaction.

    • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Catalyst and Solvent Addition:

    • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

    • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Reaction Execution:

    • Heat the reaction mixture (e.g., to 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup and Purification:

    • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to yield the elaborated compound.

  • Characterization and Testing:

    • Confirm the structure of the new, larger compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Test the purified compound in the primary binding assay to determine its affinity (Kᴅ) and confirm that the chemical elaboration resulted in the expected potency gain.

Conclusion

This compound is a highly valuable chemical tool for fragment-based drug discovery. Its adherence to the "Rule of Three," combined with the strategic placement of bromine and fluorine atoms, provides a clear and efficient pathway from initial screening to lead optimization. The bromine atom facilitates potent halogen bonding and serves as a key anchor for synthetic elaboration, while the fluorine atom enables highly sensitive and reliable hit validation via ¹⁹F NMR. By following the integrated protocols outlined in this guide, research teams can effectively harness the unique properties of this fragment to accelerate the discovery of novel therapeutics.

References

  • Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

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  • Gill, A., et al. (2005). Fragment-based lead discovery using X-ray crystallography. Journal of Medicinal Chemistry. [Link]

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  • O'Reilly, M., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. NIH National Center for Biotechnology Information. [Link]

  • PharmaFeatures. (2024). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]

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  • Gee, C. T., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. NIH National Center for Biotechnology Information. [Link]

  • Lange, A., et al. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. NIH National Center for Biotechnology Information. [Link]

  • Lepre, C. A. (2011). Practical aspects of NMR-based fragment screening. Methods in Enzymology. [Link]

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. [Link]

  • Giannetti, A. M., et al. (2010). Fragment screening by surface plasmon resonance. SciSpace. [Link]

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  • NanoTemper Technologies. (2020). 6 ingredients for a successful fragment library. NanoTemper Technologies. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 4-Bromoaniline in Organic Synthesis and Beyond. pharmachemintermediates.com. [Link]

  • Pellecchia, M., et al. (2008). NMR screening in fragment-based drug design: a practical guide. Current Opinion in Drug Discovery & Development. [Link]

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  • Do, Q., et al. (2017). Comprehensive analysis of commercial fragment libraries. NIH National Center for Biotechnology Information. [Link]

  • Chen, H-P., et al. (2023). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]

  • Cesa, G., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. NIH National Center for Biotechnology Information. [Link]

  • Schofield, M., et al. (2020). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry. [Link]

  • Sperandio, X. (2022). Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach. YouTube. [Link]

  • PubChem. (n.d.). 3-Bromo-5-fluoro-4-methylaniline. PubChem. [Link]

  • ResearchGate. (2013). Halogen-Enriched Fragment Libraries as Chemical Probes for Harnessing Halogen Bonding in Fragment-Based Lead Discovery. ResearchGate. [Link]

  • ResearchGate. (n.d.). Physicochemical Property Profile of the Fragment Library. ResearchGate. [Link]

  • Xu, Z., et al. (2014). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Journal of Chemical Information and Modeling. [Link]

  • PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)aniline. PubChem. [Link]

  • Neliti. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Neliti. [Link]

  • Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery. Cambridge Healthtech Institute. [Link]

  • Alexander, L., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. NIH National Center for Biotechnology Information. [Link]

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  • Morton, E. R., et al. (2021). Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response. NIH National Center for Biotechnology Information. [Link]

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Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 3-Bromo-5-fluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-fluoro-N-methylaniline. This guide is designed for researchers, medicinal chemists, and drug development professionals who require a reliable, high-yield protocol for this valuable synthetic intermediate. Here, we move beyond simple procedural lists to provide a comprehensive resource grounded in mechanistic principles and practical, field-tested experience. Our goal is to empower you to not only successfully synthesize the target compound but also to effectively troubleshoot any challenges that may arise.

Strategic Overview: Synthetic Pathway Design

The synthesis of this compound ( 3 ) is most efficiently approached via a two-step sequence starting from the commercially available 3-fluoroaniline ( 1 ). The key transformations are electrophilic aromatic bromination followed by selective N-methylation.

The chosen strategy involves:

  • Regioselective Bromination : Introduction of a bromine atom onto the 3-fluoroaniline backbone. The directing effects of the strongly activating amino group (-NH₂) and the moderately deactivating but ortho-, para-directing fluoro group (-F) must be carefully managed to achieve the desired 1,3,5-substitution pattern. Direct bromination of 3-fluoroaniline would preferentially yield 2-bromo-, 4-bromo-, and 6-bromo isomers. Therefore, a more robust strategy begins with 3,5-difluoroaniline, followed by selective bromination and subsequent nucleophilic aromatic substitution of one fluorine atom, or more commonly, starting with an aniline that already possesses the desired bromo- and fluoro- substitution pattern, such as 3-Bromo-5-fluoroaniline ( 2 ). For the purpose of this guide, we will focus on the final, critical N-methylation step, assuming the precursor 2 is available.

  • Selective N-Methylation : The introduction of a single methyl group onto the nitrogen atom of 3-Bromo-5-fluoroaniline ( 2 ). While seemingly straightforward, this step is prone to over-methylation, yielding the N,N-dimethylated byproduct. The Eschweiler-Clarke reaction is the method of choice for this transformation as it is a high-yield reductive amination process that inherently prevents the formation of quaternary ammonium salts and shows excellent selectivity for the tertiary amine.[1][2]

Synthetic Workflow Diagram

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: N-Methylation (Focus of this Guide) A 3-Fluoroaniline B 3-Bromo-5-fluoroaniline A->B Multi-step sequence (not detailed in this guide) C 3-Bromo-5-fluoroaniline D This compound (Target) C->D Eschweiler-Clarke Reaction (Formic Acid, Formaldehyde)

Caption: Overall synthetic strategy for this compound.

Recommended Protocol: Eschweiler-Clarke N-Methylation

This protocol details the high-yield, selective mono-N-methylation of 3-Bromo-5-fluoroaniline. The reaction utilizes formaldehyde as the carbon source and formic acid as the reducing agent.[3]

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )Quantity (10 mmol scale)Molar Equivalents
3-Bromo-5-fluoroaniline190.011.90 g1.0
Formic Acid (HCOOH, ~98%)46.032.3 mL (~60 mmol)~6.0
Formaldehyde (HCHO, 37% in H₂O)30.032.25 mL (~30 mmol)~3.0
Sodium Bicarbonate (NaHCO₃)84.01As needed for quench-
Dichloromethane (DCM)84.93~100 mL for extraction-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed for drying-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel---
Step-by-Step Procedure
  • Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-5-fluoroaniline (1.90 g, 10.0 mmol).

  • Reagent Addition : In a fume hood, add formic acid (2.3 mL, ~60 mmol). Stir the mixture for 5 minutes at room temperature. The aniline salt may precipitate.

  • Formaldehyde Addition : Slowly add formaldehyde solution (2.25 mL, ~30 mmol) to the stirring mixture.

  • Heating : Heat the reaction mixture to 95-100 °C using a heating mantle. Vigorous evolution of carbon dioxide should be observed. Maintain this temperature for 8-12 hours.

    • Expert Insight : The evolution of CO₂ gas is a key indicator that the reaction is proceeding and drives the reaction to completion.[2] Ensure the condenser is open to the atmosphere (e.g., via a drying tube or nitrogen bubbler) to prevent pressure buildup.

  • Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 4:1) mobile phase. The product will be less polar (higher Rf) than the starting aniline. The reaction is complete when the starting material spot is no longer visible.

  • Work-up - Quenching : Cool the reaction mixture to room temperature. Slowly and carefully add the mixture to a beaker containing ~50 mL of crushed ice.

  • Work-up - Neutralization : Cautiously neutralize the acidic solution by adding solid sodium bicarbonate in small portions until the effervescence ceases and the pH is ~8-9.

  • Work-up - Extraction : Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Work-up - Washing & Drying : Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude oil or solid can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Troubleshooting Decision Tree

G Start Problem Encountered During Synthesis LowYield Low Yield or No Reaction Start->LowYield Byproducts Multiple Products Observed (TLC/LCMS) Start->Byproducts DarkMixture Reaction Mixture Turned Dark Brown/Black Start->DarkMixture PurificationIssue Difficulty in Purification Start->PurificationIssue Sol_LowYield_1 Verify Reagent Quality: - Use fresh formaldehyde & formic acid. - Check purity of starting aniline. LowYield->Sol_LowYield_1 Sol_LowYield_2 Optimize Conditions: - Increase reaction time to 16-24h. - Ensure temperature is stable at 100°C. LowYield->Sol_LowYield_2 Sol_Byproducts_1 Incomplete Reaction: - Unreacted starting material present. - Increase reaction time/temperature. Byproducts->Sol_Byproducts_1 Sol_Byproducts_2 Over-methylation (unlikely but possible): - Reduce equivalents of HCHO/HCOOH. - This is rare for Eschweiler-Clarke. Byproducts->Sol_Byproducts_2 Sol_DarkMixture_1 Aniline Oxidation: - Conduct reaction under an inert atmosphere (N₂ or Ar). - Use purified, degassed reagents. DarkMixture->Sol_DarkMixture_1 Sol_PurificationIssue_1 Product Streaking on Silica Gel: - Add 0.5-1% triethylamine to the eluent. - This neutralizes acidic sites on the silica. PurificationIssue->Sol_PurificationIssue_1

Caption: A troubleshooting guide for common synthesis problems.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low. What are the most likely causes?

A: Low yields in the Eschweiler-Clarke reaction can typically be traced to three factors:

  • Reagent Quality: Formaldehyde solutions can degrade over time, forming paraformaldehyde. Formic acid can absorb water. Use fresh, high-quality reagents.

  • Incomplete Reaction: This reaction can be slower for electron-deficient anilines. Ensure you have allowed sufficient reaction time (monitor by TLC) and that the temperature is maintained at ~100°C to ensure steady CO₂ evolution.

  • Product Loss During Work-up: The N-methylated product has some water solubility, especially in its protonated, acidic form. Ensure the reaction mixture is thoroughly neutralized to a pH of 8-9 before extraction to maximize its partitioning into the organic layer.

Q2: I see multiple spots on my TLC plate after the reaction. What are they?

A: Besides your desired product, the most common spot is unreacted starting material (3-Bromo-5-fluoroaniline), which will have a lower Rf value. This indicates an incomplete reaction; try extending the reaction time. While the Eschweiler-Clarke reaction is highly selective for producing tertiary amines from primary amines, trace amounts of the intermediate secondary amine (N-methyl) might be present if the reaction stalls.[2][4] Over-methylation to a quaternary salt is not possible under these conditions because the tertiary amine cannot form another iminium ion.[2]

Q3: Why is the Eschweiler-Clarke reaction preferred over using a methylating agent like methyl iodide (MeI)?

A: The primary advantage is selectivity . Methyl iodide and other alkyl halides can lead to a mixture of mono-methylated, di-methylated, and even quaternary ammonium salt products, which can be difficult to separate. The Eschweiler-Clarke reaction mechanism proceeds through reductive amination and stops cleanly at the tertiary amine stage, making it ideal for exhaustive methylation of primary and secondary amines without risk of quaternization.[1][2] It also uses cheaper and less toxic reagents than methyl iodide or dimethyl sulfate.[5]

Q4: My reaction mixture turned dark purple/black. Is the experiment ruined?

A: Not necessarily. Anilines are sensitive to oxidation, which can cause the formation of highly colored polymeric impurities, especially when heated in the presence of air.[6] While this can lower the final yield, the desired product can often be recovered. To prevent this, consider running the reaction under an inert atmosphere (Nitrogen or Argon). The colored impurities are typically highly polar and can usually be removed during column chromatography.

Q5: I'm having trouble purifying the product by column chromatography; the spots are tailing badly.

A: This is a classic issue when purifying amines on standard silica gel. The amine is basic and can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation and tailing.[7]

  • Solution: Neutralize the silica gel by adding a small amount of a volatile base, such as triethylamine (TEA) or ammonia, to your mobile phase (eluent). A typical starting point is 0.5% to 1% TEA in your hexane/ethyl acetate mixture. This will dramatically improve the peak shape and separation.[7]

Q6: How can I be certain I have synthesized the correct product?

A: A combination of analytical techniques is required for unambiguous structure confirmation:

  • ¹H NMR (Proton NMR): Look for the appearance of a new singlet integrating to 3 protons around 2.8-3.0 ppm, corresponding to the N-CH₃ group. The N-H proton signal from the starting material should disappear.

  • ¹³C NMR (Carbon NMR): Expect a new peak in the aliphatic region (around 30-40 ppm) for the N-CH₃ carbon.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated mass of C₇H₇BrFN (203.98 g/mol ). You should observe the characteristic isotopic pattern for a compound containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units, e.g., M+ and M+2).

  • FT-IR Spectroscopy: The N-H stretching bands (typically two sharp peaks around 3300-3500 cm⁻¹) of the primary amine starting material should be absent in the product spectrum.

References

  • Man, N. Y. T., et al. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA International Journal for Chemistry. Available at: [Link]

  • Li, H., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. Available at: [Link]

  • Pautigny, C., et al. (2014). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. RSC Publishing. Available at: [Link]

  • Wikipedia. (2023). Eschweiler–Clarke reaction. Available at: [Link]

  • Man, N. Y. T., et al. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA. Available at: [Link]

  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Available at: [Link]

  • Google Patents. (2008). CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.
  • Sridharan, V., et al. (2007). Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc. Tetrahedron Letters. Available at: [Link]

  • Semantic Scholar. (n.d.). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Available at: [Link]

  • ResearchGate. (2018). N‐Methylation of aromatic amines using formic acid as the unique carbon... Available at: [Link]

  • YouTube. (2025). Eschweiler-Clarke reaction. Available at: [Link]

  • Reddit. (2023). Methylation of NH2 Troubleshooting? : r/Chempros. Available at: [Link]

  • Guo, Y. (2023). Is there any way to increase the N-methylation response of aliphatic amines? ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification of Crude 3-Bromo-5-fluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Bromo-5-fluoro-N-methylaniline (CAS No. 1369880-72-7). This document provides in-depth, field-proven guidance for researchers, medicinal chemists, and process development professionals. We will address common challenges and provide robust, step-by-step protocols to help you achieve high purity for this critical synthetic intermediate.

Section 1: Safety First - Essential Handling & Hazard Mitigation

Before beginning any purification protocol, it is imperative to understand the hazards associated with this compound and related halogenated anilines.

Q: What are the primary hazards of this compound?

A: Based on data for closely related analogs and general aniline toxicity, this compound should be handled as a hazardous substance. Key hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][4]

  • Organ Toxicity: May cause respiratory irritation.[1][4]

  • Chronic Effects: Prolonged exposure to aniline derivatives can lead to methemoglobinemia.

Q: What personal protective equipment (PPE) is mandatory?

A: Always handle this compound inside a certified chemical fume hood.[5] The following PPE is required:

  • Gloves: Chemical-resistant gloves (e.g., nitrile). Use a proper glove removal technique to avoid skin contact.[5]

  • Eye Protection: Tightly fitting safety goggles or a face shield.[6]

  • Lab Coat: A flame-resistant lab coat is essential.

  • Respiratory Protection: Not typically required if handled within a fume hood, but a NIOSH-approved respirator with organic vapor cartridges should be available for emergencies.[4]

Disposal: Dispose of all chemical waste in accordance with local, regional, and national hazardous waste regulations. This compound is classified as a toxic organic solid/liquid.[1]

Section 2: Understanding Your Crude Material (FAQs)

The success of any purification is dictated by a clear understanding of the starting material.

Q: What are the likely impurities in my crude this compound?

A: The impurity profile depends heavily on the synthetic route. However, common impurities resulting from the bromination of a fluoro-N-methylaniline precursor can include:

  • Unreacted Starting Material: Residual N-methyl-3-fluoroaniline.

  • Regioisomers: Bromination at other positions on the aromatic ring.

  • Over-brominated Products: Di-bromo or tri-bromo species. Studies on similar compounds have identified di-bromo derivatives as common impurities.[7]

  • Reagents & Byproducts: Residual brominating agents (e.g., NBS) or reaction byproducts.

  • Oxidation Products: Anilines are prone to air oxidation, which often results in the formation of colored polymeric impurities, turning the crude product dark brown or red.

Q: My crude product is a dark, oily liquid. Is this normal?

A: Yes, this is very common. The "Brown" color is often noted for substituted anilines.[3] This coloration is typically due to minor, highly colored impurities formed by oxidation. While often present in small amounts, they can be challenging to remove. The liquid physical form at room temperature is also expected.[3]

Section 3: Purification Strategy Selection

Choosing the correct purification technique is the most critical step. The optimal method depends on the scale of your experiment and the nature of the primary impurities.

Q: How do I decide which purification method to use?

A: Use the following decision tree and comparison table to guide your choice.

G start Crude this compound q1 Primary Impurities? start->q1 m1 Acid-Base Extraction q1->m1  Neutral / Acidic m2 Flash Chromatography q1->m2  Structurally Similar (Isomers) / Polar q2 Thermally Stable? q1->q2  Non-volatile / Polymeric m2->q2  Need higher purity? m3 Vacuum Distillation q2->m2 No / Unknown q2->m3 Yes G cluster_0 The Problem cluster_1 The Solution Amine Basic Amine (Your Product) Silica Acidic Silica Surface (-Si-OH) Amine->Silica Strong Acid-Base Interaction Result Peak Tailing & Low Recovery Silica->Result Et3N Triethylamine (Et3N) in Mobile Phase Silica_Mod Neutralized Silica Surface (-Si-O⁻ Et3NH⁺) Et3N->Silica_Mod Neutralizes Acidic Sites Result_Mod Sharp Peaks & Good Recovery Silica_Mod->Result_Mod Amine_Mod Basic Amine (Your Product) Amine_Mod->Silica_Mod Weak, Reversible Interaction

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Identifying and characterizing impurities in 3-Bromo-5-fluoro-N-methylaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-fluoro-N-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important intermediate. Here, we provide in-depth troubleshooting advice and detailed analytical protocols in a practical question-and-answer format to help you identify and characterize impurities, optimize your reaction conditions, and ensure the quality of your final product.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your synthesis, providing explanations for the underlying causes and actionable steps for resolution.

Question 1: My reaction mixture turned dark brown or black during the bromination step. What is causing this, and how can I prevent it?

Answer:

The formation of a dark-colored reaction mixture is a common indicator of oxidation. The electron-rich amino group in aniline and its derivatives is highly susceptible to oxidation, especially when using strong brominating agents or in the presence of air and other impurities. This can lead to the formation of polymeric, tar-like substances, which significantly reduces the yield of your desired product and complicates purification.[1]

Causality & Prevention:

  • Oxidizing Strength of Reagents: Molecular bromine (Br₂) is a strong oxidizing agent. Its reactivity can be moderated.

  • Atmospheric Oxygen: Exposure to air can contribute to oxidation, especially during extended reaction times or at elevated temperatures.

  • Purity of Starting Materials: Impurities in your starting aniline or solvents can catalyze oxidation processes.

Preventative Measures:

  • Use a Milder Brominating Agent: Consider using N-Bromosuccinimide (NBS) instead of liquid bromine. NBS is a solid, easier to handle, and generally provides higher selectivity for monobromination with less oxidation.[1]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric oxygen.[1]

  • Control Temperature: Perform the bromination at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate and suppress side reactions.[1]

  • Purify Reagents: Ensure your starting materials and solvents are pure and dry before use.

Question 2: My HPLC chromatogram shows multiple peaks close to my main product peak. How do I identify if they are isomers or poly-brominated impurities?

Answer:

Observing multiple peaks on an HPLC chromatogram is a frequent challenge, typically pointing to issues with reaction selectivity. The primary culprits are often constitutional isomers (bromination at a different position) or poly-brominated species (di- or tri-brominated products). The amino group is a strong activating group, making the aromatic ring highly susceptible to multiple substitutions.[1]

Identification Strategy:

The most effective approach is to couple your liquid chromatography with mass spectrometry (LC-MS).

  • Isomeric Impurities: Isomers will have the exact same mass as your target compound, this compound. The mass spectrometer will show an identical [M+H]⁺ ion for both the product and the isomeric impurity. Their separation relies solely on chromatographic differences.

  • Poly-brominated Impurities: These will have a significantly higher mass. A di-brominated impurity, for example, will have a molecular weight that is approximately 78-80 Da higher than your product (the mass of an additional bromine atom minus a hydrogen atom). Mass spectrometry will clearly show a distinct [M+H]⁺ ion corresponding to this higher mass.

The workflow below outlines a systematic approach to identifying unknown peaks.

G A Observe Unexpected Peak(s) in HPLC B Perform LC-MS Analysis A->B C Analyze Mass Spectrum of Unknown Peak B->C D Mass is Identical to Product C->D  m/z matches? E Mass is [Product + ~79 Da] C->E  m/z matches? F Mass is Different (Other) C->F  m/z matches? G Conclusion: Isomeric Impurity D->G H Conclusion: Di-brominated Impurity E->H I Possible Starting Material, Reagent Adduct, or Degradant. Further structural elucidation needed. F->I J Optimize Chromatography for Separation G->J K Modify Reaction Conditions (Stoichiometry, Temperature) to Improve Selectivity H->K G cluster_0 N-Methylation Reaction Pathways A Starting Material 3-Bromo-5-fluoroaniline B Desired Product This compound A->B + 1 eq. Me+ C Over-methylation Impurity 3-Bromo-5-fluoro-N,N-dimethylaniline B->C + 1 eq. Me+ D Quaternary Salt (Lost in Workup) C->D + 1 eq. Me+

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Technical Support Center: Overcoming Challenges in the Regioselective Bromination of Fluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective bromination of fluoro-N-methylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific electrophilic aromatic substitution. Here, we will dissect common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to ensure the success of your synthetic endeavors.

Understanding the Core Challenge: Directing Group Competition

The primary hurdle in the regioselective bromination of fluoro-N-methylaniline lies in the competing directing effects of the substituents on the aromatic ring. The N-methylamino group (-NHMe) is a potent activating, ortho, para-director due to the lone pair of electrons on the nitrogen atom which can be donated into the ring through resonance.[1][2] Conversely, the fluorine atom is a deactivating, ortho, para-director.[3] While it withdraws electron density through induction (-I effect), it can donate electron density through resonance (+M effect) via its lone pairs.[4][5] This creates a nuanced electronic environment where achieving high selectivity for a single brominated isomer is a significant challenge.

The N-methylamino group's strong activating nature makes the ring highly susceptible to electrophilic attack, which can lead to rapid, uncontrolled reactions and the formation of multiple products, including polybrominated species.[6][7] The interplay between the electronic effects of both substituents and steric hindrance dictates the final product distribution.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying scientific rationale.

Issue 1: Poor Regioselectivity - Mixture of Isomers Obtained

Question: My reaction is producing a mixture of bromo-fluoro-N-methylaniline isomers, and I'm struggling to isolate the desired product. How can I improve the regioselectivity?

Probable Causes & Solutions:

  • Solvent Effects: The polarity of the solvent plays a pivotal role in determining the ortho/para product ratio.[8] Polar solvents can stabilize the transition state leading to the para isomer, while nonpolar solvents may favor the less sterically hindered ortho position.[8]

    • Solution: Experiment with a range of solvents. For instance, polar aprotic solvents like N,N-dimethylformamide (DMF) have been shown to favor para-selectivity in the bromination of electron-rich aromatic compounds with N-Bromosuccinimide (NBS).[9] Conversely, nonpolar solvents like carbon tetrachloride or hexane might alter the product ratio.

  • Choice of Brominating Agent: The reactivity of the brominating agent is critical. Highly reactive agents like molecular bromine (Br₂) can lead to poor selectivity and over-bromination.[10]

    • Solution: Employ a milder brominating agent. N-Bromosuccinimide (NBS) is a common and effective alternative that often provides better control.[11] Other options include 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which can be more atom-economical and produce fewer byproducts than NBS.[12]

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barriers for the formation of multiple isomers, leading to a decrease in selectivity.

    • Solution: Lowering the reaction temperature can enhance selectivity by favoring the kinetic product, which is formed via the lowest energy transition state.[8] Conducting the reaction at 0°C or even lower temperatures is a common strategy.[13]

ParameterCondition ACondition BRationale
Brominating Agent Molecular Bromine (Br₂)N-Bromosuccinimide (NBS)NBS is less reactive, allowing for greater kinetic control and improved selectivity.[11]
Solvent Dichloromethane (CH₂Cl₂)N,N-Dimethylformamide (DMF)Polar aprotic solvents like DMF can favor the formation of the para isomer.[9]
Temperature Room Temperature0°C to -10°CLower temperatures favor the product with the lowest activation energy, often increasing regioselectivity.[8]
Issue 2: Over-bromination - Formation of Di- or Tri-brominated Products

Question: My reaction is yielding significant amounts of polybrominated fluoro-N-methylaniline. How can I favor monobromination?

Probable Causes & Solutions:

  • High Reactivity of the Substrate: The N-methylamino group strongly activates the aromatic ring, making it prone to multiple substitutions.[6][14]

    • Solution 1: Protection of the Amino Group: A highly effective strategy is to temporarily reduce the activating effect of the amino group by converting it into an amide.[7][12] Acetylation with acetic anhydride is a common method. The resulting acetamido group is less activating, allowing for controlled monobromination. The protecting group can then be removed by hydrolysis.[12]

    • Solution 2: Control Stoichiometry: Carefully control the amount of the brominating agent. Use a 1:1 molar ratio or a slight excess of the brominating agent to the substrate.[8] Adding the brominating agent slowly and portion-wise can also help to maintain a low concentration of the electrophile in the reaction mixture.

  • Activating Solvents: Highly polar and coordinating solvents can sometimes promote over-bromination.

    • Solution: Switching to a less polar solvent might temper the reactivity.

Experimental Workflow: Protection-Bromination-Deprotection Strategy

G cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection A Fluoro-N-methylaniline C Protected Amide A->C Acetylation B Acetic Anhydride B->C D Protected Amide F Brominated Protected Amide D->F Electrophilic Aromatic Substitution E NBS E->F G Brominated Protected Amide I Monobrominated Fluoro-N-methylaniline G->I Removal of Acetyl Group H Acid/Base Hydrolysis H->I

Caption: Workflow for selective monobromination via amino group protection.

Issue 3: Low Yield of the Desired Product

Question: I've managed to improve selectivity, but the overall yield of my desired brominated product is low. What factors could be contributing to this?

Probable Causes & Solutions:

  • Oxidation of the Aniline: The amino group is susceptible to oxidation, especially with stronger brominating agents or in the presence of air and impurities. This can lead to the formation of dark-colored, tar-like byproducts and reduce the yield.[15]

    • Solution: Use purified reagents and solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[15]

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure a sufficient reaction time is allowed. A slight excess of the brominating agent might be necessary, but this should be balanced against the risk of over-bromination.[6]

  • Product Degradation during Workup: The product may be sensitive to the workup conditions.

    • Solution: During the workup, wash the crude product with a solution of sodium thiosulfate or sodium bisulfite to quench and remove any unreacted bromine.[6] Ensure that any acidic or basic washes are performed at low temperatures if the product is sensitive.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the bromination of 2-fluoro-N-methylaniline?

The N-methylamino group is a stronger activating and directing group than fluorine. Therefore, substitution will be primarily directed to the positions ortho and para to the N-methylamino group. Given that the 2-position is occupied by fluorine, the likely major products are 4-bromo-2-fluoro-N-methylaniline and 6-bromo-2-fluoro-N-methylaniline. The para product (4-bromo) is often favored due to reduced steric hindrance compared to the ortho position.[14][16]

Q2: Can Lewis acids be used to improve regioselectivity?

While Lewis acids are often used as catalysts in electrophilic aromatic substitutions, they can be problematic with anilines. The lone pair on the nitrogen of the N-methylamino group can coordinate with the Lewis acid, forming a complex. This deactivates the ring and can change the directing effect, potentially leading to meta substitution or inhibiting the reaction altogether.[17][18]

Q3: How does the mechanism of bromination with NBS differ from that with molecular bromine?

NBS serves as a source of electrophilic bromine (Br⁺). The reaction is often initiated by a trace amount of HBr, which reacts with NBS to generate Br₂ in situ at a low concentration. This slow, controlled generation of the electrophile is key to its milder nature and often leads to higher selectivity.[11][19] In contrast, using molecular bromine directly introduces a higher concentration of the reactive electrophile, which can lead to faster, less selective reactions and a higher likelihood of polybromination.

Reaction Mechanism: Electrophilic Aromatic Substitution

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Formation of Sigma Complex cluster_2 Step 3: Deprotonation NBS NBS Br+ Br+ NBS->Br+ HBr (trace) Aniline_Ring Fluoro-N-methylaniline Sigma_Complex Arenium Ion (Sigma Complex) Aniline_Ring->Sigma_Complex + Br+ Final_Product Brominated Product Sigma_Complex->Final_Product - H+

Caption: General mechanism for electrophilic aromatic bromination.

Q4: Are there any "green" chemistry approaches to this bromination?

Yes, several approaches aim to make this reaction more environmentally friendly.

  • Catalytic Systems: Using a catalytic amount of a reagent instead of a stoichiometric amount reduces waste. For example, catalytic systems involving quaternary ammonium halides have been developed for the bromination of fluoroanilines.[20][21]

  • Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives is a key consideration.

  • Atom Economy: Using reagents like DBDMH, which has two bromine atoms per molecule, improves atom economy compared to NBS.[12]

By understanding the fundamental principles governing this reaction and applying the troubleshooting strategies outlined above, researchers can overcome the challenges associated with the regioselective bromination of fluoro-N-methylaniline and achieve their desired synthetic outcomes with greater efficiency and control.

References
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • Carballo, R. M., et al. (2009). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. Synthesis, 2009(03), 443-447.
  • LookChem. (n.d.). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Retrieved from [Link]

  • Wikipedia. (2023). N-Bromosuccinimide. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

  • Mondal, B., et al. (2002). Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2, (11), 1933-1939.
  • Brainly. (2021). When N,N-Dimethylaniline is treated with bromine, ortho and para products are observed. However, when.... Retrieved from [Link]

  • Quick Company. (2018). Regio Selective Molecular Bromination Of Substituted Aniline. Retrieved from [Link]

  • Pearson, D. E., et al. (1972). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2, (11), 1676-1678.
  • Sathee Forum. (2025). Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation ?. Retrieved from [Link]

  • TopSCHOLAR. (n.d.). Secondary Electronic and Solvent Effects on Regiospecific P-Bromination of Aromatic Systems. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. Retrieved from [Link]

  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

  • Khan Academy. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Testbook. (n.d.). Electrophilic Substitution of Anilines - Explanation and FAQs. Retrieved from [Link]

  • Google Patents. (n.d.). US4443631A - Selective halogenation of 2-fluoroaniline.
  • Google Patents. (n.d.). US5053542A - Catalytic bromination of 2-fluoroaniline.
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions. Retrieved from [Link]

  • PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]

  • Filo. (2025). When N,N-dimethylaniline is treated with bromine, ortho and para products are observed. Yet, when N, N-dimethylaniline is treated with a mixture of nitric acid and sulfuric a. Retrieved from [Link]

  • IJRAR.org. (2016). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. Retrieved from [Link]

  • Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?. Retrieved from [Link]

  • Numerade. (2018). When N,N-dimethylaniline is treated with bromine, ortho and para products are. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Surfactant Control of the Ortho/Para Ratio in the Bromination of Anilines. 2.. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Retrieved from [Link]

  • Chegg.com. (2023). Solved When N,N-dimethylaniline is treated with bromine,. Retrieved from [Link]

  • Khan Academy. (n.d.). Bromination of Aniline. Retrieved from [Link]

  • ResearchGate. (2025). A Practical Procedure for Regioselective Bromination of Anilines. Retrieved from [Link]

  • ResearchGate. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Bromination. Retrieved from [Link]

  • ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III). Retrieved from [Link]

  • RSC Publishing. (n.d.). Regioselective terminal bromination of fluorinated oligophenylenes. Retrieved from [Link]

  • Beilstein Journals. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]

  • MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

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Technical Support Center: Optimizing Coupling Reactions with 3-Bromo-5-fluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions with 3-Bromo-5-fluoro-N-methylaniline. As a key building block in medicinal chemistry, understanding its reactivity is crucial for efficient synthesis.

Understanding the Substrate: this compound

The reactivity of this compound in cross-coupling reactions is governed by the electronic and steric nature of its substituents. The fluorine atom and the N-methylamino group are meta to the bromine, which influences the electron density of the C-Br bond and the aniline's nucleophilicity. The fluorine atom is electron-withdrawing, which can impact the oxidative addition step in the catalytic cycle. The N-methylamino group is electron-donating, but its position and potential for coordination to the metal center can affect reaction outcomes. This guide will help you navigate the common challenges associated with this substrate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides a logical workflow for troubleshooting.

Issue 1: Low to No Product Formation

Low or no yield is a frequent challenge, often stemming from suboptimal reaction conditions for this specific substrate.

Q1: My Suzuki-Miyaura coupling with this compound is giving very low yield. What are the likely causes and how can I improve it?

A: Low yields in Suzuki-Miyaura couplings with this substrate often point to issues with catalyst activation, inefficient transmetalation, or catalyst deactivation.[1][2] The electron-withdrawing fluorine can make oxidative addition more facile, but the overall electronic nature of the aniline can still present challenges.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be optimal.[3] For electron-deficient or challenging aryl bromides, more robust catalyst systems are often necessary.

    • Recommendation: Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[3][4] These ligands are known to promote both oxidative addition and reductive elimination.[1] Using a well-defined palladium precatalyst (e.g., a G3 or G4 precatalyst) can also lead to more reproducible results.[4]

  • Base Selection: The choice of base is critical for the transmetalation step.[1]

    • Recommendation: Stronger, non-nucleophilic inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for challenging couplings.[2][5] It is advisable to screen a few different bases.

  • Solvent System: The solvent must solubilize all components of the reaction and can influence catalyst activity.

    • Recommendation: Aprotic polar solvents like dioxane, 2-MeTHF, or toluene, often with a small amount of water, are common choices.[3][6] For particularly difficult couplings, anhydrous conditions with a solvent like 2-MeTHF have been shown to improve yields.[6]

  • Temperature: Insufficient thermal energy can lead to slow reaction rates.

    • Recommendation: While typical Suzuki couplings run at 80-110 °C, you may need to carefully optimize the temperature for your specific system.[3]

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.

    • Recommendation: Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen) and use properly degassed solvents to prevent catalyst deactivation.[5][7]

Q2: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is not proceeding. What should I try?

A: The reduced nucleophilicity of some primary amines, coupled with the specific electronic properties of your aryl bromide, can make this transformation challenging.[4] Catalyst inhibition and improper base selection are common culprits.

Troubleshooting Steps:

  • Ligand Choice is Critical: The success of a Buchwald-Hartwig amination is highly dependent on the phosphine ligand.[8][9]

    • Recommendation: Employ bulky, electron-rich biarylphosphine ligands. For primary amines, ligands like BrettPhos have shown broad utility.[10] For hindered amines, specialized ligands may be required.[11]

  • Base Selection and Strength: A strong, non-nucleophilic base is required to deprotonate the amine.

    • Recommendation: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used and effective bases.[10][12] The choice of base can be critical, so screening may be necessary.

  • Use a Precatalyst: To ensure consistent generation of the active catalytic species, using a well-defined palladium precatalyst is highly recommended.[4]

  • Solvent Considerations: Anhydrous aprotic solvents are typically used.

    • Recommendation: Toluene, dioxane, or THF are common choices.[12][13] Ensure your solvent is rigorously dried.

Troubleshooting Workflow for Low Yields

start Low or No Product Formation catalyst Evaluate Catalyst System (Pd Source + Ligand) start->catalyst Initial Check base Screen Different Bases (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) catalyst->base If no improvement success Improved Yield catalyst->success If successful solvent Optimize Solvent System (e.g., Dioxane/H₂O, 2-MeTHF) base->solvent If still low yield base->success If successful temp Adjust Reaction Temperature solvent->temp Fine-tuning solvent->success If successful inert Ensure Rigorous Inert Atmosphere temp->inert Final Check temp->success If successful inert->success

Caption: A logical workflow for troubleshooting low-yield coupling reactions.

Issue 2: Formation of Side Products

The presence of significant side products can complicate purification and reduce the yield of your desired product.

Q3: In my Suzuki coupling, I am observing a significant amount of dehalogenated starting material (5-fluoro-N-methylaniline). How can I prevent this?

A: Dehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[7] This can occur if the oxidative addition complex reacts with a hydride source.

Mitigation Strategies:

  • Hydride Source Control: The source of the hydride can be trace water in the solvent or base, or even the solvent itself at high temperatures.

    • Recommendation: Use anhydrous solvents and dry your base thoroughly before use. If using a solvent like THF, ensure it is free of peroxides.[7]

  • Boronic Acid Quality: Boronic acids can undergo protodeboronation, especially under aqueous basic conditions and at elevated temperatures, which can contribute to side reactions.[1]

    • Recommendation: Use fresh, high-purity boronic acid. Alternatively, consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[1]

Q4: My Sonogashira coupling of this compound with a terminal alkyne is plagued by homocoupling of the alkyne (Glaser coupling). What can I do?

A: The copper(I) cocatalyst in Sonogashira reactions can promote the oxidative homocoupling of terminal alkynes, especially in the presence of oxygen.[14][15]

Mitigation Strategies:

  • Rigorous Degassing: Oxygen is a key culprit in promoting Glaser coupling.

    • Recommendation: Thoroughly degas your reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas through the solution for an extended period (15-20 minutes).[16]

  • Copper-Free Conditions: Several modern protocols for Sonogashira couplings have been developed that do not require a copper cocatalyst, which inherently avoids this side reaction.

    • Recommendation: Explore copper-free Sonogashira conditions, which may require a different ligand or a higher reaction temperature.[15]

  • Amine Base: The choice of amine base can influence the extent of homocoupling.

    • Recommendation: An excess of a bulky amine base like diisopropylamine can sometimes suppress this side reaction.[14]

Frequently Asked Questions (FAQs)

Q5: For a Heck reaction with this compound and an acrylate, what conditions should I start with?

A: The Heck reaction couples aryl halides with alkenes.[17][18] For an electron-deficient aryl bromide like this one, the oxidative addition should be relatively favorable.

Recommended Starting Conditions:

  • Catalyst: A simple palladium source like Pd(OAc)₂ with a phosphine ligand is a good starting point. For more challenging substrates, phosphine-free catalyst systems can also be effective.[17]

  • Base: An inorganic base like K₂CO₃ or an organic base like triethylamine (Et₃N) is typically used.[19][20]

  • Solvent: A polar aprotic solvent such as DMF or NMP is common.[20][21]

  • Temperature: Heck reactions often require elevated temperatures, typically in the range of 80-140 °C.[20]

Q6: Can the N-methylamino group of my substrate interfere with the coupling reaction?

A: Yes, the aniline nitrogen can potentially coordinate to the palladium center, which could inhibit the catalytic cycle. However, in many cases, especially with the use of bulky phosphine ligands that sterically shield the metal center, this is not a prohibitive issue. If you suspect catalyst inhibition, using a higher catalyst loading or a more sterically demanding ligand might be beneficial.[4]

Q7: Is it necessary to protect the aniline nitrogen before performing a coupling reaction?

A: Generally, for Suzuki, Heck, and Sonogashira reactions, protection of the N-methylaniline is not necessary.[6] In fact, many protocols are developed specifically for unprotected anilines.[6] For Buchwald-Hartwig amination, the aniline nitrogen is a reactant. If you were performing a different type of coupling where the aniline could compete as a nucleophile, protection might be considered.

Data Summary and Protocols

Table 1: Recommended Starting Conditions for Various Coupling Reactions
Coupling ReactionCatalyst System (Example)BaseSolventTemperature (°C)Key Considerations
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₃PO₄Dioxane / H₂O80-100Use fresh boronic acid or a pinacol ester to avoid protodeboronation.[1]
Buchwald-Hartwig Pd₂(dba)₃ / BrettPhosNaOtBuToluene90-110Requires a strong, non-nucleophilic base and bulky ligands.[10][12]
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃N / THFTHFRoom Temp - 60Rigorous degassing is crucial to prevent alkyne homocoupling.[14][22]
Heck Pd(OAc)₂K₂CO₃DMF100-120Often requires higher temperatures; regioselectivity can be an issue.[19][20]

This table provides representative starting points based on literature for similar substrates; optimization will likely be required.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., SPhos-G3, 1-2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equiv)

  • Dioxane and Water (e.g., 4:1 mixture)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the dioxane/water solvent mixture to the flask via syringe.

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the palladium precatalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Catalytic Cycle for Cross-Coupling

A Pd(0)Lₙ Active Catalyst B Oxidative Addition Complex A->B Ar-X C Transmetalation or Amine Coordination/Deprotonation B->C Coupling Partner (e.g., Ar'B(OH)₂, RNH₂) D Reductive Elimination Complex C->D D->A Product (Ar-Ar' or Ar-NHR)

Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • eScholarship.org. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • National Institutes of Health (NIH). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • NROChemistry. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • ACS Publications. Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. [Link]

  • University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • National Institutes of Health (NIH). Overcoming Limitations in Decarboxylative Arylation via Ag–Ni Electrocatalysis. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

  • National Institutes of Health (NIH). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

  • ResearchGate. Cross-coupling strategies for aniline synthesis. [Link]

  • MDPI. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]

  • ResearchGate. Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | Request PDF. [Link]

  • ResearchGate. Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. [Link]

  • National Institutes of Health (NIH). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]

  • Wikipedia. Heck reaction. [Link]

  • ResearchGate. Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • National Institutes of Health (NIH). Palladium-Catalyzed Arylation of Fluoroalkylamines. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

  • National Institutes of Health (NIH). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. [Link]

  • National Institutes of Health (NIH). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]

  • National Institutes of Health (NIH). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]

  • Thieme. A Practical Procedure for Regioselective Bromination of Anilines. [Link]

Sources

Preventing side reactions during the synthesis of aniline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Aniline Derivatives

Welcome to the Technical Support Center for the synthesis of aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during their experiments. Here, we provide in-depth technical guidance, field-proven insights, and practical solutions in a comprehensive question-and-answer format.

Introduction: The Challenge of Aniline's Reactivity

Aniline and its derivatives are foundational building blocks in the synthesis of a vast array of pharmaceuticals, dyes, and polymers.[1] The high reactivity of the aniline scaffold, stemming from the electron-donating amino group, is a double-edged sword. While it facilitates desired transformations, it also paves the way for a multitude of side reactions, including oxidation, over-alkylation/acylation, and polysubstitution.[2][3][4] This guide will equip you with the knowledge and techniques to mitigate these challenges and achieve clean, high-yielding syntheses.

Section 1: Oxidation of Anilines

Anilines are notoriously susceptible to oxidation, which can lead to the formation of colored impurities such as nitrobenzenes, benzoquinones, and polymeric aniline species (polyaniline), often resulting in dark-colored reaction mixtures.[5][6]

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing an aniline derivative is turning dark brown or black. What is happening and how can I prevent it?

A1: A dark coloration is a strong indicator of aniline oxidation.[5] The amino group makes the aromatic ring electron-rich and thus prone to oxidation by various agents, including atmospheric oxygen.[5] Several strategies can be employed to prevent this:

  • Working Under an Inert Atmosphere: Displacing oxygen from the reaction environment is a primary and highly effective method.[5][7] This can be achieved by performing the reaction under a blanket of an inert gas like nitrogen or argon.[8]

  • Use of Purified Reagents: Ensure your aniline starting material is pure and colorless.[8] Impurities can catalyze oxidation.

  • Use of Antioxidants/Reducing Agents: The addition of a sacrificial substance that oxidizes more readily than your aniline derivative can offer protection. A common practice is to store aniline over zinc dust to prevent its facile oxidation.[9]

  • pH Control: The rate of aniline oxidation is significantly influenced by the pH of the reaction medium.[5] Maintaining appropriate pH conditions can help minimize oxidation.

Q2: Can I use a protecting group to prevent oxidation?

A2: Yes, temporarily masking the amino group with a protecting group is a very effective strategy.[5] Acetylation of the amine to form an acetanilide is a common and robust method. The acetyl group reduces the electron-donating ability of the nitrogen, making the compound less susceptible to oxidation.[5][8]

Experimental Protocol: Acetylation of Aniline for Protection

This protocol describes the protection of the amino group in aniline by converting it to acetanilide.

Materials:

  • Aniline

  • Acetic anhydride

  • Glacial acetic acid

  • Cold water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Setup: In a suitable flask, dissolve aniline in glacial acetic acid. In a separate container, prepare a solution of acetic anhydride in glacial acetic acid.[8]

  • Reaction: Slowly add the acetic anhydride solution to the aniline solution with constant stirring. An exothermic reaction will occur.[8]

  • Heating: After the initial exothermic reaction subsides, gently warm the mixture for approximately 10 minutes to ensure complete reaction.[8]

  • Precipitation: Pour the warm mixture into cold water with vigorous stirring. The acetanilide will precipitate out as a solid.[8]

  • Isolation and Purification: Collect the product by vacuum filtration, wash it thoroughly with water to remove any remaining acid, and then recrystallize from ethanol to obtain pure acetanilide.[8]

Troubleshooting Oxidation
Observation Potential Cause Recommended Solution
Reaction mixture darkens upon exposure to air.Air oxidation of the aniline.Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).[7][8]
Product is a dark oil or solid.Presence of oxidized impurities or colored byproducts.Treat the crude product with activated carbon during recrystallization to adsorb colored impurities.[8]
Low yield and multiple colored spots on TLC.Oxidation due to oxidizing metal salts (e.g., Cu(II), Fe(III)).If possible, use a metal salt in a lower oxidation state (e.g., Cu(I)). Alternatively, add the aniline solution slowly to the metal salt solution at a reduced temperature.[5]
Section 2: Over-alkylation and Over-acylation

A common challenge in the synthesis of N-substituted anilines is over-alkylation or over-acylation, where the desired mono-substituted product reacts further to yield di-substituted and even quaternary ammonium salts.[10][11] This occurs because the initially formed secondary amine is often more nucleophilic than the starting primary aniline.[10][11]

Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize a mono-N-alkylated aniline, but I am getting a significant amount of the N,N-dialkylated product. How can I improve the selectivity?

A1: Controlling over-alkylation requires managing the relative reactivity and concentration of the reactants. Key strategies include:

  • Stoichiometric Control: Use a large excess of aniline relative to the alkylating agent. This increases the probability that the alkylating agent will react with the more abundant primary amine.[10][11]

  • Reaction Conditions: Lowering the reaction temperature can help reduce the rate of the second alkylation.[11]

  • Choice of Alkylating Agent: Using less reactive alkylating agents can provide better control.[10][11]

  • Reductive Amination: This is a highly effective method for controlled mono-alkylation. It involves the formation of an imine from aniline and an aldehyde or ketone, followed by in-situ reduction.[11]

Q2: Does acylation also suffer from over-reaction?

A2: While less common than over-alkylation, over-acylation can occur. However, the primary challenge with acylation, especially in Friedel-Crafts reactions, is the deactivation of the ring. The amino group of aniline can form a complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating the benzene ring towards electrophilic substitution.[3] To circumvent this, the amino group is typically protected by acetylation.[3]

Workflow for Controlled Mono-N-Alkylation

G start Start: Mono-N-Alkylation of Aniline strategy Select Control Strategy start->strategy stoichiometry Stoichiometric Control (Excess Aniline) strategy->stoichiometry Simple & Direct reductive_amination Reductive Amination strategy->reductive_amination High Selectivity conditions Optimize Reaction Conditions (Lower Temperature) strategy->conditions Fine-tuning product Desired Mono-N-Alkylated Aniline stoichiometry->product side_product Over-alkylation Product stoichiometry->side_product reductive_amination->product conditions->product conditions->side_product G cluster_0 Uncontrolled Reaction cluster_1 Controlled Reaction aniline Aniline (-NH₂) Highly Activating Ortho, Para-Directing electrophile1 Electrophile (e.g., Br₂) aniline->electrophile1 Rapid Reaction polysubstitution Polysubstituted Product (e.g., 2,4,6-Tribromoaniline) electrophile1->polysubstitution acetanilide Acetanilide (-NHCOCH₃) Moderately Activating Ortho, Para-Directing electrophile2 Electrophile (e.g., Br₂) acetanilide->electrophile2 Controlled Reaction monosubstitution Mono-substituted Product (e.g., p-Bromoacetanilide) electrophile2->monosubstitution deprotection Deprotection (Hydrolysis) monosubstitution->deprotection final_product Desired Mono-substituted Aniline deprotection->final_product

Caption: Comparison of uncontrolled vs. controlled electrophilic substitution.

Section 4: Rearrangement Reactions

Certain reaction conditions can induce molecular rearrangements in aniline derivatives. A notable example is the sulfonation of aniline, which can lead to the formation of sulfanilic acid. [12][13]

Frequently Asked Questions (FAQs)

Q1: I am trying to sulfonate an aniline derivative and am observing an unexpected isomer distribution. What could be the cause?

A1: The sulfonation of anilines can proceed through a rearrangement mechanism. Initially, N-sulfamates may form, which can then undergo thermal rearrangement to the C-sulfonated product. [17]This rearrangement is believed to be an intermolecular process where sulfur trioxide is released and then reacts with the aniline via electrophilic aromatic substitution. [17]The product distribution (ortho vs. para) can be influenced by temperature, with prolonged heating at high temperatures potentially favoring the formation of the ortho-isomer. [17]

References
  • Reactions of Aniline - Chemistry Steps. [Link]

  • Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons - Pearson. [Link]

  • How does Zn dust prevent the oxidation of aniline? - Quora. [Link]

  • Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols - NIH. [Link]

  • PROTECTION FOR THE AMINO GROUP - Greene's Protective Groups in Organic Synthesis - Wiley Online Library. [Link]

  • Synthesis of aniline from benzamide using the Hoffman rearrangement reaction! - YouTube. [Link]

  • Aniline synthesis by amination (arylation) - Organic Chemistry Portal. [Link]

  • Anilines: Reactions, Reaction Mechanisms and FAQs - Allen. [Link]

  • Avoiding Over-alkylation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • A Review on the Synthesis Methods, Properties, and Applications of Polyaniline-Based Electrochromic Materials - MDPI. [Link]

  • Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks. [Link]

  • Rearrangements of Anilines and Their Derivatives - ResearchGate. [Link]

  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. | ResearchGate. [Link]

  • Protection for amino group and amino acid | PPTX - Slideshare. [Link]

  • 23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. [Link]

  • 16.1: Limitations on Electrophilic Substitution Reactions with Substituted Benzenes - Chemistry LibreTexts. [Link]

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. [Link]

  • Aniline - Wikipedia. [Link]

  • Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures - ResearchGate. [Link]

  • Acylation and De-acylation of Anilines - Tylenol - YouTube. [Link]

  • During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation? - Quora. [Link]

  • Amino Protecting Groups Stability - Organic Chemistry Portal. [Link]

  • Process for the selective alkylation of an aniline - Google P
  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran - TSI Journals. [Link]

  • Protonation of aniline slows electrophilic aromatic substitution... | Study Prep in Pearson+. [Link]

  • Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst - Organic Chemistry Portal. [Link]

  • Electrophilic Substitution Reaction of Anilines - BYJU'S. [Link]

  • Ch12 : Electrophilic Aromatic Substitution - University of Calgary. [Link]

Sources

Technical Support Center: Stability and Degradation of Halogenated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for halogenated anilines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with these compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your research.

Section 1: Fundamental Stability and Handling

This section addresses the inherent reactivity of halogenated anilines and provides guidance on their proper handling and storage to minimize unwanted degradation from the outset.

FAQ 1.1: My freshly purchased halogenated aniline has a dark color. Is it still usable?

Answer: The dark coloration, often ranging from yellow to brown or even black, is a common indicator of oxidation.[1] Aniline and its derivatives are susceptible to air oxidation, a process that can be accelerated by light and acidic conditions.[1][2] The amino group (-NH₂) on the aromatic ring is electron-donating, making the molecule prone to losing electrons and forming colored polymeric impurities.[2][3]

Troubleshooting Steps:

  • Assess the Purity: Before use, it is crucial to assess the purity of the discolored reagent. A simple Thin Layer Chromatography (TLC) or a quick Nuclear Magnetic Resonance (NMR) spectrum can reveal the extent of impurity. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

  • Purification: If significant impurities are detected, purification is necessary.

    • Recrystallization: For solid anilines, recrystallization from an appropriate solvent is often effective.

    • Activated Carbon Treatment: During recrystallization, adding activated carbon can help adsorb the colored impurities.[1]

    • Acid-Base Extraction: An acidic wash during a liquid-liquid extraction can remove the basic aniline and its halogenated derivatives from an organic solution, leaving non-basic impurities behind. Conversely, to purify the aniline, it can be extracted into an acidic aqueous phase, which is then basified to recover the purified aniline.[1]

  • Preventative Measures:

    • Inert Atmosphere: Store halogenated anilines under an inert atmosphere (e.g., argon or nitrogen) to prevent air oxidation.[1]

    • Light Protection: Use amber-colored vials or store them in the dark to prevent photodegradation.

    • Pure Reagents: Always start with pure, colorless starting materials for your reactions.[1]

Workflow for Handling and Purifying Discolored Halogenated Anilines

cluster_0 Initial Assessment cluster_1 Decision cluster_2 Actions cluster_3 Purification Methods cluster_4 Final Step start Discolored Halogenated Aniline Received assess_purity Assess Purity (TLC, NMR, HPLC) start->assess_purity is_pure Is Purity Acceptable? assess_purity->is_pure use_directly Use Directly in Experiment is_pure->use_directly Yes purify Purify Compound is_pure->purify No recrystallization Recrystallization +/- Activated Carbon purify->recrystallization extraction Acid-Base Extraction purify->extraction reassess_purity Re-assess Purity recrystallization->reassess_purity extraction->reassess_purity reassess_purity->use_directly

Caption: Workflow for handling and purifying discolored halogenated anilines.

Section 2: Common Degradation Pathways and Troubleshooting

Understanding the potential degradation pathways of halogenated anilines is critical for designing robust experiments and interpreting results accurately. This section delves into the most common degradation mechanisms and provides troubleshooting for related experimental issues.

FAQ 2.1: I am observing unexpected dehalogenation of my starting material during a reaction. What are the likely causes and how can I prevent it?

Answer: Dehalogenation, the cleavage of the carbon-halogen bond, is a significant degradation pathway for halogenated anilines.[4] This can occur under various conditions, including reductive environments and certain catalytic reactions.[5][6][7] The rate of dehalogenation is dependent on the halogen, with the trend being I > Br > Cl > F, reflecting the bond dissociation energies.[4]

Common Causes and Solutions:

  • Reductive Dehalogenation in Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), reductive dehalogenation is a common side reaction where the aryl halide is converted to an arene.[1]

    • Mechanism: This often involves the formation of a palladium-hydride species which then reacts with the aryl halide.[1]

    • Troubleshooting:

      • Choice of Base: Strong bases like sodium tert-butoxide (NaOtBu) can promote dehalogenation. Consider using weaker bases such as K₃PO₄ or Cs₂CO₃.[1]

      • Ligand Selection: Employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over reductive dehalogenation.[1]

      • Protect the Amine Group: The free amino group can sometimes promote dehalogenation. Protecting it with a group like Boc (tert-butyloxycarbonyl) can suppress this side reaction.[1]

      • Solvent Choice: Aprotic solvents like toluene or dioxane may reduce dehalogenation compared to more polar aprotic solvents like DMF in some cases.[1]

      • Lower Reaction Temperature: Lowering the reaction temperature can disfavor the dehalogenation pathway.[1]

  • Photodegradation: Exposure to light, particularly UV light, can induce dehalogenation. This is a relevant degradation pathway for halogenated anilines on surfaces or in solution.[8][9][10]

    • Mechanism: Photodegradation often proceeds via reductive debromination or dehalogenation, leading to the formation of aniline or other dehalogenated products.[9][10]

    • Troubleshooting:

      • Protect from Light: Conduct experiments in amber glassware or cover the reaction vessel with aluminum foil.

      • Minimize Exposure Time: Reduce the duration of exposure to light sources.

  • Biodegradation: In environmental or biological samples, microorganisms can cause dehalogenation.[11][12] For example, Acinetobacter baylyi can dechlorinate 3,4-dichloroaniline to 4-chloroaniline.[11][12][13] While this is a specialized area, it's an important consideration in environmental fate studies.

Degradation Pathways of Halogenated Anilines

cluster_degradation Degradation Pathways cluster_products Degradation Products Halogenated_Aniline Halogenated Aniline (X-Ar-NH2) Oxidation Oxidation Halogenated_Aniline->Oxidation O2, light, acid Dehalogenation Dehalogenation Halogenated_Aniline->Dehalogenation Reductive conditions, Pd catalysts Photodegradation Photodegradation Halogenated_Aniline->Photodegradation UV light Biodegradation Biodegradation Halogenated_Aniline->Biodegradation Microorganisms Colored_Polymers Colored Polymeric Impurities Oxidation->Colored_Polymers Hydroxyanilines (Chloro)hydroxyanilines Oxidation->Hydroxyanilines during chlorination Benzoquinones (Chloro)benzoquinone imines Oxidation->Benzoquinones Aniline Aniline (Ar-NH2) Dehalogenation->Aniline Photodegradation->Aniline Biodegradation->Aniline Biodegradation->Hydroxyanilines Hydroxylation Ring_Cleavage Ring-Cleavage Products Benzoquinones->Ring_Cleavage further reaction

Caption: Major degradation pathways of halogenated anilines.

FAQ 2.2: My halogenation of aniline is yielding multiple products. How can I achieve selective monohalogenation?

Answer: The amino group of aniline is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack.[3][14] This high reactivity often leads to polyhalogenation, for instance, the reaction of aniline with bromine water readily forms 2,4,6-tribromoaniline.[14]

Strategies for Controlled Monohalogenation:

  • Protecting the Amino Group: The most common and effective strategy is to reduce the activating effect of the amino group by converting it into an amide, typically an acetanilide, through acetylation.[1][3][14]

    • Why it works: The lone pair of electrons on the nitrogen in the amide is delocalized into the carbonyl group, making it less available to activate the aromatic ring.[3]

    • Procedure:

      • React aniline with acetic anhydride or acetyl chloride to form acetanilide.

      • Perform the halogenation on the acetanilide. The acetyl group's steric bulk also favors halogenation at the para position.[1][3]

      • Hydrolyze the acetyl group to yield the monohalogenated aniline.[1]

  • Control of Reaction Conditions:

    • Stoichiometry: Use a 1:1 molar ratio of the halogenating agent to the aniline derivative.

    • Temperature: Perform the reaction at low temperatures to decrease the reaction rate and improve selectivity.

    • Solvent: The choice of solvent can influence the reactivity of the halogenating agent.

Section 3: Forced Degradation Studies

Forced degradation (or stress testing) is essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[15][16]

FAQ 3.1: How should I design a forced degradation study for a novel halogenated aniline derivative?

Answer: A well-designed forced degradation study should expose the compound to a range of stress conditions to identify potential degradation products and pathways.[15][16][17] According to ICH guidelines, the goal is to achieve 5-20% degradation.[15] Over-stressing can lead to secondary degradants not relevant to formal stability studies.[15]

Recommended Stress Conditions for Halogenated Anilines:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathways for Halogenated Anilines
Acid Hydrolysis 0.1 M HCl, heat (e.g., 60°C)Dehalogenation (especially for iodo and bromo derivatives), hydrolysis of amide protecting groups.
Base Hydrolysis 0.1 M NaOH, heat (e.g., 60°C)Dehalogenation, hydrolysis of amide protecting groups.
Oxidation 3% H₂O₂, room temperatureFormation of colored impurities, N-oxides, benzoquinones, and ring-cleavage products.[2][18][19][20]
Thermal Degradation Dry heat (e.g., 80°C)Dehalogenation, polymerization.
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines: min 1.2 million lux hours and 200 watt hours/m²)[15]Photolytic cleavage of the C-X bond (dehalogenation).[21]

Experimental Protocol: General Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of the halogenated aniline in a suitable solvent (e.g., methanol, acetonitrile).

  • Stress Sample Preparation:

    • Acid/Base Hydrolysis: Mix the stock solution with the acidic or basic solution and heat as required.

    • Oxidation: Mix the stock solution with the hydrogen peroxide solution and keep it at room temperature.

    • Thermal: Store the solid compound or a solution in a temperature-controlled oven.

    • Photolytic: Expose the solution or solid to a calibrated light source in a photostability chamber.[17]

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples, including a control sample (stored at ambient temperature in the dark), by a stability-indicating HPLC method, typically with a photodiode array (PDA) or mass spectrometry (MS) detector.

Section 4: Analytical Troubleshooting

The analysis of halogenated anilines, often by HPLC, can present several challenges. This section provides solutions to common analytical problems.

FAQ 4.1: My halogenated aniline peaks are tailing in reverse-phase HPLC. What could be the cause and how do I fix it?

Answer: Peak tailing for basic compounds like anilines in reverse-phase HPLC is a very common issue. It is often caused by strong interactions between the protonated amine group of the analyte and acidic silanol groups on the silica-based stationary phase.[22]

Troubleshooting Peak Tailing:

Potential Cause Explanation Solution
Silanol Interactions The basic amine group interacts with free, acidic silanol groups on the column packing material.[22]- Use a lower pH mobile phase (pH 2.5-3.5): This ensures both the aniline and the silanol groups are protonated, minimizing ionic interactions. - Add a competing base: Incorporate a small amount of a competing base like triethylamine (TEA) into the mobile phase to block the active silanol sites. - Use a base-deactivated column: Modern columns are often end-capped or have a base-deactivated surface to reduce silanol activity.
Column Overload Injecting too much sample can saturate the stationary phase, leading to tailing.Reduce the injection volume or the concentration of the sample.[23]
Column Contamination/Void Contaminants on the column or a void at the column inlet can disrupt the peak shape.- Wash the column: Flush the column with a strong solvent.[24] - Replace the guard column: If a guard column is in use, it might be contaminated.[23] - Replace the column: If the column is old or has a void, it may need to be replaced.[25]
Inappropriate Mobile Phase The sample solvent may be too strong compared to the mobile phase, causing peak distortion.Whenever possible, dissolve the sample in the mobile phase.[24]
HPLC Troubleshooting Workflow for Peak Tailing

cluster_initial_checks Initial Checks cluster_method_optimization Method Optimization cluster_hardware_maintenance Hardware Maintenance start Peak Tailing Observed for Halogenated Aniline check_overload Is the column overloaded? start->check_overload check_solvent Is the sample solvent appropriate? check_overload->check_solvent No reduce_concentration Reduce sample concentration/volume check_overload->reduce_concentration Yes adjust_solvent Dissolve sample in mobile phase check_solvent->adjust_solvent No check_ph Is mobile phase pH optimal? check_solvent->check_ph Yes reduce_concentration->start adjust_solvent->start check_column Is the column suitable? check_ph->check_column Yes adjust_ph Lower mobile phase pH (2.5-3.5) or add competing base (TEA) check_ph->adjust_ph No change_column Use a base-deactivated or end-capped column check_column->change_column No check_contamination Is the column/guard column contaminated or old? check_column->check_contamination adjust_ph->start change_column->start wash_replace Wash column with strong solvent or replace guard/analytical column check_contamination->wash_replace Yes end Problem Resolved check_contamination->end No wash_replace->start

Caption: A workflow diagram for troubleshooting HPLC peak tailing.

References

  • Fu, G., Liu, S., Zeng, F., Wang, L., Liu, H., & Zhang, G. (2021). Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2. PubMed. [Link]

  • Fu, G., Liu, S., Zeng, F., Wang, L., Liu, H., & Zhang, G. (2021). Biodegradation Pathways of Chloroanilines by Acinetobacter baylyi Strain GFJ2. ResearchGate. [Link]

  • Zhang, J., & Wu, Y. (2020). Mechanistic Insights for Aniline‐Catalyzed Halogenation Reactions. ResearchGate. [Link]

  • Hongsawat, P., & Vangnai, A. S. (2011). Bacterial degradation pathway of 3,4-dichloroaniline in Acinetobacter baylyi GFJ2. ResearchGate. [Link]

  • Allen, C. F. H. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. [Link]

  • Liu, Q., et al. (2024). Biodegradation characteristics of p-Chloroaniline and the mechanism of co-metabolism with aniline by Pseudomonas sp. CA-1. PubMed. [Link]

  • Pandey, J., et al. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. NIH. [Link]

  • Chu, W., et al. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ACS Publications. [Link]

  • Al-Anber, M. A. (2011). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. [Link]

  • McKay, G., et al. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. ACS Publications. [Link]

  • Oro, L. A., & Ciriano, M. A. (1986). Process for dehalogenation of aryl and alpha-araliphatic halides.
  • PubChem. (n.d.). 4-Bromoaniline. PubChem. [Link]

  • Oro, L. A., & Ciriano, M. A. (2007). Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. ACS Publications. [Link]

  • Asian Journal of Research in Chemistry. (2020). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Riggin, P.M., Lucas, S.V., Cole, T.F., & Birts, M.A. (1983). Analytical procedures for aniline and selected derivatives in wastewater and sludge. Final report. OSTI.GOV. [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Chemistry Steps. [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]

  • Vrábel, M., & Bútora, J. (2020). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. MDPI. [Link]

  • Li, Y., et al. (2024). Pillar[13]arene-Mediated Assembly of Amphiphiles for Enhanced Light Harvesting and Photocatalysis. American Chemical Society. [Link]

  • Wikipedia. (n.d.). Dehalogenation. Wikipedia. [Link]

  • Dong, M. W. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. ResearchGate. [Link]

  • Galbraith Laboratories, Inc. (n.d.). Forced Degradation Testing. Galbraith Laboratories, Inc.. [Link]

  • Xu, Y. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]

  • Stilinović, V., et al. (2024). Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. ACS Publications. [Link]

  • Lunn, G., & Sansone, E. B. (1991). Validated methods for degrading hazardous chemicals: some halogenated compounds. PubMed. [Link]

  • Chu, W., et al. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. PubMed. [Link]

  • Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Science.gov. [Link]

  • Kumar, V., & Kumar, S. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Riggin, P.M., Lucas, S.V., Cole, T.F., & Birts, M.A. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. EPA. [Link]

  • Červený, L., et al. (2012). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. ResearchGate. [Link]

  • Chu, W., et al. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ACS Publications. [Link]

  • Commandeur, J. N., et al. (1991). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. PubMed. [Link]

  • Li, Y., et al. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences. [Link]

  • Alaee, M., & Reiner, E. J. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. NIH. [Link]

  • Li, Y., et al. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate. [Link]

  • Wikipedia. (n.d.). 4-Bromoaniline. Wikipedia. [Link]

Sources

Troubleshooting low conversion rates in 3-Bromo-5-fluoro-N-methylaniline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 3-Bromo-5-fluoro-N-methylaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile but challenging substrate. Here, we address common issues, particularly low conversion rates, through a series of in-depth troubleshooting guides and frequently asked questions. Our approach is grounded in mechanistic principles to help you not only solve immediate experimental hurdles but also build a robust understanding for future success.

Section 1: Understanding the Substrate: Electronic & Steric Profile

Before troubleshooting, it is crucial to understand the inherent chemical nature of this compound. The aniline ring is substituted with three key groups that dictate its reactivity:

  • Bromo Group (Br): Serves as a leaving group in cross-coupling reactions. Its C-Br bond is the primary site of oxidative addition for palladium catalysts.

  • Fluoro Group (F): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I).[1][2] This effect deactivates the aromatic ring, making it electron-deficient.

  • N-methylamino Group (-NHCH₃): This group has a dual nature. The nitrogen's lone pair can donate into the ring via resonance (+M), activating the ortho and para positions. However, in acidic media, the nitrogen can be protonated, transforming it into a strongly deactivating group.[3] The methyl group adds minor steric bulk.

The combination of a strong inductively withdrawing fluorine and a bromine atom makes the aryl halide electron-poor. This electronic profile significantly influences the key steps in common catalytic cycles.

Section 2: Troubleshooting Guide for Low Conversion Rates

Low or incomplete conversion is the most frequently encountered issue. The following Q&A guide breaks down the potential causes and provides systematic solutions, focusing primarily on palladium-catalyzed cross-coupling reactions like Buchwald-Hartwig amination and Suzuki-Miyaura coupling, which are common applications for this substrate.[4][5]

Question 1: My palladium-catalyzed cross-coupling reaction has stalled or shows very low conversion. What are the most likely causes and how do I address them?

This is a multifaceted problem that can typically be traced back to one of three areas: the catalyst system, the reaction conditions, or the quality of the starting materials.

A. Inactive or Inefficient Catalyst System

The success of a cross-coupling reaction hinges on the stability and activity of the palladium catalyst throughout the catalytic cycle.

  • Underlying Cause: For an electron-deficient aryl bromide like this compound, the initial oxidative addition step is often favorable. However, subsequent steps like reductive elimination can be challenging. The choice of ligand is therefore critical to stabilize the palladium center and promote these difficult steps.[6]

  • Troubleshooting Steps:

    • Ligand Selection: Standard ligands may not be sufficient. For challenging substrates, bulky and electron-rich biarylphosphine ligands are often required to accelerate the reaction.[6][7] Consider screening a panel of ligands.

    • Catalyst Deactivation: The appearance of black precipitate (palladium black) is a clear sign of catalyst aggregation and deactivation.[6] This can be caused by high temperatures, high concentrations, or ligand degradation.

      • Solution: Employ a palladium pre-catalyst, which can generate the active LPd(0) species more cleanly and efficiently in situ.[8] Alternatively, consider using a more robust, stabilizing ligand or lowering the reaction temperature and catalyst loading.

    • Inhibitory Effects: In some cross-coupling reactions, reaction byproducts can act as inhibitors. For instance, in Buchwald-Hartwig aminations, iodide ions (if using an aryl iodide) can sometimes precipitate the palladium complex, taking it out of the catalytic cycle.[8] While our substrate is a bromide, this highlights the sensitivity of the catalyst.

Recommended Ligand Classes for Electron-Deficient Aryl Bromides
Buchwald Biarylphosphines (e.g., SPhos, XPhos, RuPhos)
Josiphos-type Ferrocenyl Ligands
N-Heterocyclic Carbenes (NHCs)

B. Sub-Optimal Reaction Conditions

Even with the right catalyst, the reaction environment must be finely tuned.

  • Underlying Cause: The choice of base, solvent, and temperature are interdependent variables that must be optimized collectively.[9] An inappropriate base can fail to facilitate the key deprotonation or transmetalation steps, while the wrong solvent can lead to solubility issues or unwanted side reactions.

  • Troubleshooting Steps:

    • Base Selection: The base is not merely a proton scavenger. In Suzuki couplings, it facilitates the formation of a more reactive boronate species.[10] In Buchwald-Hartwig reactions, it deprotonates the amine. For this substrate, a strong, non-nucleophilic base is often required.

      • Common Choices: Sodium tert-butoxide (NaOtBu), Potassium phosphate (K₃PO₄), Cesium carbonate (Cs₂CO₃).

      • Pro-Tip: When using K₃PO₄ in anhydrous conditions, the addition of a small amount of water (a few equivalents) can sometimes be beneficial and accelerate the reaction.[11]

    • Solvent and Temperature:

      • Solvents: Common choices include toluene, 1,4-dioxane, and THF.[12] Ensure the solvent is anhydrous and high-purity, as impurities can interfere with the catalyst.

      • Temperature: If conversion is low at a standard temperature (e.g., 80-100 °C), a careful increase in temperature may help. However, be aware that higher temperatures can also accelerate catalyst decomposition and side reactions.[6] A temperature screen is highly recommended.

    • Atmosphere Control: Palladium(0) catalysts are sensitive to oxygen.

      • Solution: Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). All solvents and liquid reagents should be thoroughly degassed before use to prevent catalyst oxidation.

C. Poor Starting Material Quality

The reaction is only as good as the materials you start with.

  • Underlying Cause: Impurities in either this compound or the coupling partner can act as catalyst poisons. Synthesis byproducts, such as isomeric or di-halogenated anilines, can lead to a complex product mixture and reduce the yield of the desired product.[13][14]

  • Troubleshooting Steps:

    • Purity Analysis: Verify the purity of your starting materials using techniques like NMR, GC-MS, or LC-MS. Pay close attention to the presence of isomers or residual reagents from previous synthetic steps.

    • Purification: If impurities are detected, purify the starting material. Recrystallization or silica gel column chromatography are standard methods.

    • Storage: Ensure the material has been stored correctly, protected from light, air, and moisture.

Logical Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing low conversion rates.

Caption: A logical workflow for troubleshooting low conversion.

Section 3: Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a side product where the bromine atom is replaced by hydrogen (hydrodehalogenation). How can I prevent this?

Hydrodehalogenation is a common side reaction in cross-coupling chemistry. It can arise from trace amounts of water or other proton sources, or it can be a competing catalytic pathway. To minimize it, ensure you are using anhydrous solvents, consider your choice of base, and screen different ligand/catalyst systems, as some are more prone to this pathway than others.[15]

Q2: In my Suzuki coupling, my boronic acid is being consumed, but not by coupling with my substrate (protodeboronation). What is happening?

Protodeboronation is the cleavage of the C-B bond by a proton source, converting your boronic acid into a simple arene.[15] This side reaction is often competitive with the desired transmetalation step. To mitigate this:

  • Use rigorously anhydrous conditions.

  • Switch to a more stable boronic acid derivative, such as a pinacol boronate ester (Bpin).

  • Employ a milder base or lower the reaction temperature.

Q3: Can this compound participate in Nucleophilic Aromatic Substitution (SNAr) reactions?

While the fluorine atom strongly deactivates the ring towards electrophilic substitution, it activates it towards nucleophilic substitution, especially when positioned ortho or para to a leaving group. However, in this molecule, the fluorine is meta to the bromine. SNAr reactions typically require strong activation from an ortho/para electron-withdrawing group (like a nitro group). Therefore, SNAr at the bromine or fluorine position is generally not a favorable or facile reaction pathway for this specific substrate under standard conditions.[16] Palladium-catalyzed coupling is the more reliable method for functionalizing the C-Br bond.[4]

Q4: How should I properly degas my reaction solvent?

Properly removing dissolved oxygen is critical for protecting the Pd(0) catalyst. The most common methods are:

  • Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for 20-30 minutes.

  • Freeze-Pump-Thaw: This is the most rigorous method. Freeze the solvent with liquid nitrogen, apply a high vacuum to remove gases, and then thaw under an inert atmosphere. Repeat this cycle three times for best results.

Section 4: Key Experimental Protocols

The following are generalized, starting-point protocols. Optimization of equivalents, temperature, and reaction time will likely be necessary for your specific coupling partners.

Protocol 1: General Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with a generic secondary amine.

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium pre-catalyst (e.g., G3-XPhos, 1-2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add this compound, the palladium pre-catalyst, and sodium tert-butoxide.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed toluene via syringe, followed by the amine coupling partner.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.[5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronate ester (1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane/water mixture (e.g., 10:1 v/v)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the finely ground potassium phosphate.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 90 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

References

  • Title: Electronic Effects of Fluorine and Bromine on the Aniline Ring Source: BenchChem URL
  • Title: Improving catalyst scope: use of multiple aniline substrates to optimize a palladium-catalyzed bisdiene cyclization Source: PubMed URL
  • Title: Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines Source: BenchChem URL
  • Title: Technique for preparing 3-bromo-5-trifluoromethylaniline Source: Google Patents URL
  • Title: Help troubleshooting a Buchwald-Hartwig amination? Source: Reddit URL: [Link]

  • Title: Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions Source: BenchChem URL
  • Title: Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry Source: ACS Publications URL: [Link]

  • Title: Diagnosing issues with a failed Suzuki coupling? Source: Reddit URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides Source: ResearchGate URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: ISC EXAMINATION PAPER – 2025 Source: ISC URL
  • Title: Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions Source: Journal of the American Chemical Society URL: [Link]

  • Title: Buchwald-Hartwig Amination - Reagent Guides Source: ACS GCI Pharmaceutical Roundtable URL: [Link]

  • Title: Buchwald-Hartwig Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]

  • Title: Reactions of Aniline Source: Chemistry Steps URL: [Link]

  • Title: Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR Source: ResearchGate URL: [Link]

  • Title: A Practical Procedure for Regioselective Bromination of Anilines Source: Synlett URL: [Link]

  • Title: Application Notes and Protocols for Suzuki Coupling of 4-(Benzyloxy)
  • Title: Base Catalysis of the Reaction of N-Methylaniline with 2,4-Dinitrofluorobenzene. Proof of the Intermediate Complex Mechanism for Aromatic Nucleophilic Substitution Source: ACS Publications URL: [Link]

Sources

Scale-up considerations for the production of 3-Bromo-5-fluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information, troubleshooting advice, and frequently asked questions for the synthesis and scale-up of 3-Bromo-5-fluoro-N-methylaniline. As a critical intermediate in pharmaceutical and specialty chemical synthesis, robust and scalable production methods are essential. This document, compiled by Senior Application Scientists, offers field-proven insights to navigate the challenges of this process.

Proposed Synthetic Pathway

The most plausible and industrially relevant synthetic route to this compound involves a two-step process. The first step is the regioselective bromination of 3-fluoroaniline to produce the key intermediate, 3-Bromo-5-fluoroaniline. The second step is the N-methylation of this intermediate to yield the final product.

Synthetic_Pathway Start 3-Fluoroaniline Intermediate 3-Bromo-5-fluoroaniline Start->Intermediate Step 1: Bromination Final_Product This compound Intermediate->Final_Product Step 2: N-Methylation Reagent1 Brominating Agent (e.g., NBS, Br2) Step 1: Bromination Step 1: Bromination Reagent1->Step 1: Bromination Reagent2 Methylating Agent (e.g., Methanol, Methyl Iodide) Step 2: N-Methylation Step 2: N-Methylation Reagent2->Step 2: N-Methylation

Caption: Proposed two-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of 3-Bromo-5-fluoroaniline?

The main challenge is achieving regioselectivity during the electrophilic bromination of 3-fluoroaniline. The amino group (-NH₂) is a strong activating group that directs incoming electrophiles to the ortho and para positions. The fluorine atom is a deactivating group but is also an ortho, para-director. This combination can lead to a mixture of isomers, with the desired meta-bromination being a minor product if the reaction is not carefully controlled. Over-bromination to yield di- and tri-brominated species is also a significant issue.[1]

Q2: What are the most common methods for the N-methylation of anilines?

Several methods exist, each with its own advantages for scale-up:

  • Reductive Amination: This involves reacting the aniline with formaldehyde followed by a reducing agent. It is a common industrial method but requires careful control of stoichiometry to avoid side reactions.

  • Using Methylating Agents: Reagents like dimethyl sulfate or methyl iodide are effective but are toxic and can be expensive for large-scale production.[2]

  • Methanol as a C1 Source: Modern catalytic methods using methanol as both a solvent and a methyl source are becoming more prevalent.[3] These "borrowing hydrogen" or "hydrogen autotransfer" reactions are atom-economical and greener, often utilizing ruthenium or copper-based catalysts.[3][4]

Q3: What are the expected impurities in the final product?

Potential impurities can arise from both steps of the synthesis:

  • From Bromination: Unreacted 3-fluoroaniline, and isomers such as 2-bromo-3-fluoroaniline and 4-bromo-3-fluoroaniline. Di-brominated species like 2,5-dibromo-3-fluoroaniline are also highly probable, analogous to impurities found in similar syntheses.[5]

  • From N-methylation: Unreacted 3-Bromo-5-fluoroaniline and the over-methylated byproduct, 3-Bromo-5-fluoro-N,N-dimethylaniline.

  • Process-related impurities: Residual catalysts (e.g., copper, ruthenium) or solvents.

Q4: What are the key safety precautions when handling halogenated anilines?

Halogenated anilines are generally considered hazardous materials.[6][7]

  • Toxicity: They are often harmful if inhaled, swallowed, or absorbed through the skin.[8][9] They can cause skin, eye, and respiratory irritation.[10]

  • Handling: Always handle these compounds in a well-ventilated area or a chemical fume hood.[6] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Spills: Have spill control materials readily available. For major spills, evacuate the area and alert emergency responders.[8]

  • Fire: While many are combustible solids, they may not ignite easily. Use fire extinguishers suitable for chemical fires, such as dry chemical powder or carbon dioxide. Combustion can produce toxic gases like nitrogen oxides (NOx), hydrogen bromide, and hydrogen fluoride.[6]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Step 1: Bromination of 3-Fluoroaniline

Q: My bromination reaction has low yield and a complex mixture of products. What's going wrong?

A: This is a classic selectivity problem. The high activation of the aniline ring leads to multiple side products.

  • Plausible Cause 1: Over-activation by the Amino Group. The -NH₂ group is too strongly activating, leading to poor regioselectivity and over-bromination.

    • Solution: Consider protecting the amino group as an acetanilide. The acetyl group is less activating than the amino group, allowing for more controlled bromination. After the bromination step, the acetyl group can be removed by hydrolysis to yield the desired 3-Bromo-5-fluoroaniline.

  • Plausible Cause 2: Harsh Brominating Agent. Using elemental bromine (Br₂) can be too reactive, especially at scale.

    • Solution: Switch to a milder brominating agent like N-Bromosuccinimide (NBS). NBS often provides better control and selectivity. Alternatively, a copper-catalyzed oxidative bromination using NaBr and an oxidant like Na₂S₂O₈ can offer high regioselectivity under milder conditions.[11]

  • Plausible Cause 3: Incorrect Temperature Control. Bromination is highly exothermic. Poor temperature control can lead to runaway reactions and increased side product formation.

    • Solution: Ensure robust cooling and perform a slow, controlled addition of the brominating agent. For scale-up, consider using a continuous-flow reactor which offers superior heat transfer and control compared to batch reactors.

Q: I'm observing a significant amount of di-brominated impurity. How can I minimize this?

A: Di-bromination is a common issue due to the activated nature of the aniline ring, even after the first bromination.

  • Plausible Cause: Stoichiometry and Localized High Concentrations. Adding the brominating agent too quickly can create areas of high concentration, promoting a second bromination on the already-formed product.

    • Solution 1: Control Stoichiometry. Use slightly less than one equivalent of the brominating agent (e.g., 0.95 eq) to ensure the starting material is the limiting reagent. This will leave some unreacted starting material, which is typically easier to separate from the mono-brominated product than the di-brominated impurity is.

    • Solution 2: Slow Addition and Efficient Mixing. On a larger scale, ensure that mixing is highly efficient to quickly disperse the added reagent. A slow, subsurface addition of the brominating agent can also help prevent localized concentration build-up.

Step 2: N-Methylation of 3-Bromo-5-fluoroaniline

Q: The N-methylation reaction is slow or incomplete. What can I do?

A: Incomplete conversion is a common challenge in N-alkylation of anilines, which are less nucleophilic than aliphatic amines.

  • Plausible Cause 1: Insufficiently Strong Base. If using a methyl halide with a base like potassium carbonate (K₂CO₃), the base may not be strong enough to deprotonate the aniline effectively, especially at low temperatures.

    • Solution: Increase the reaction temperature. Many N-alkylations with K₂CO₃ are run at elevated temperatures in a polar aprotic solvent like DMF.[12] Alternatively, a stronger base like sodium hydride (NaH) can be used, but this requires strictly anhydrous conditions and is more hazardous to handle at scale.[12]

  • Plausible Cause 2: Catalyst Deactivation. If using a catalytic method with methanol, the catalyst may be poisoned or deactivated.

    • Solution: Ensure high-purity starting materials and solvents. Some functional groups can interfere with the catalyst. Review the catalyst's tolerance from the literature and consider pre-treating the starting materials to remove potential poisons.[3]

  • Plausible Cause 3: Poor Solubility. The aniline substrate or the base may have poor solubility in the chosen solvent, leading to a slow heterogeneous reaction.

    • Solution: Select a solvent system where all components are reasonably soluble. For catalytic systems, ensure the chosen solvent does not interfere with the catalytic cycle.

Q: I am forming a significant amount of the N,N-dimethylaniline byproduct. How can this be controlled?

A: The mono-methylated product is often more nucleophilic than the starting aniline, making it susceptible to a second methylation.

  • Plausible Cause: Excess Methylating Agent. Using a large excess of the methylating agent will drive the reaction towards the di-methylated product.

    • Solution: Carefully control the stoichiometry. Use only a slight excess (e.g., 1.05-1.2 equivalents) of the methylating agent. Monitor the reaction closely by HPLC and stop it once the starting material is consumed to prevent over-methylation.

  • Plausible Cause: High Reaction Temperature/Time. Prolonged reaction times or excessively high temperatures can favor the formation of the thermodynamically stable di-methylated product.

    • Solution: Optimize the reaction conditions. Run a time-course study at a lower temperature to find the point of maximum mono-methylation before significant di-methylation occurs.

Scale-Up Considerations & Protocols

Key Scale-Up Challenges
ParameterChallengeMitigation Strategy
Heat Management The bromination of anilines is highly exothermic, posing a risk of thermal runaway in large batch reactors.Implement robust reactor cooling systems. Utilize controlled, slow addition of reagents. For very large scales, consider transitioning to a continuous-flow process for superior heat management.
Mixing & Mass Transfer Inefficient mixing can lead to localized "hot spots" and high concentrations of reagents, resulting in side product formation (e.g., di-bromination).Use reactors with appropriate impeller design and agitation speed to ensure homogeneity. For heterogeneous reactions (e.g., with a solid base), ensure efficient solid-liquid mixing.
Material Handling Handling hazardous reagents like bromine or toxic methylating agents like dimethyl sulfate at scale increases operational risk.Use closed-system transfer for all hazardous materials. Implement engineering controls like fume hoods and scrubbers. Consider switching to safer alternatives (e.g., NBS for bromination, methanol/catalyst for methylation).
Work-up & Purification Large-volume extractions and chromatographic purifications are inefficient and costly at an industrial scale.Develop a robust crystallization procedure for product isolation and purification. This is often the most scalable and cost-effective method. If impurities are difficult to remove, revisit the reaction conditions to minimize their formation.
Protocol 1: Laboratory-Scale Synthesis of 3-Bromo-5-fluoroaniline via N-Acetylation/Bromination/Deacetylation

Protocol_1_Workflow Start 1. Charge Reactor Step2 2. N-Acetylation: Add Acetic Anhydride Start->Step2 Step3 3. Cool & Add NBS Step2->Step3 Step4 4. Reaction Monitoring (TLC/HPLC) Step3->Step4 Step5 5. Quench Reaction Step4->Step5 Reaction Complete Step6 6. Hydrolysis (Deacetylation): Add HCl and Heat Step5->Step6 Step7 7. Neutralization & Extraction Step6->Step7 Step8 8. Purification (Crystallization/Distillation) Step7->Step8 End 9. Isolate Product Step8->End

Caption: Workflow for the synthesis of the 3-Bromo-5-fluoroaniline intermediate.

Step 1: N-Acetylation

  • Charge a reactor with 3-fluoroaniline (1.0 eq) and glacial acetic acid (3.0 vol).

  • Cool the mixture to 0-5 °C.

  • Slowly add acetic anhydride (1.1 eq) while maintaining the temperature below 15 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC/HPLC analysis shows complete consumption of the starting material.

  • Quench the reaction by slowly adding the mixture to cold water, causing the N-acetylated product to precipitate. Filter, wash with water, and dry the solid.

Step 2: Bromination

  • Dissolve the dried N-(3-fluorophenyl)acetamide (1.0 eq) in a suitable solvent (e.g., acetic acid or acetonitrile).

  • Cool the solution to 0-5 °C.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, keeping the temperature below 10 °C.

  • Stir at room temperature for 4-6 hours, monitoring by HPLC for the formation of the brominated acetanilide.

Step 3: Deacetylation (Hydrolysis)

  • Once the bromination is complete, add aqueous hydrochloric acid (e.g., 6M HCl) to the reaction mixture.

  • Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours until the acetanilide is fully hydrolyzed.

  • Cool the reaction mixture to room temperature and neutralize by the slow addition of a base (e.g., aqueous NaOH) until the pH is ~8-9.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-Bromo-5-fluoroaniline.

  • Purify the crude product by vacuum distillation or recrystallization.

Protocol 2: Laboratory-Scale N-Methylation using Methanol

Step 1: Reaction Setup

  • To a pressure-rated vessel, add 3-Bromo-5-fluoroaniline (1.0 eq), a suitable ruthenium catalyst (e.g., a cyclometalated Ru complex, 0.5 mol%), and a base (e.g., Cs₂CO₃ or NaOH, 1.0 eq).[3]

  • Add methanol as the solvent and C1 source.

  • Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen).

Step 2: Reaction

  • Heat the mixture to the optimal temperature (typically 60-100 °C, depending on the catalyst) and stir.[3]

  • Monitor the reaction progress by HPLC, checking for the consumption of the starting material and the formation of the N-methylated product.

  • Once the reaction reaches the desired conversion, cool the vessel to room temperature.

Step 3: Work-up and Purification

  • Filter the reaction mixture to remove the catalyst and base.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

  • Dry the organic layer, concentrate, and purify the crude this compound by column chromatography or crystallization to remove unreacted starting material and the N,N-dimethyl byproduct. HPLC is a powerful tool for monitoring the purity of the final product.[13]

References

Sources

Validation & Comparative

A Technical Guide to the Reactivity of 3-Bromo-5-fluoro-N-methylaniline for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the judicious selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Halogenated anilines, in particular, serve as versatile scaffolds, offering multiple points for diversification. This guide provides an in-depth comparative analysis of the reactivity of 3-Bromo-5-fluoro-N-methylaniline, a key intermediate, against other halogenated anilines. By elucidating the electronic and steric factors that govern its reactivity in pivotal cross-coupling and nucleophilic substitution reactions, we aim to equip researchers with the insights necessary for strategic synthetic planning and optimization.

Understanding the Reactivity Landscape of this compound

The reactivity of this compound is a nuanced interplay of the electronic effects of its substituents—the bromine and fluorine atoms, and the N-methylamino group—and the steric hindrance they impart.

Electronic Effects:

  • Inductive Effect (-I): Both fluorine and bromine are highly electronegative, exerting a strong electron-withdrawing inductive effect on the aromatic ring. Fluorine's -I effect is stronger than that of bromine. This withdrawal of electron density deactivates the ring towards electrophilic aromatic substitution but is a key factor in its reactivity in other reaction classes.[1]

  • Resonance (Mesomeric) Effect (+M): The lone pairs of electrons on the halogen and nitrogen atoms can be delocalized into the π-system of the benzene ring.[1] The N-methylamino group has a strong +M effect, donating electron density and activating the ortho and para positions. The +M effect of fluorine is weak, while bromine's is moderate.

  • Overall Electronic Character: The combination of these effects results in a complex electronic profile. The strong -I effects of the halogens make the aromatic ring electron-deficient, which is a crucial factor for nucleophilic aromatic substitution. The +M effect of the amino group, however, modulates this, influencing the regioselectivity of reactions.

Steric Effects:

The N-methyl group introduces steric bulk around the nitrogen atom, which can influence the approach of reagents and catalysts. Similarly, the substituents at positions 3 and 5 can create a sterically hindered environment, impacting reaction rates and, in some cases, dictating the feasibility of certain transformations.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. For this compound, the primary site of reaction in these transformations is the carbon-bromine bond, as the carbon-fluorine bond is significantly stronger and less reactive under typical cross-coupling conditions. The general reactivity trend for halogens in these reactions is I > Br > Cl >> F.[2]

Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of bromoanilines in this reaction is influenced by both electronic and steric factors.

Table 1: Comparative Yields in the Suzuki-Miyaura Coupling of Various Bromoanilines with Phenylboronic Acid

Aryl BromideCatalyst SystemBaseSolventTime (h)Yield (%)Reference
4-BromoanilinePd-poly(AA) hybridK₃PO₄Toluene/H₂O1062[1]
4-BromonitrobenzenePd-poly(AA) hybridK₃PO₄Toluene/H₂O1091[1]
2-BromoanilinePd(dtbpf)Cl₂Triethylamine2 wt% Kolliphor EL in H₂O0.2586[3]
3-BromoanilinePd(dtbpf)Cl₂Triethylamine2 wt% Kolliphor EL in H₂O196[3]
4-BromoanilinePd(dtbpf)Cl₂Triethylamine2 wt% Kolliphor EL in H₂O0.2591[3]

Note: The data presented is for analogous compounds to illustrate reactivity trends.

The electron-withdrawing nature of the fluorine atom in this compound is expected to enhance the rate of oxidative addition, a key step in the catalytic cycle, potentially leading to higher yields compared to electron-rich bromoanilines. However, the steric hindrance from the N-methyl group and the meta-substituents might counteract this electronic advantage to some extent.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromoaniline with an arylboronic acid.

Materials:

  • Bromoaniline (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the bromoaniline, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: A Comparative Perspective

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The reactivity of this compound in this reaction will be influenced by the electronic nature of the ring and the steric environment around the bromine atom.

Table 2: Representative Yields for Buchwald-Hartwig Amination of Various Aryl Bromides

Aryl BromideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromotoluenePiperidinePd₂(dba)₃ / SIPr·HClLHMDSTHF221098[4]
BromobenzeneCarbazole[Pd(allyl)Cl]₂ / TrixiePhost-BuOLiToluene1102497[5]
BromobenzeneDiphenylamine[Pd(allyl)Cl]₂ / XPhost-BuONaToluene1102496[5]
3-(6-bromo-1-methyl-1H-indazol-3-yl)piperidine-2,6-dioneBenzylaminePd₂(dba)₃ / BrettPhosLHMDS1,4-Dioxane901686[6]

Note: The data presented is for analogous compounds to illustrate reactivity trends.

The electron-deficient nature of the this compound ring, due to the halogens, should facilitate the oxidative addition step. The N-methyl group on the aniline nitrogen is not expected to significantly interfere with the reaction at the C-Br bond.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a bromoaniline with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 eq)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox, charge a dry Schlenk tube with the palladium pre-catalyst, phosphine ligand, and base.

  • Add the this compound and the amine.

  • Add the degassed solvent.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L)->Amine\nCoordination R2NH [Ar-Pd(II)-X(L)(R2NH)] [Ar-Pd(II)-X(L)(R2NH)] Amine\nCoordination->[Ar-Pd(II)-X(L)(R2NH)] Deprotonation Deprotonation [Ar-Pd(II)-X(L)(R2NH)]->Deprotonation Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Deprotonation->Ar-Pd(II)-NR2(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR2 Ar-NR2 Reductive\nElimination->Ar-NR2

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr): The Role of Fluorine

In contrast to palladium-catalyzed cross-coupling, the reactivity of halogens in nucleophilic aromatic substitution (SNAr) follows the trend F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate (Meisenheimer complex). The high electronegativity of fluorine strongly stabilizes this intermediate through its inductive effect.[7][8]

For this compound, the presence of the fluorine atom, along with the bromine atom, makes the aromatic ring susceptible to nucleophilic attack, particularly at positions activated by these electron-withdrawing groups. While the bromine is a better leaving group, the high reactivity of the C-F bond to nucleophilic attack under SNAr conditions is a key consideration. However, the strong electron-donating N-methylamino group generally deactivates the ring towards nucleophilic attack. The overall reactivity will depend on the specific nucleophile and reaction conditions. In many cases, the reaction may still preferentially occur at the C-Br bond, especially if a transition metal catalyst is present that favors oxidative addition at the weaker C-Br bond.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the SNAr reaction of a dihalogenated aniline with a nucleophile.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., an alcohol or amine, 1.5 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Polar aprotic solvent (e.g., DMF or DMSO)

Procedure:

  • To a round-bottom flask, add the this compound, nucleophile, and base.

  • Add the polar aprotic solvent.

  • Heat the reaction mixture to an appropriate temperature (can range from room temperature to >100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram: SNAr Reaction Mechanism

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Leaving Group Departure Reactant Ar-X Intermediate Meisenheimer Complex [Ar(X)(Nu)]- Reactant->Intermediate + Nu- Product Ar-Nu Intermediate_2 Meisenheimer Complex [Ar(X)(Nu)]- Intermediate_2->Product - X-

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion

This compound is a valuable and versatile building block in drug discovery, offering distinct reactivity profiles depending on the reaction type. In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the carbon-bromine bond is the primary site of reactivity, with the fluorine atom and N-methyl group modulating the reaction efficiency through their electronic and steric effects. Conversely, in nucleophilic aromatic substitution reactions, the carbon-fluorine bond is activated towards nucleophilic attack due to fluorine's high electronegativity, although the overall reactivity is tempered by the electron-donating amino group. A thorough understanding of these competing reactivities is essential for designing efficient and selective synthetic routes to complex molecular targets. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers navigating the synthetic utility of this and related halogenated anilines.

References

  • BenchChem. (2025). A Comparative Study of Halogenated Anilines in Suzuki Coupling: A Guide for Researchers. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions. BenchChem.
  • Casalnuovo, A. L., & Calabrese, J. C. (1990). Palladium-catalyzed alkylations in aqueous media. Journal of the American Chemical Society, 112(11), 4324–4330.
  • Comparative kinetic study of the Suzuki reaction involving 4-bromo... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Directed nucleophilic aromatic substitution reaction - The Royal Society of Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). (n.d.). Retrieved January 20, 2026, from [Link]

  • Ritter, T., et al. (2020). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 142(12), 5569-5574.
  • Ahneman, D. T., et al. (2022). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 13(10), 1645-1652.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (n.d.). Retrieved January 20, 2026, from [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). Chemical Science, 14(7), 1789-1797.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions - CORE. (n.d.). Retrieved January 20, 2026, from [Link]

  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). Molecules, 29(14), 3334.
  • Kinetic profile of Suzuki-Miyaura reaction in different solvents.... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • (PDF) Factorizing Yields in Buchwald-Hartwig Amination - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing). (n.d.). Retrieved January 20, 2026, from [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions - CORE. (n.d.). Retrieved January 20, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-N,N-diethyl-4-methylaniline. BenchChem.
  • Lubaev, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 29035-29039.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. (n.d.). Retrieved January 20, 2026, from [Link]

  • BenchChem. (2025). A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem.
  • BenchChem. (2025). comparing the efficacy of different catalysts for 3-bromoquinoline coupling. BenchChem.
  • Output of micellar Suzuki cross-coupling between mono-bromoanilines and thienyl boronic acids. - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

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Analytical methods for validating the purity of 3-Bromo-5-fluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Validation of 3-Bromo-5-fluoro-N-methylaniline Purity

Introduction: The Criticality of Purity in Advanced Chemical Intermediates

This compound is a highly functionalized aromatic amine, serving as a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The precise arrangement of its substituents—a bromine atom, a fluorine atom, and an N-methyl group on the aniline scaffold—makes it a valuable synthon for introducing specific functionalities into target molecules. However, the very reactivity that makes it useful also predisposes it to the formation of impurities during synthesis, storage, and handling. These impurities can include regioisomers, starting material residues, over-halogenated species, or degradation products.

For researchers, scientists, and drug development professionals, ensuring the purity of such an intermediate is not merely a matter of quality control; it is a fundamental prerequisite for reproducible research, scalable manufacturing, and, ultimately, the safety and efficacy of the final product. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate rigorous characterization and control of impurities in active pharmaceutical ingredients (APIs) and their starting materials.[1][2][3] This guide provides a comparative analysis of key analytical methods for the comprehensive purity validation of this compound, grounded in the principles of scientific integrity and regulatory compliance.

A Multi-Modal Approach to Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy relies on the orthogonal application of multiple methods, each interrogating different physicochemical properties of the analyte and its potential impurities. This guide will focus on a complementary suite of four techniques: High-Performance Liquid Chromatography (HPLC) for quantitative impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and thermally stable impurities, Nuclear Magnetic Resonance (NMR) for structural confirmation and identification, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group verification.

The relationship between these techniques in a comprehensive validation workflow is illustrated below.

G cluster_0 Purity Validation Workflow Sample 3-Bromo-5-fluoro- N-methylaniline Sample HPLC HPLC-UV/DAD (Quantitative Purity & Impurity Profile) Sample->HPLC Primary Quantitative Method GCMS GC-MS (Volatile & Semi-Volatile Impurities) Sample->GCMS Orthogonal Separation NMR NMR (1H, 13C, 19F) (Structural Confirmation & ID) Sample->NMR Definitive Structure Verification FTIR FTIR (Functional Group Identity) Sample->FTIR Identity Confirmation Report Comprehensive Purity Report HPLC->Report GCMS->Report NMR->Report FTIR->Report

Caption: Integrated workflow for the comprehensive purity validation of this compound.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Quantitative Purity

HPLC, particularly with a Diode Array Detector (DAD) or UV detector, is the workhorse for purity assessment. Its high resolution and sensitivity make it ideal for separating the main component from closely related impurities and quantifying them accurately. The choice of a reversed-phase method is logical for this moderately polar aromatic amine.

Causality Behind Experimental Choices
  • Column: A C18 column is selected for its hydrophobic stationary phase, which provides excellent retention and separation for aromatic compounds like anilines.[4]

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water is used to ensure that both the main, more retained peak and any potential earlier-eluting polar impurities or later-eluting non-polar impurities are effectively separated and eluted within a reasonable timeframe.

  • Detector: A DAD is superior to a fixed-wavelength UV detector as it provides spectral information for each peak. This allows for peak purity assessment (comparing spectra across a single peak) and can help in the tentative identification of impurity classes based on their UV chromophores. A wavelength around 254 nm is typically effective for aromatic amines.

Experimental Protocol: Reversed-Phase HPLC
  • System Preparation: Equilibrate an HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[4]

    • Detection: Diode Array Detector, monitoring at 254 nm, with a spectral scan from 200-400 nm.

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Injection: Inject 10 µL of the sample solution.

  • Data Analysis: Integrate all peaks. Calculate the purity by area percent, assuming a similar response factor for closely related impurities. For rigorous quantitative analysis, a reference standard should be used to determine the response factors of known impurities.

Data Presentation: Hypothetical HPLC Purity Analysis
Peak No.Retention Time (min)Area (%)Peak PurityPotential Identity
14.50.08PassStarting Material
29.20.12PassIsomeric Impurity
3 12.5 99.75 Pass This compound
415.80.05PassDi-brominated species

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities

GC-MS is a powerful orthogonal technique to HPLC. It excels in separating and identifying volatile and semi-volatile compounds that are thermally stable. This method is particularly useful for detecting residual solvents from the synthesis or unreacted, volatile starting materials.

Causality Behind Experimental Choices
  • Injection Mode: A splitless injection is often used for trace analysis to ensure maximum transfer of the analytes onto the column, enhancing sensitivity.[5]

  • Column: A non-polar or mid-polarity column (e.g., DB-5ms or HP-5ms) is suitable for separating a wide range of organic compounds based on their boiling points and weak interactions with the stationary phase.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV is a standard technique that creates reproducible fragmentation patterns, which can be matched against spectral libraries (like NIST) for confident identification of unknown impurities.

Experimental Protocol: GC-MS Analysis
  • System Preparation: Condition the GC-MS system.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280 °C.[5]

    • Injection Volume: 1 µL (splitless).

    • Oven Program: Hold at 60 °C for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.[5]

    • Mass Range: Scan from m/z 40 to 450.

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Data Analysis: Analyze the total ion chromatogram (TIC) for impurity peaks. Identify these peaks by comparing their mass spectra with a reference library.

Data Presentation: Hypothetical GC-MS Impurity Findings
Retention Time (min)Detected m/z (Major Fragments)Library MatchMatch FactorConcentration (ppm)
3.143, 58, 72Dichloromethane9550 (Residual Solvent)
10.9221, 223, 206, 127This compound 98Main Component
12.1141, 126, 99N-methyl-3-fluoroaniline92< 100 (Starting Material)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation

NMR is the gold standard for structural confirmation.[6] For a novel or critical intermediate like this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable. They not only confirm the identity of the main component but are also exceptionally powerful for identifying and structurally characterizing unknown impurities, especially when coupled with techniques like LC-NMR.[7][8]

Causality Behind Experimental Choices
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The integration of signals can also be used for quantitative purposes against a certified internal standard.

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.

  • ¹⁹F NMR: Is highly specific to the fluorine atom. Its chemical shift is very sensitive to the electronic environment, making it an excellent probe for confirming the substitution pattern and detecting any fluorine-containing impurities.

Experimental Protocol: Multinuclear NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference if not already present in the solvent.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • Data Analysis:

    • ¹H NMR: Assign peaks based on their chemical shift (ppm), integration (number of protons), and multiplicity (splitting pattern). For this compound, one would expect signals for the N-methyl group, the N-H proton (if not exchanged), and the aromatic protons.

    • ¹³C NMR: Assign peaks corresponding to the aromatic carbons and the N-methyl carbon.

    • ¹⁹F NMR: Confirm the presence of a single fluorine environment.

    • Examine the spectra for small, unassigned peaks that indicate impurities. 2D NMR techniques like COSY and HSQC can be employed to elucidate the structures of significant unknowns.

Data Presentation: Expected NMR Spectral Data
NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H ~6.5-7.0Multiple doublets/tripletsAromatic protons (3H)
~3.8Broad singletN-H proton (1H)
~2.8SingletN-CH₃ protons (3H)
¹³C ~160-164Doublet (¹JCF)C-F
~150SingletC-N
~123SingletC-Br
~100-115Multiple signalsAromatic C-H
~30SingletN-CH₃
¹⁹F ~ -110Singlet/MultipletAr-F

Note: Exact chemical shifts are solvent-dependent and would be determined experimentally.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR is a rapid and straightforward technique used to confirm the identity of a compound by verifying the presence of its key functional groups. While not a primary tool for purity quantification, it is excellent for raw material identification and screening for gross contamination or incorrect material.

Causality Behind Experimental Choices

The FTIR spectrum provides a unique "fingerprint" for a molecule. For this compound, characteristic absorptions for the N-H bond of the secondary amine, the C-N bond, aromatic C-H and C=C bonds, and the C-F and C-Br bonds are expected.[9][10] A comparison of the sample's spectrum against a reference standard confirms its identity.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • System Preparation: Record a background spectrum on a clean ATR crystal.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to a reference spectrum or theoretical values.

Data Presentation: Key FTIR Vibrational Frequencies
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3350-3310N-H StretchSecondary Aromatic Amine[9]
3100-3000C-H StretchAromatic
2950-2850C-H StretchAliphatic (N-CH₃)
1620-1580C=C StretchAromatic Ring
1335-1250C-N StretchAromatic Amine[9][10]
1250-1000C-F StretchAryl Fluoride
650-550C-Br StretchAryl Bromide

Comparative Summary of Analytical Techniques

The following table provides a direct comparison of the discussed methods, highlighting their respective strengths and roles in a comprehensive validation strategy, consistent with ICH Q2(R1) and USP <1225> validation parameters.[1][11][12]

ParameterHPLC-DADGC-MSNMRFTIR
Primary Use Quantitative Purity & Impurity ProfilingVolatile/Semi-Volatile Impurity IDStructural Confirmation & IDIdentity Confirmation
Specificity High (Separation-based)Very High (Separation + Mass)Very High (Structural)Moderate (Functional Groups)
Sensitivity High (ng to pg)Very High (pg to fg)Moderate (µg to mg)Low (% level)
Quantitation ExcellentGood (with standards)Good (with internal standard)Poor/Not suitable
Impurity ID Tentative (UV Spectra)Excellent (MS Library)Excellent (Definitive Structure)Not suitable
Regulatory Standing Core requirementOrthogonal/ComplementaryCore for characterizationStandard for ID

Conclusion: An Integrated and Self-Validating System

The validation of purity for a critical intermediate like this compound is a multifaceted process that demands a logical, evidence-based approach. By strategically combining the quantitative power of HPLC, the sensitive screening of GC-MS, the definitive structural insight of NMR, and the rapid identity confirmation of FTIR, a self-validating system is created. Each technique corroborates the others, providing a high degree of confidence in the material's identity, strength, and purity. This integrated strategy not only satisfies the stringent requirements of regulatory bodies but also ensures the integrity and reproducibility of the scientific endeavors that rely on this vital chemical building block.

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A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 3-Bromo-5-fluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2][3] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for constructing these crucial linkages, largely supplanting harsher, traditional methods that often suffer from limited substrate scope and poor functional group tolerance.[2][4] This guide provides a comparative analysis of various palladium catalyst systems for the C-N cross-coupling of 3-Bromo-5-fluoro-N-methylaniline, a key building block in the synthesis of numerous biologically active compounds. The electron-deficient nature of this substrate presents a unique challenge, necessitating a careful selection of the catalyst, ligand, base, and solvent to achieve optimal reactivity and yield.[5][6]

This guide will delve into the evolution of Buchwald-Hartwig catalysis, explore the mechanistic nuances of the reaction, and present a comparative experimental study to identify the most effective catalyst system for this specific transformation. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

The Evolving Landscape of Palladium Catalysis for C-N Coupling

The success of the Buchwald-Hartwig amination is intrinsically linked to the continuous development of sophisticated palladium catalysts and phosphine ligands.[2][7] These advancements have expanded the reaction's scope to include a wide array of amines and aryl halides, enabling transformations under increasingly mild conditions.[2]

Generations of Buchwald-Hartwig Catalysts:

  • First-Generation: These systems typically involved in-situ generation of the active Pd(0) catalyst from a palladium(II) precursor like Pd(OAc)₂ and a phosphine ligand, such as P(o-tolyl)₃.[2][4] While groundbreaking, these early catalysts often required harsh reaction conditions and were limited in their substrate scope.[2]

  • Second, Third, and Fourth-Generation Precatalysts: The introduction of preformed palladium complexes, known as precatalysts, marked a significant leap forward. These air- and moisture-stable compounds offer improved reactivity, often allowing for catalyst activation at lower temperatures and with weaker bases. Buchwald's G2, G3, and G4 precatalysts, for instance, feature different amine-based ligands that influence their stability and activity.

  • Sixth-Generation Precatalysts: The most recent advancements include oxidative addition complexes (OACs) which are "on-cycle" and facilitate easier catalyst activation. These G6 precatalysts offer enhanced stability and can accommodate bulkier ligands, leading to higher reactivity and yields.

The Critical Role of Ligands:

The choice of ligand is paramount to the success of a Buchwald-Hartwig reaction.[3][7] Bulky, electron-rich phosphine ligands are generally required to stabilize the palladium center and facilitate the key steps of the catalytic cycle.[7] Biaryl phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos, RuPhos) and other researchers, have proven to be particularly effective for challenging substrates.[7][8] The steric and electronic properties of the ligand directly impact the rate of oxidative addition and reductive elimination, the two crucial C-N bond-forming steps.[7][8]

Mechanism of the Buchwald-Hartwig Amination

The generally accepted mechanism for the palladium-catalyzed C-N cross-coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4][9]

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L LPd(II)(Ar)(X) LPd(II)(Ar)(X) Pd(0)L->LPd(II)(Ar)(X) Oxidative Addition Ar-X Ar-X R2NH R2NH LPd(II)(Ar)(NR2) LPd(II)(Ar)(NR2) Base Base Ar-NR2 Ar-NR2 HX-Base HX-Base LPd(II)(Ar)(X)->LPd(II)(Ar)(NR2) Amine Coordination & Deprotonation LPd(II)(Ar)(NR2)->Pd(0)L Reductive Elimination Experimental_Workflow cluster_prep Reaction Setup cluster_screening Catalyst and Condition Screening cluster_analysis Analysis start Prepare Stock Solutions: - this compound - Morpholine - Internal Standard setup_vials Dispense Reactants into Vials start->setup_vials add_catalyst Add Palladium Precatalyst/Ligand setup_vials->add_catalyst add_base_solvent Add Base and Solvent add_catalyst->add_base_solvent seal_react Seal Vials and Heat with Stirring add_base_solvent->seal_react quench Quench Reaction seal_react->quench analyze Analyze by GC-MS/LC-MS quench->analyze

Figure 2: High-throughput screening workflow.

A high-throughput screening approach was employed to efficiently evaluate a matrix of catalysts, ligands, bases, and solvents. The reactions were performed in parallel in sealed vials and monitored for product formation.

Detailed Experimental Protocol: General Procedure for Cross-Coupling
  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar was added the palladium precatalyst (1-2 mol %) and the ligand (1.2-2.4 mol %). The vial was sealed with a septum and purged with argon.

  • Reagent Addition: Under an argon atmosphere, the solvent (1.0 M), this compound (1.0 equiv), morpholine (1.2 equiv), and the base (1.5 equiv) were added sequentially via syringe.

  • Reaction: The vial was sealed and the reaction mixture was heated to the specified temperature with vigorous stirring for the indicated time.

  • Workup and Analysis: After cooling to room temperature, the reaction mixture was diluted with ethyl acetate, filtered through a pad of celite, and the filtrate was analyzed by GC-MS to determine the product yield.

Results and Discussion

The following table summarizes the performance of various palladium catalyst systems in the cross-coupling of this compound with morpholine.

EntryPalladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂P(o-tolyl)₃NaOtBuToluene10024<10
2Pd₂(dba)₃XPhosNaOtBuToluene1001285
3Pd₂(dba)₃RuPhosNaOtBuToluene1001292
4XPhos Pd G3-NaOtBuToluene80895
5RuPhos Pd G3-NaOtBuToluene80898
6RuPhos Pd G3-K₃PO₄Dioxane1001875
7RuPhos Pd G3-Cs₂CO₃Dioxane1001868

Analysis of Results:

  • First-Generation Catalyst: The first-generation catalyst system (Entry 1) showed very low reactivity, highlighting the challenges associated with coupling this electron-deficient substrate.

  • In-situ vs. Precatalyst: The use of modern biarylphosphine ligands with a Pd(0) source (Entries 2 and 3) significantly improved the yield. However, the third-generation Buchwald precatalysts (Entries 4 and 5) demonstrated superior performance, achieving high yields at a lower temperature and in a shorter reaction time. This is likely due to the greater stability and efficiency of the precatalysts in generating the active catalytic species. * Ligand Effect: Both XPhos and RuPhos proved to be effective ligands, with RuPhos providing a slightly higher yield (Entry 5 vs. 4). The subtle differences in the steric and electronic properties of these ligands can influence the efficiency of the catalytic cycle. [8]* Base and Solvent Effect: The choice of base and solvent had a profound impact on the reaction outcome. The strong, non-nucleophilic base sodium t-butoxide (NaOtBu) in a non-polar solvent like toluene was found to be optimal. [10]Weaker inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) in a more polar solvent like dioxane resulted in lower yields, even with prolonged reaction times and higher temperatures (Entries 6 and 7). This suggests that for this challenging substrate, a strong base is necessary to facilitate the deprotonation of the amine in the catalytic cycle.

Conclusion

This comparative study demonstrates that the judicious selection of the palladium catalyst system is critical for the successful C-N cross-coupling of the electron-deficient this compound. The third-generation Buchwald precatalyst, RuPhos Pd G3, in combination with sodium t-butoxide in toluene, emerged as the most effective system, affording a near-quantitative yield under relatively mild conditions. These findings underscore the remarkable advancements in palladium catalysis and provide a valuable starting point for researchers working on similar challenging transformations. The continued development of novel catalysts and ligands will undoubtedly further expand the horizons of C-N bond formation in organic synthesis.

References

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A Comparative Guide to the Synthetic Strategies for 3-Bromo-5-fluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-5-fluoro-N-methylaniline is a key building block in the synthesis of various high-value compounds in the pharmaceutical and agrochemical industries. Its specific substitution pattern makes it a crucial intermediate for introducing desired functionalities into larger molecules. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance for researchers and process chemists. This guide provides a comparative analysis of the primary synthetic strategies for preparing this compound, offering insights into the rationale behind experimental choices and providing detailed protocols to enable researchers to select the most suitable method for their specific needs.

Strategic Overview: Convergent vs. Linear Approaches

The synthesis of this compound can be approached from two main strategic directions, each with its own set of advantages and disadvantages. The choice between these routes often depends on the availability of starting materials, desired scale of production, and purity requirements.

G cluster_0 Strategy A: Late-Stage Bromination cluster_1 Strategy B: Early-Stage Bromination A_start 3-Fluoroaniline A_step1 N-Methylation A_start->A_step1 A_intermediate 3-Fluoro-N-methylaniline A_step1->A_intermediate A_step2 Electrophilic Bromination A_intermediate->A_step2 A_product This compound A_step2->A_product B_start 3,5-Difluoroaniline B_step1 Selective Bromination B_start->B_step1 B_intermediate 3-Bromo-5-fluoroaniline B_step1->B_intermediate B_step2 N-Methylation B_intermediate->B_step2 B_product This compound B_step2->B_product

Figure 1: High-level comparison of the two primary synthetic strategies.

Strategy A: Late-Stage Bromination via 3-Fluoro-N-methylaniline

This strategy involves the initial N-methylation of a readily available starting material, 3-fluoroaniline, followed by a regioselective bromination. This approach can be advantageous if 3-fluoro-N-methylaniline is commercially available or can be synthesized in high yield.

Step A1: N-Methylation of 3-Fluoroaniline

The introduction of a methyl group onto the nitrogen of an aniline can be achieved through several methods. A common and effective approach is reductive amination.

Experimental Protocol: N-Methylation via Reductive Amination

  • Reaction Setup: To a solution of 3-fluoroaniline (1.0 eq) in methanol, add paraformaldehyde (1.2 eq) and sodium borohydride (1.5 eq) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction with water and extract the product with ethyl acetate.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield 3-fluoro-N-methylaniline.

Causality of Experimental Choices:

  • Methanol as Solvent: Methanol serves as both a solvent and a reactant in the formation of the intermediate imine with formaldehyde.

  • Sodium Borohydride: This is a mild and selective reducing agent for the imine intermediate, minimizing over-alkylation.

Step A2: Electrophilic Bromination of 3-Fluoro-N-methylaniline

The directing effects of the fluorine (meta-directing and deactivating) and the N-methylamino group (ortho, para-directing and activating) are crucial in this step. The strong activating effect of the amino group will direct the incoming electrophile (bromine) to the positions ortho and para to it. The position para to the amino group is already substituted with fluorine, and one ortho position is sterically hindered. Therefore, bromination is expected to occur at the other ortho position, which is also meta to the fluorine atom.

Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)

  • Reaction Setup: Dissolve 3-fluoro-N-methylaniline (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile. Cool the solution to 0 °C.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a convenient and safer alternative to liquid bromine, providing a controlled source of electrophilic bromine.[1]

  • Solvent Choice: DMF or acetonitrile are common solvents for bromination reactions with NBS, as they are polar aprotic solvents that can dissolve the reactants and facilitate the reaction.[1] Using DMF has been reported to give near-quantitative yields in similar reactions.[1]

Strategy B: Early-Stage Bromination followed by N-Methylation

This approach begins with the synthesis of 3-bromo-5-fluoroaniline, which is then N-methylated. This strategy may be preferable if 3-bromo-5-fluoroaniline is a more accessible intermediate.

Step B1: Synthesis of 3-Bromo-5-fluoroaniline

A potential route to 3-bromo-5-fluoroaniline starts from 3,5-difluoroaniline. A selective monobromination is required.

Experimental Protocol: Selective Bromination of 3,5-Difluoroaniline

Challenges and Considerations:

  • Regioselectivity: Achieving selective monobromination at the desired position can be challenging due to the activating nature of the amino group, which can lead to multiple brominations.

  • Alternative Starting Materials: An alternative could be a multi-step synthesis starting from a different precursor, such as the Sandmeyer reaction on a suitable aminodifluorobromobenzene derivative. A known process for producing 1-bromo-3,5-difluorobenzene involves the diazotization of 2-bromo-4,6-difluoroaniline.[3]

Step B2: N-Methylation of 3-Bromo-5-fluoroaniline

The N-methylation of 3-bromo-5-fluoroaniline can be achieved using similar methods as described in Strategy A.

Experimental Protocol: N-Methylation with Methyl Iodide

  • Reaction Setup: Dissolve 3-bromo-5-fluoroaniline (1.0 eq) in a polar aprotic solvent such as acetone or THF. Add a base such as potassium carbonate (2.0 eq).

  • Reagent Addition: Add methyl iodide (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours.

  • Workup: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Purification: Purify the residue by column chromatography.

Causality of Experimental Choices:

  • Methyl Iodide: A common and reactive methylating agent.

  • Potassium Carbonate: A mild base to deprotonate the aniline, facilitating the nucleophilic attack on methyl iodide.

Comparative Analysis

ParameterStrategy A: Late-Stage BrominationStrategy B: Early-Stage Bromination
Starting Material Availability 3-Fluoroaniline is readily available.3,5-Difluoroaniline is available, but the selective bromination can be challenging.
Key Challenge Regioselectivity of bromination.Achieving selective monobromination of 3,5-difluoroaniline.
Potential for Side Reactions Over-bromination.Over-methylation.
Scalability The bromination of anilines with NBS is a well-established and scalable reaction.[1]The N-methylation step is generally scalable, but the initial bromination may require significant process development.
Overall Yield Potentially higher due to more predictable regioselectivity in the bromination step.Highly dependent on the success of the selective bromination.

Conclusion

Both strategies present viable pathways to this compound.

  • Strategy A (Late-Stage Bromination) appears to be the more straightforward and potentially higher-yielding approach, contingent on the successful regioselective bromination of 3-fluoro-N-methylaniline. The directing effects of the substituents are well-defined, making the outcome more predictable.

  • Strategy B (Early-Stage Bromination) is a reasonable alternative, but its success hinges on overcoming the challenge of selective monobromination of 3,5-difluoroaniline. This may require more extensive reaction optimization and could lead to lower overall yields if selectivity is not achieved.

For researchers requiring a reliable and efficient synthesis of this compound, Strategy A is recommended as the primary approach to investigate . The starting materials are readily accessible, and the key bromination step is based on a well-understood electrophilic aromatic substitution mechanism.

References

  • ResearchGate. Synthesis of N‐methylaniline by aniline alkylation with methanol over... [Link]

  • Thieme Chemistry. A Practical Procedure for Regioselective Bromination of Anilines. [Link]

  • Google Patents. US5977412A - Process for preparing 3,5-difluoroaniline.

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A Researcher's Guide to Screening the Biological Activity of 3-Bromo-5-fluoro-N-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to screen and evaluate the biological activities of novel 3-Bromo-5-fluoro-N-methylaniline derivatives. While specific experimental data for this class of compounds is not yet prevalent in public-domain literature, this document synthesizes insights from structurally related halogenated anilines to propose likely biological activities and establish robust protocols for their assessment. We will focus on two primary areas of high potential: anticancer and antimicrobial activities. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and enabling you to generate high-quality, reproducible data.

The Rationale: Why Screen this compound Derivatives?

Aniline and its derivatives are foundational scaffolds in medicinal chemistry, forming the backbone of numerous approved drugs.[1] The strategic inclusion of halogen atoms, such as bromine and fluorine, is a well-established method for enhancing the bioactivity of organic compounds.[1][2] Fluorine, in particular, can improve metabolic stability, binding affinity, and pharmacokinetic properties.[3] The combination of bromine and fluorine on the aniline ring, as in our topic compound, presents a unique electronic and steric profile that warrants investigation for novel therapeutic potential.

Based on extensive structure-activity relationship (SAR) studies of similar compounds, we can hypothesize two primary avenues for biological activity:

  • Anticancer Activity : Many aniline derivatives, especially those that can be elaborated into structures like anilinoquinazolines, function as potent kinase inhibitors.[4] Key targets include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both critical regulators of cancer cell proliferation and angiogenesis.[4]

  • Antimicrobial Activity : Halogenated anilines have demonstrated significant antimicrobial and antibiofilm efficacy.[5] Studies on compounds like 4-bromo-3-chloroaniline and 3,5-dibromoaniline suggest a potential mode of action involving the inhibition of adenylate cyclase, a crucial enzyme in bacterial signaling and virulence.[1][5][6]

This guide will provide the methodologies to test these hypotheses and compare the performance of your novel derivatives against established therapeutic agents.

Part 1: Anticancer Activity Screening

The primary hypothesis is that this compound derivatives may function as kinase inhibitors, thereby exhibiting cytotoxic effects on cancer cells. Our screening workflow is designed to first assess general cytotoxicity and then to probe for inhibition of specific, high-value cancer targets like EGFR and VEGFR-2.

Experimental Workflow: Anticancer Screening

G cluster_0 Phase 1: Cytotoxicity Profiling cluster_1 Phase 2: Mechanistic Investigation (for active compounds) cluster_2 Comparison & Analysis A Synthesize & Purify 3-Bromo-5-fluoro-N- methylaniline Derivatives B MTT Cytotoxicity Assay (e.g., HepG2, A549, MCF-7 cell lines) A->B Test Compounds C Determine IC50 Values B->C Absorbance Data D In Vitro Kinase Inhibition Assay (EGFR & VEGFR-2) C->D Prioritize Hits (Low µM IC50) E Determine Kinase IC50 Values D->E Activity Data F Compare IC50 data against Standard Drugs (Sorafenib, Erlotinib) E->F

Caption: Workflow for anticancer screening of aniline derivatives.

Comparative Performance Data: Standard Anticancer Agents

To provide a benchmark for your experimental results, the following table summarizes the inhibitory concentrations (IC₅₀) of well-established kinase inhibitors against common cancer cell lines. Your goal is to determine where your novel derivatives fall on this spectrum.

CompoundTarget(s)Cell LineIC₅₀ Value (µM)Reference(s)
Test Derivative 1 To be determinedHepG2 (Liver)Experimental-
Test Derivative 2 To be determinedA549 (Lung)Experimental-
Sorafenib Multi-kinase (VEGFR, RAF)HepG2 (Liver)~6 µM[7]
Sorafenib Multi-kinase (VEGFR, RAF)Huh7 (Liver)~3 µM[8]
Erlotinib EGFRA549 (Lung)~5.3 - 23 µM[9][10]
Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol is used to determine the concentration at which a compound inhibits 50% of cell growth (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HepG2, A549) in appropriate media.

    • Trypsinize and count the cells. Seed 1 x 10⁴ cells per well in 100 µL of media into a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adhesion.

  • Compound Treatment:

    • Prepare a stock solution of your test derivatives and control drugs (e.g., Sorafenib) in DMSO.

    • Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the old media from the cells and add 100 µL of the media containing the various compound concentrations. Include "vehicle control" (media with DMSO) and "media only" (no cells) wells.

    • Incubate for 48 or 72 hours at 37°C.

  • MTT Addition and Solubilization:

    • After incubation, remove the treatment media.

    • Add 100 µL of fresh media and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the MTT solution.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percent viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Part 2: Antimicrobial Activity Screening

The second major hypothesis is that these halogenated anilines possess antimicrobial properties, potentially through the inhibition of bacterial adenylate cyclase. The standard method for assessing this is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Experimental Workflow: Antimicrobial Screening

G cluster_0 Phase 1: MIC Determination cluster_1 Phase 2: Mechanistic Insight (for active compounds) cluster_2 Comparison & Analysis A Synthesize & Purify Derivatives B Broth Microdilution Assay (e.g., E. coli, S. aureus) A->B Test Compounds C Determine MIC Values B->C Growth Inhibition Data D Adenylate Cyclase Inhibition Assay C->D Prioritize Hits (Low µg/mL MIC) E Confirm Mechanism D->E F Compare MIC data against Standard Antibiotics & Related Anilines E->F

Caption: Workflow for antimicrobial screening of aniline derivatives.

Comparative Performance Data: Standard Antimicrobials & Halogenated Anilines

This table provides MIC values for common antibiotics and related halogenated anilines to contextualize your results.

CompoundOrganismMIC (µg/mL)Reference(s)
Test Derivative 1 E. coliExperimental-
Test Derivative 2 S. aureusExperimental-
Ciprofloxacin E. coli0.013 - 0.016[11][12]
Ciprofloxacin S. aureus0.25 - 0.6[11][13]
Ampicillin E. coli~4[14]
Ampicillin S. aureus0.6 - 1[14]
3,5-Dibromoaniline Uropathogenic E. coli100[5]
4-Bromo-3-chloroaniline Uropathogenic E. coli200[5]
Detailed Experimental Protocol: Broth Microdilution Assay for MIC Determination

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology:

  • Preparation of Antimicrobial Solutions:

    • Prepare a stock solution of each test derivative (e.g., 1280 µg/mL) in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

    • Add 100 µL of the stock solution to the first column of wells, creating a 1:2 dilution (640 µg/mL).

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard the final 100 µL from the 10th column. This creates a concentration gradient (e.g., 640 µg/mL down to 1.25 µg/mL). Column 11 serves as the growth control (no drug), and column 12 as the sterility control (no bacteria).

  • Inoculum Preparation:

    • Inoculate a few colonies of the test organism (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) into MHB and incubate until the turbidity reaches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this bacterial suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to each well (columns 1-11). The final volume in each well is 200 µL.

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Conclusion and Future Directions

This guide provides a foundational strategy for the systematic evaluation of this compound derivatives. By following these validated protocols, researchers can effectively screen for both anticancer and antimicrobial activities. The causality is clear: the unique electronic properties imparted by the bromo- and fluoro-substituents on the aniline scaffold are hypothesized to enhance interactions with biological targets like protein kinases or bacterial enzymes.

Active compounds identified through this primary screening should be subjected to further investigation, including advanced mechanistic studies (e.g., cell cycle analysis, apoptosis assays, specific enzyme kinetics), in vivo efficacy models, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The structured comparison against established drugs like Sorafenib and Ciprofloxacin will provide immediate context for the potency and potential of these novel derivatives in the drug discovery pipeline.

References

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  • Sathiyamoorthi, E., et al. (2025). Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. Journal of Applied Microbiology. Available at: [Link][5]

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  • Liu, Y., et al. (2016). Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1. Acta Pharmacologica Sinica, 37(6), 825-834. Available at: [Link][7]

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  • Oncology Central. (2015). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Available at: [Link][20]

  • Hernández-García, M., et al. (2020). Re-sensitizing Ampicillin and Kanamycin-Resistant E. coli and S. aureus Using Synergistic Metal Micronutrients-Antibiotic Combinations. Frontiers in Microbiology, 11, 1162. Available at: [Link][21]

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  • Google Patents. (n.d.). CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline. Available at: [28]

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A Senior Application Scientist's Guide to Differentiating Isomers of Bromo-Fluoro-N-Methylaniline using Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and drug development, the precise structural elucidation of aromatic compounds is a foundational requirement. Positional isomers, which share the same molecular formula but differ in the arrangement of substituents on the aromatic ring, can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles. This guide provides an in-depth, practical comparison of spectroscopic methodologies to unambiguously differentiate positional isomers of bromo-fluoro-N-methylaniline, a common scaffold in pharmaceutical intermediates.

This document moves beyond a simple recitation of techniques, focusing instead on the strategic application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explain the causality behind experimental choices and demonstrate how a multi-faceted analytical approach forms a self-validating system for structural confirmation.

For the purpose of this guide, we will focus on differentiating three representative isomers:

  • Isomer 1: 2-Bromo-4-fluoro-N-methylaniline

  • Isomer 2: 4-Bromo-2-fluoro-N-methylaniline

  • Isomer 3: 2-Bromo-5-fluoro-N-methylaniline

The Analytical Challenge: Why Isomer Differentiation is Critical

Isomers of bromo-fluoro-N-methylaniline all share the molecular formula C₇H₇BrFN and a molecular weight of approximately 204.04 g/mol .[1][2] Consequently, low-resolution mass spectrometry or simple elemental analysis will fail to distinguish them. The key to differentiation lies in probing the unique electronic and spatial environment of the nuclei and bonds within each molecule, which is exquisitely sensitive to the relative positions of the bromo, fluoro, and N-methylamino substituents.

Overall Analytical Workflow

A robust strategy for isomer identification involves a logical progression of experiments, where each technique provides complementary information. NMR spectroscopy typically serves as the cornerstone for definitive structural assignment, while IR and MS provide rapid, confirmatory data.

Differentiating_Isomers_Workflow cluster_start Sample Preparation cluster_analysis Spectroscopic Analysis cluster_conclusion Structure Elucidation Sample Unknown Isomer of bromo-fluoro-N-methylaniline IR FTIR Spectroscopy Sample->IR Quick functional group & substitution pattern check MS Mass Spectrometry Sample->MS Confirm MW & Br presence NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR Primary structural elucidation Data Correlate Spectroscopic Data: - IR Functional Groups & Substitution - MS Molecular Weight & Fragmentation - NMR Connectivity & Coupling IR->Data MS->Data NMR->Data ID Definitive Isomer Identification Data->ID

Caption: A logical workflow for the spectroscopic differentiation of aromatic isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for isomer differentiation as it provides detailed information about the chemical environment and connectivity of atoms.[3] We will primarily focus on ¹H and ¹³C NMR.

Expertise in Action: Why NMR Excels

The key to using NMR lies in understanding how the electron-donating N-methylamino group and the electron-withdrawing, electronegative halogen substituents (Br and F) influence the chemical shifts (δ) of the aromatic protons and carbons.[3] More importantly, the spin-spin coupling constants (J-values) between adjacent protons and between protons and the ¹⁹F nucleus provide unambiguous proof of their relative positions.[3]

  • ¹H-¹H Coupling: Protons ortho to each other (separated by 3 bonds) exhibit a large coupling constant (³JHH) of ~6-10 Hz. Meta coupling (⁴JHH) is smaller (~2-3 Hz), and para coupling (⁵JHH) is often negligible (<1 Hz).[3]

  • ¹H-¹⁹F Coupling: Fluorine (¹⁹F) is a spin-active nucleus (I=½) and couples to nearby protons. The magnitude of the coupling constant depends on the number of bonds separating the nuclei: ³JHF (ortho) > ⁴JHF (meta) > ⁵JHF (para).

Predicted ¹H NMR Spectral Data for Bromo-Fluoro-N-Methylaniline Isomers

The aromatic region (typically δ 6.5-8.0 ppm) of the ¹H NMR spectrum is the most informative.[3][4] The splitting patterns are the "fingerprints" for each isomer.

IsomerPredicted Aromatic ¹H NMR PatternKey Differentiating Features
1: 2-Bromo-4-fluoro-N-methylaniline H3: Doublet of doublets (dd). H5: Doublet of doublets of doublets (ddd). H6: Doublet of doublets (dd).H5 is coupled to H3 (meta), H6 (ortho), and the fluorine at C4. H3 is coupled to H5 (meta) and the fluorine. H6 is coupled to H5 (ortho) and the fluorine.
2: 4-Bromo-2-fluoro-N-methylaniline H3: Doublet of doublets (dd). H5: Doublet of doublets (dd). H6: Triplet-like (t) or dd.H3 is coupled to H5 (meta) and the fluorine at C2. H5 is coupled to H3 (meta) and H6 (ortho). H6 is coupled to H5 (ortho) and the fluorine.
3: 2-Bromo-5-fluoro-N-methylaniline H3: Doublet (d). H4: Doublet of doublets (dd). H6: Doublet (d).H3 shows meta coupling to H4 and potentially a small ⁵JHF. H4 shows ortho coupling to H3 and ortho coupling to the fluorine at C5. H6 shows meta coupling to H4 and ortho coupling to the fluorine.

Note: Chemical shifts are relative and can be influenced by solvent. The splitting pattern is the most reliable diagnostic tool.

Advanced NMR Techniques for Ambiguous Cases

When 1D spectra are complex, 2D NMR experiments provide definitive correlations.[3]

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling correlations. A cross-peak between two proton signals confirms they are coupled (typically ortho).[3]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.[3]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away, which is invaluable for mapping the full carbon skeleton and confirming substituent placement.

Standard Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse ('zg30').

    • Spectral Width: ~12 ppm.

    • Number of Scans: 8-16.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program ('zgpg30').

    • Spectral Width: ~220 ppm.

    • Number of Scans: 512-1024 (or more, as ¹³C is less sensitive).

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy: A Rapid Diagnostic Check

IR spectroscopy provides information about the functional groups present and is particularly useful for confirming the substitution pattern on the benzene ring.[5] Any structural change in a molecule, such as the substitution of atoms, results in a change in the band position or intensity.[5]

Expertise in Action: The Fingerprint Region

While all isomers will show characteristic N-H stretches (for the secondary amine, ~3300-3000 cm⁻¹) and aromatic C-H stretches (~3100-3000 cm⁻¹), the key differentiating absorptions are the strong C-H out-of-plane bending bands in the 900-690 cm⁻¹ region.[6][7] The pattern of these bands is highly diagnostic of the arrangement of substituents on the aromatic ring.[7]

Substitution Pattern (Example)Expected C-H Out-of-Plane Bending Region (cm⁻¹)
1,2,4-trisubstituted (Isomers 1 & 2)810-850 cm⁻¹ (strong) and often a weaker band at 870-900 cm⁻¹
1,2,3-trisubstituted670-720 cm⁻¹ and 750-790 cm⁻¹
1,2,5-trisubstituted (Isomer 3)810-850 cm⁻¹ and often a weaker band elsewhere

Note: The specific positions can be influenced by the electronic nature of the substituents. While not as definitive as NMR, IR can quickly narrow down the possibilities.

Standard Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Processing: Collect a background spectrum of the clean ATR crystal first. Then, collect the sample spectrum. The instrument software will automatically ratio the sample to the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Confirming Identity and Elemental Composition

Mass spectrometry is used to determine the molecular weight and can provide structural clues through fragmentation analysis.

Expertise in Action: Isotopic Patterns and Fragmentation
  • Molecular Ion Peak (M⁺): All isomers will exhibit the same molecular ion. A key feature is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[8] This results in two peaks of nearly equal intensity in the mass spectrum for the molecular ion: an M⁺ peak and an (M+2)⁺ peak.[8] This pattern is a definitive indicator of the presence of a single bromine atom.

  • Fragmentation: While high-resolution MS can confirm the elemental formula (C₇H₇BrFN), low-resolution GC-MS can sometimes differentiate isomers based on their fragmentation patterns.[9] Steric hindrance can influence fragmentation pathways. For example, an "ortho effect" can sometimes lead to unique fragment ions when two substituents are adjacent, which might not be observed in the meta or para isomers.[9] However, these differences can be subtle, making MS a secondary, confirmatory tool compared to NMR.

MS_Logic cluster_ms Mass Spectrometry Analysis Logic Input Isomer Sample Analysis Analyze Mass Spectrum Input->Analysis M_Peak Observe Molecular Ion Region Analysis->M_Peak Result_Frag Analyze Fragmentation Pattern Analysis->Result_Frag Result_Br M+ and M+2 peaks (1:1 ratio) M_Peak->Result_Br Isotopic Signature Conclusion Confirms MW & Br presence. May provide secondary evidence for isomer structure. Result_Br->Conclusion Result_Frag->Conclusion

Sources

A Senior Application Scientist's Guide to 3-Bromo-5-fluoro-N-methylaniline in Synthesis Workflows

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Cost-Benefit Analysis for Researchers and Drug Development Professionals

In the intricate world of pharmaceutical and materials science synthesis, the selection of building blocks is a critical decision that profoundly impacts reaction efficiency, scalability, and overall project cost. This guide provides an in-depth technical analysis of 3-Bromo-5-fluoro-N-methylaniline, a versatile intermediate, and objectively compares its performance and economic viability against common alternatives. By examining experimental data and explaining the causality behind synthetic choices, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions in their synthesis workflows.

Introduction: The Strategic Importance of Substituted Anilines

Halogenated anilines are foundational components in modern organic synthesis, offering dual reactivity through their nucleophilic amino group and a carbon-halogen bond that serves as a handle for cross-coupling reactions.[1] The strategic placement of bromo and fluoro substituents, combined with N-methylation, in this compound provides a unique combination of electronic and steric properties that can be advantageous in various synthetic contexts, particularly in the development of kinase inhibitors and other complex molecular architectures.

The presence of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability of the final compound.[2] However, the introduction of fluorine and the additional N-methylation step can also increase the cost of the starting material. This guide will dissect the trade-offs between the potential synthetic advantages and the economic implications of using this compound.

Physicochemical Properties: A Comparative Overview

A molecule's physical and chemical properties are paramount to its behavior in a reaction. The table below compares the key physicochemical properties of this compound with two common alternatives: 3-bromo-5-methylaniline and 3,5-dibromoaniline.

PropertyThis compound3-Bromo-5-methylaniline3,5-Dibromoaniline
Molecular Formula C₇H₇BrFNC₇H₈BrNC₆H₅Br₂N
Molecular Weight 204.04 g/mol 186.05 g/mol [3]250.92 g/mol
Boiling Point Not available253 °C (lit.)181.5 °C at 760 mmHg
Melting Point Not available68-72 °C52.0-56.0 °C[1]
pKa (Predicted) ~2.5-3.5~3.5-4.5~2.0-3.0

The introduction of a fluorine atom in this compound significantly increases its molecular weight compared to its non-fluorinated counterpart. The electron-withdrawing nature of fluorine is also expected to decrease the basicity of the aniline nitrogen, as reflected in the predicted pKa value. This modulation of basicity can be a crucial factor in controlling reactivity and selectivity in subsequent reactions.

Synthesis of this compound: A Step-by-Step Protocol

Experimental Protocol: N-methylation of 3-bromo-5-fluoroaniline

Objective: To synthesize this compound from 3-bromo-5-fluoroaniline.

Reagents:

  • 3-bromo-5-fluoroaniline (1.0 equiv)

  • Iodomethane (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Acetone (solvent)

Procedure:

  • To a stirred solution of 3-bromo-5-fluoroaniline (1.0 equiv) in acetone, add potassium carbonate (2.0 equiv).

  • Slowly add iodomethane (1.2 equiv) to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Expected Yield: Based on similar N-methylation procedures for halogenated anilines, the expected yield for this reaction is in the range of 85-95%.

Causality Behind Experimental Choices:

  • Iodomethane is a highly reactive and common methylating agent.

  • Potassium carbonate acts as a base to deprotonate the aniline nitrogen, facilitating the nucleophilic attack on iodomethane.

  • Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction.

  • Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Comparative Performance in Synthesis Workflows

The true value of a building block is demonstrated in its performance in key synthetic transformations. This section compares the expected performance of this compound with its alternatives in two of the most important C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The electronic properties of the aryl halide play a significant role in the efficiency of this reaction.

General Experimental Workflow for Suzuki-Miyaura Coupling:

A generalized workflow for a Buchwald-Hartwig amination reaction.

Comparative Performance Considerations:

  • The reactivity in Buchwald-Hartwig amination is also influenced by the electronic nature of the aryl halide. The electron-withdrawing fluorine in this compound should facilitate the oxidative addition step.

  • The N-methyl group in the target compound and 3-bromo-5-methylaniline makes them secondary anilines, which can exhibit different reactivity profiles compared to the primary aniline, 3,5-dibromoaniline.

  • The choice of ligand and base is critical in optimizing the Buchwald-Hartwig amination for each specific substrate. Sterically hindered and electron-rich phosphine ligands are often employed to enhance catalytic activity.

Cost-Benefit Analysis

The choice of a synthetic intermediate is often a balance between performance and cost. This section provides an estimated cost comparison and a qualitative cost-benefit analysis.

Estimated Cost Comparison (per gram, for research quantities):

CompoundEstimated Price (USD/g)
3-Bromo-5-fluoroaniline$138.00 [4]
This compound ~$150 - $200 (Estimated)
3-bromo-5-methylaniline$8.00 - $11.00 [5]
3,5-dibromoaniline$1.18 - $3.10 [1]

Note: Prices are approximate and can vary significantly between suppliers and purity grades. The price for this compound is an estimation based on the cost of its precursor and a typical N-methylation step.

Cost-Benefit Discussion:

  • 3,5-Dibromoaniline is the most cost-effective option, but its two bromine atoms can lead to di-substitution, requiring careful control of stoichiometry or subsequent de-bromination steps, adding complexity and cost to the overall workflow.

  • 3-Bromo-5-methylaniline offers a significant cost advantage over its fluorinated counterpart and provides a single point for cross-coupling. It is a strong candidate for initial screening and process development where the specific benefits of fluorine are not yet established.

  • This compound is the most expensive of the three but offers the distinct advantages of a fluorine substituent. In drug discovery, the potential for improved metabolic stability, potency, and bioavailability can justify the higher initial cost, as these factors can significantly impact the success of a drug candidate in later stages of development. The N-methyl group can also be crucial for modulating the compound's properties and interactions with biological targets.

Safety and Handling

All three compared anilines are hazardous chemicals and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

CompoundKey Hazard Statements
3-Bromo-5-fluoroaniline Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. [4]
3-bromo-5-methylaniline Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
3,5-dibromoaniline Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling any chemical.

Conclusion and Recommendations

The choice between this compound and its alternatives is a strategic decision that depends on the specific goals of the synthesis and the stage of the research or development project.

  • For early-stage discovery and initial screening , the more cost-effective 3-bromo-5-methylaniline is a pragmatic choice to quickly synthesize a range of analogs.

  • When metabolic stability, binding affinity, and bioavailability are critical parameters , the higher cost of This compound is often justified by the well-documented benefits of fluorination in medicinal chemistry.

  • 3,5-dibromoaniline is a viable option for specific applications where di-substitution is desired or can be effectively controlled, offering the lowest cost per gram.

Ultimately, a thorough evaluation of the synthetic route, the desired properties of the final product, and the overall project budget will guide the optimal selection of the aniline building block. This guide provides the foundational data and rationale to support this critical decision-making process.

References

  • AOBChem. 3,5-Dibromo-N,N-dimethylaniline. [Link]

  • Google Patents. Technique for preparing 3-bromo-5-trifluoromethylaniline.
  • PrepChem. Synthesis of 5-Bromo-2,4-difluoro-3-methylaniline. [Link]

  • PubChem. 3-Bromo-5-methylaniline. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

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The Aniline Moiety: A Privileged Scaffold for Kinase Inhibitors and a Playground for Efficacy Optimization

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Comparative Efficacy of Inhibitors Synthesized from Diverse Aniline Precursors

Introduction: The Aniline Core in Modern Drug Discovery

In the landscape of medicinal chemistry, the aniline scaffold has proven to be a cornerstone in the design of targeted therapeutics, particularly in the realm of protein kinase inhibitors.[1][2] Its structural simplicity, coupled with the ease of chemical modification, provides a versatile platform for synthesizing vast libraries of compounds.[2] However, the aniline ring is not merely a passive structural element; its substitution pattern profoundly influences the resulting inhibitor's pharmacological profile, including potency, selectivity, and metabolic stability.[1][3]

This guide provides a comparative analysis of kinase inhibitors synthesized from different aniline precursors. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present supporting experimental data from peer-reviewed studies, and provide detailed protocols for their synthesis and evaluation. Our focus will be on how rational modifications of the aniline precursor can lead to significant improvements in inhibitor performance.

The Rationale for Aniline Precursor Diversification

While the aniline moiety is a valuable pharmacophore, unsubstituted or poorly substituted anilines can present challenges. These include metabolic instability, potential toxicity, and off-target effects.[4] The strategic diversification of the aniline precursor by introducing various substituents is a key strategy to mitigate these issues and fine-tune the inhibitor's properties. By altering the electronic and steric properties of the aniline ring, medicinal chemists can optimize interactions with the target kinase's active site, enhance bioavailability, and reduce adverse effects.

Comparative Efficacy of Aniline-Derived Kinase Inhibitors

The following sections present a comparative analysis of kinase inhibitors where the primary structural variation lies in the aniline precursor. The data is compiled from various studies and is intended to illustrate the impact of aniline substitution on inhibitory activity.

Case Study 1: 2-Substituted Aniline Pyrimidine Derivatives as Dual Mer/c-Met Inhibitors

A study focused on developing dual inhibitors for Mer and c-Met kinases synthesized a series of compounds based on a 2-substituted aniline pyrimidine scaffold.[3] The variation in the aniline precursor led to a wide range of inhibitory activities, highlighting the critical role of this moiety.

Compound IDAniline Precursor (Substitution at position 2)Mer Kinase IC50 (nM)c-Met Kinase IC50 (nM)
14a 2-fluoroaniline8.1144.0
14b 2-chloroaniline9.6>1000
14c 2-methoxyaniline4628897.0
14d 2-methylaniline127>10000
14e 2-(trifluoromethyl)aniline34.5245.0
14f aniline (unsubstituted)211>10000

Data synthesized from a study on dual Mer/c-Met inhibitors.[3]

The data clearly demonstrates that small, electron-withdrawing groups at the 2-position of the aniline ring, such as fluorine and chlorine, result in the most potent inhibition of Mer kinase.[3] In contrast, bulkier groups like methoxy or the absence of a substituent significantly reduce potency.[3]

Case Study 2: 4-Anilinoquinazoline Derivatives as PI3Kδ Inhibitors

In a separate study, a series of 4-anilinoquinazolines were synthesized and evaluated as inhibitors of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[5] The variation in the aniline precursor was a key aspect of the structure-activity relationship (SAR) investigation.

Compound IDAniline PrecursorPI3Kδ IC50 (nM)
13h 3-amino-N-ethyl-4-methylbenzamide9.3
13k 5-amino-2-methyl-N-propylbenzamide9.7

Data from a study on PI3Kδ inhibitors.[5]

These results indicate that complex, substituted anilines can lead to highly potent and specific inhibitors.[5] The amide-containing aniline precursors in compounds 13h and 13k were crucial for achieving nanomolar potency against PI3Kδ.[5]

Experimental Protocols

To ensure scientific integrity and provide actionable insights for researchers, this section details the methodologies for synthesizing aniline-derived inhibitors and evaluating their efficacy.

Synthesis of 4-Anilinoquinazoline Derivatives

A common and versatile method for synthesizing 4-anilinoquinazoline inhibitors involves the nucleophilic aromatic substitution of a 4-chloroquinazoline intermediate with a desired aniline precursor.[6][7]

Workflow for the Synthesis of 4-Anilinoquinazoline Inhibitors

Start Start with 4-Chloroquinazoline Reaction Nucleophilic Aromatic Substitution Start->Reaction Aniline Select desired Aniline Precursor Aniline->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product Final 4-Anilinoquinazoline Inhibitor Purification->Product

Caption: General workflow for synthesizing 4-anilinoquinazoline inhibitors.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloroquinazoline (1 equivalent) in a suitable solvent such as absolute ethanol.[6]

  • Addition of Aniline Precursor: Add the selected aniline precursor (1.2 equivalents) to the reaction mixture.[6]

  • Reflux: Heat the reaction mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.[6]

  • Filtration and Washing: Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials.[6]

  • Purification: If necessary, further purify the product by recrystallization or column chromatography to obtain the final 4-anilinoquinazoline inhibitor with high purity.[7]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

The efficacy of the synthesized inhibitors is quantified by determining their half-maximal inhibitory concentration (IC50) against the target kinase. A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[8][9]

Workflow for In Vitro Kinase Inhibition Assay

cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Kinase_Inhibitor Prepare serial dilutions of Inhibitor Incubate_KI Incubate Kinase with Inhibitor Kinase_Inhibitor->Incubate_KI Kinase_Substrate Prepare Kinase and Substrate solution Kinase_Substrate->Incubate_KI Add_ATP Initiate reaction with ATP Incubate_KI->Add_ATP Incubate_Reaction Incubate at 30°C Add_ATP->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent (Stop kinase, deplete ATP) Incubate_Reaction->Stop_Reaction Generate_Signal Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Stop_Reaction->Generate_Signal Read_Luminescence Measure Luminescence Generate_Signal->Read_Luminescence

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Plate Setup: Dispense the kinase enzyme, substrate, and varying concentrations of the synthesized inhibitor into the wells of a 96-well plate.[9]

  • Pre-incubation: Incubate the plate at room temperature for 10-20 minutes to allow the inhibitor to bind to the kinase.[9][10]

  • Initiation of Kinase Reaction: Initiate the reaction by adding a solution containing ATP to each well.[9] Incubate the plate at 30°C for a defined period, typically 30-60 minutes.[9][10]

  • Stopping the Reaction and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[9]

  • Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction back to ATP, which is then used in a luciferase reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.[9]

  • Data Acquisition: Measure the luminescence in each well using a plate reader. The intensity of the light signal is proportional to the amount of ADP produced and thus to the kinase activity.[9]

  • IC50 Calculation: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

Cellular Efficacy Assays

While in vitro assays are crucial for determining direct inhibitory activity, cell-based assays are necessary to evaluate an inhibitor's performance in a more physiologically relevant context.[4][12]

  • Cellular Phosphorylation Assay: This assay measures the phosphorylation status of the kinase's downstream substrates within the cell. A reduction in substrate phosphorylation upon treatment with the inhibitor indicates effective target engagement in a cellular environment.[12]

  • Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®): This assay assesses the inhibitor's ability to inhibit the growth and proliferation of cancer cell lines that are dependent on the target kinase's activity. A decrease in cell viability is indicative of the inhibitor's anti-proliferative efficacy.[12]

Signaling Pathway Visualization

To provide a clearer understanding of the mechanism of action of the discussed inhibitors, the following diagram illustrates a simplified, generic kinase signaling pathway that is often targeted in cancer.

Generic Kinase Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Inhibitor Aniline-Derived Kinase Inhibitor Inhibitor->RTK Inhibitor->Raf Inhibitor->PI3K

Caption: A simplified representation of common kinase signaling pathways targeted by aniline-derived inhibitors.

Conclusion and Future Perspectives

The strategic selection and modification of aniline precursors are paramount in the development of effective and safe kinase inhibitors. As demonstrated by the presented case studies, even subtle changes to the aniline moiety can lead to dramatic differences in inhibitory potency and selectivity. The provided experimental protocols offer a robust framework for the synthesis and evaluation of novel aniline-derived inhibitors.

Future research will likely focus on the development of novel aniline isosteres and bioisosteres to further improve the pharmacokinetic and pharmacodynamic properties of these inhibitors. The continued exploration of the vast chemical space around the aniline scaffold, guided by a deep understanding of structure-activity relationships, will undoubtedly lead to the discovery of next-generation targeted therapies with enhanced efficacy and reduced toxicity.

References

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). MDPI. [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (n.d.). MDPI. [Link]

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). PubMed. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • In vitro JAK kinase activity and inhibition assays. (2013). PubMed. [Link]

  • IC50 values for FAK inhibitors. (n.d.). ResearchGate. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. [Link]

  • Synthesis and biological evaluation of some novel furan derivatives. (2014). ResearchGate. [Link]

  • Design, synthesis and characterization of “clickable” 4-anilinoquinazolinekinase inhibitors. (n.d.). Molecular Omics. [Link]

  • Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. (2014). PubMed. [Link]

  • Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents. (n.d.). PubMed Central. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]

  • Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. (2023). MDPI. [Link]

  • Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. (n.d.). Europe PMC. [Link]

  • Exploring kinase family inhibitors and their moiety preferences using deep SHapley additive exPlanations. (2022). PubMed Central. [Link]

  • Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). (n.d.). ACS Publications. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS One. [Link]

  • In vitro kinase assay. (2023). Protocols.io. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). MDPI. [Link]

  • Synthesis route to access 4-anilinoquinoline (9). (n.d.). ResearchGate. [Link]

  • Design and Synthesis of Novel 6-aryl Substituted 4-anilinequinazoline Derivatives as Potential PI3Kδ Inhibitors. (2017). PubMed. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PubMed Central. [Link]

  • Comparability of Mixed IC50 Data – A Statistical Analysis. (n.d.). PubMed Central. [Link]

  • Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. (n.d.). MDPI. [Link]

  • Determination of IC50 values for p110 with the PI3-kinase inhibitors... (n.d.). ResearchGate. [Link]

  • In Silico Screening for Novel Tyrosine Kinase Inhibitors - With Oxindole Scaffold as Anticancer Agents: Design, QSAR Analysis, Molecular Docking and ADMET Studies. (2021). Research Square. [Link]

  • Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. (2022). PubMed. [Link]

Sources

Validating the Mechanism of Action for Kinase Inhibitors Derived from 3-Bromo-5-fluoro-N-methylaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the aniline scaffold has proven to be a privileged structure for the development of potent kinase inhibitors. Molecules derived from substituted anilines, such as the hypothetical drug candidate "BFA-Kinib" from the 3-Bromo-5-fluoro-N-methylaniline series, are frequently designed to target the ATP-binding pocket of specific protein kinases. However, demonstrating that a compound's therapeutic effect stems from the direct inhibition of its intended target is a critical and multi-faceted challenge. The failure to rigorously validate the mechanism of action (MoA) is a significant contributor to the high attrition rates in clinical trials.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the MoA of novel kinase inhibitors, using our hypothetical BFA-Kinib as a case study. We will compare and contrast orthogonal experimental approaches, delving into the causality behind their selection and providing detailed, field-proven protocols. Our focus is on building a self-validating system of evidence that moves from initial biochemical potency to definitive cellular target engagement and downstream pathway modulation.

The Central Hypothesis: BFA-Kinib is a Selective Inhibitor of Kinase X

Our investigation begins with a clear, testable hypothesis: BFA-Kinib exerts its cellular effects by directly binding to and inhibiting the enzymatic activity of a specific protein kinase, let's call it "Kinase X". The following sections will outline a logical progression of experiments designed to build a robust case for this MoA, while also exploring potential off-target effects.

Section 1: Foundational Evidence - Direct Target Interaction and Enzymatic Inhibition

The first step is to establish a direct interaction between BFA-Kinib and Kinase X and to quantify the inhibitory effect on its catalytic function. Biochemical assays are the cornerstone of this initial phase due to their high throughput and amenability to precise quantitative analysis.[2]

Comparative Analysis of Biochemical Assays

Biochemical assays directly measure the catalytic function of a kinase, typically by quantifying the phosphorylation of a substrate.[2] Several formats are available, each with its own advantages and limitations.

Assay Type Principle Advantages Limitations
Radiometric Assays Measures the transfer of radioactive ³²P or ³³P from ATP to a substrate.Gold standard for sensitivity and reliability; not easily prone to compound interference.[3]Requires handling of radioactive materials; low throughput.
Fluorescence-Based Assays (e.g., TR-FRET) Uses fluorescently labeled substrates or antibodies to detect phosphorylation, often relying on Förster Resonance Energy Transfer.[2]High throughput, non-radioactive, sensitive, and allows for kinetic studies.[2][4]Potential for interference from fluorescent compounds.
Luminescence-Based Assays (e.g., ADP-Glo™) Measures kinase activity by quantifying the amount of ADP produced, which is then converted to a luminescent signal.[5]High sensitivity, broad dynamic range, and less susceptible to optical interference than fluorescence.[6]Indirect measurement of phosphorylation; potential for enzyme inhibition in the detection steps.

For our BFA-Kinib program, a luminescence-based assay like ADP-Glo™ is recommended for initial high-throughput screening and IC50 determination due to its robustness and scalability.[5][6]

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol outlines the determination of the IC50 value for BFA-Kinib against Kinase X.

Objective: To quantify the concentration-dependent inhibition of Kinase X by BFA-Kinib.

Materials:

  • Recombinant Kinase X enzyme

  • Substrate peptide specific for Kinase X

  • ATP at the Kₘ concentration for Kinase X

  • ADP-Glo™ Kinase Assay kit (Promega)

  • BFA-Kinib stock solution in DMSO

  • Assay buffer (containing appropriate salts and cofactors)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Perform a serial dilution of BFA-Kinib in DMSO, followed by a further dilution in assay buffer to achieve the final desired concentrations with a constant DMSO concentration (e.g., 1%).

  • Kinase Reaction:

    • Add 2.5 µL of diluted BFA-Kinib or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of Kinase X enzyme in assay buffer and pre-incubate for 15 minutes at room temperature.[5]

    • Initiate the reaction by adding 5 µL of a solution containing ATP and the substrate peptide.

    • Incubate for 1-2 hours at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data using no-enzyme and vehicle controls. Plot the percentage of inhibition against the logarithm of BFA-Kinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation: The inclusion of a known potent inhibitor of Kinase X (if available) as a positive control and a structurally similar but inactive compound as a negative control is crucial for validating the assay's performance.

Section 2: Confirming Target Engagement in a Cellular Context

While biochemical assays are essential, they do not confirm that a compound can penetrate the cell membrane, reach its target in a complex cellular environment, and bind to it.[7] Cellular target engagement assays are therefore a critical next step.[1][8]

Comparison of Cellular Target Engagement Methods
Method Principle Advantages Limitations
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against thermal denaturation. The amount of soluble protein remaining after heating is quantified.[9][10]Label-free; can be performed in intact cells and even tissues; provides direct evidence of physical binding.Requires a specific antibody for detection (e.g., Western blot); lower throughput in its traditional format.
Bioluminescence Resonance Energy Transfer (BRET) Measures the proximity of a drug to its target in live cells. The target is fused to a luciferase, and a fluorescently labeled tracer compound competes with the unlabeled test compound.Real-time, quantitative measurement in live cells; high sensitivity and suitable for high-throughput screening.Requires genetic engineering of the target protein and a specific fluorescent tracer.
NanoBRET™ Target Engagement Assay A specific type of BRET assay that provides insights into compound binding within the cellular environment.[7]Evaluates binding affinity in a physiologically relevant setting.[7]As with BRET, it requires protein engineering and a tracer.

For validating BFA-Kinib, CETSA is a powerful choice as it is a label-free method that directly measures the physical interaction between the drug and its target protein in their native cellular environment.[10]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

Caption: CETSA workflow to assess BFA-Kinib target engagement.

Experimental Protocol: Western Blot-Based CETSA

Objective: To determine if BFA-Kinib binding increases the thermal stability of Kinase X in intact cells.

Materials:

  • Cell line expressing endogenous Kinase X

  • BFA-Kinib

  • Complete cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • Primary antibody specific for Kinase X

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • PCR tubes or plates

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with a high concentration of BFA-Kinib (e.g., 10x cellular IC50) or vehicle (DMSO) for 1-2 hours.

  • Heating Step: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes for each temperature point. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification: Transfer the supernatant (soluble fraction) to new tubes. Determine the protein concentration of each sample.

  • Western Blotting:

    • Normalize the total protein loaded for each sample and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against Kinase X.

    • Wash and probe with the HRP-conjugated secondary antibody.

    • Develop with a chemiluminescent substrate and image the blot.

  • Data Analysis: Quantify the band intensity for Kinase X at each temperature for both BFA-Kinib-treated and vehicle-treated samples. Plot the percentage of soluble Kinase X relative to the non-heated control against temperature to generate melt curves. A shift in the curve to the right for the BFA-Kinib-treated sample indicates target stabilization.

Section 3: Assessing Selectivity and Downstream Effects

Confirming direct binding and inhibition of Kinase X is crucial, but understanding the selectivity of BFA-Kinib across the human kinome and its impact on downstream signaling pathways is equally important for predicting both efficacy and potential toxicity.

Comparative Analysis of Selectivity and Pathway Profiling Methods
Method Principle Advantages Limitations
Kinome Profiling Assesses the inhibitory activity of a compound against a large panel of recombinant kinases in biochemical assays.[6]Provides a broad overview of selectivity; helps identify potential off-targets.[6]In vitro data may not perfectly translate to the cellular environment; does not measure cellular potency.
Phosphoproteomics Uses mass spectrometry to globally quantify changes in protein phosphorylation in cells following compound treatment.Unbiased, global view of the compound's effect on cellular signaling; can identify downstream substrates of the target kinase and off-target pathway modulation.Technically complex; requires sophisticated instrumentation and bioinformatics expertise.
CRISPR-Cas9 Target Validation Genetically ablates the target protein (Kinase X) using CRISPR-Cas9. The cellular phenotype of the knockout is then compared to the phenotype induced by BFA-Kinib.Provides strong genetic evidence for the on-target effect; can de-risk projects by confirming the target's role in the disease phenotype.Can be time-consuming to generate and validate knockout cell lines; potential for genetic compensation.

A multi-pronged approach is recommended: kinome profiling to understand biochemical selectivity, followed by phosphoproteomics to confirm on-target pathway modulation and uncover any unexpected off-target signaling in a cellular context. CRISPR-based validation can then be used to definitively link the target to the observed phenotype.

Experimental Workflow: Phosphoproteomics

Caption: Phosphoproteomics workflow to profile BFA-Kinib's cellular effects.

Experimental Protocol: CRISPR-Cas9 Target Validation

Objective: To determine if the genetic knockout of Kinase X phenocopies the anti-proliferative effect of BFA-Kinib.

Materials:

  • Cancer cell line sensitive to BFA-Kinib

  • Lentiviral vectors encoding Cas9 and a guide RNA (gRNA) targeting the Kinase X gene

  • Non-targeting gRNA control vector

  • Reagents for lentivirus production and transduction

  • Reagents for cell viability/proliferation assay (e.g., CellTiter-Glo®)

  • Antibody for Kinase X to confirm knockout by Western blot

Procedure:

  • Generate Knockout Cells:

    • Design and clone two independent gRNAs targeting an early exon of the Kinase X gene.

    • Produce lentivirus for each gRNA and the non-targeting control.

    • Transduce the target cell line with the lentiviruses.

    • Select for transduced cells (e.g., using puromycin).

    • Expand clonal populations and validate the knockout of Kinase X protein expression by Western blot.

  • Phenotypic Comparison:

    • Seed wild-type, non-targeting control, and Kinase X knockout cells in 96-well plates.

    • Treat the wild-type and non-targeting control cells with a dose range of BFA-Kinib.

    • Culture all plates for a period sufficient to observe anti-proliferative effects (e.g., 72 hours).

    • Measure cell viability using a suitable assay.

  • Data Analysis:

    • Compare the viability of the untreated Kinase X knockout cells to the maximum effect of BFA-Kinib on control cells. A similar reduction in viability suggests that the drug's effect is on-target.

    • The Kinase X knockout cells should show resistance to BFA-Kinib compared to the control cells, as the drug's target is absent.

Conclusion: Synthesizing a Coherent MoA Narrative

Validating the mechanism of action for a novel drug candidate like BFA-Kinib is not achieved through a single experiment. It requires the strategic application of orthogonal, self-validating techniques to build a compelling and coherent body of evidence.

Caption: A Triad of Evidence for MoA Validation.

By demonstrating potent biochemical inhibition of Kinase X, confirming direct target binding in intact cells via CETSA, and showing that the drug modulates the expected downstream signaling pathways as revealed by phosphoproteomics and phenocopied by CRISPR-mediated knockout, researchers can establish a high degree of confidence in the proposed mechanism of action. This rigorous, multi-faceted approach is fundamental to mitigating risk and accelerating the translation of promising molecules into effective therapies.

References

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A Senior Application Scientist's Comparative Guide to Predicting Binding Affinity of 3-Bromo-5-fluoro-N-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Potency in Drug Discovery

In the landscape of modern drug discovery, the journey from a chemical scaffold to a clinical candidate is both arduous and expensive. A critical determinant of a drug's success is its binding affinity—the strength of the interaction between the compound and its biological target. For novel chemical series, such as derivatives of 3-Bromo-5-fluoro-N-methylaniline, which serve as versatile intermediates in the synthesis of targeted therapeutics like kinase inhibitors, accurately predicting this affinity is paramount.[1][2] High-affinity binders are more likely to be potent and selective, reducing the required therapeutic dose and minimizing off-target effects.

The Target Context: Why Kinases?

Aniline derivatives are a cornerstone in the development of protein kinase inhibitors.[6] Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] Therefore, for the purpose of this guide, we will contextualize our comparison by assuming the target for our this compound derivatives is a representative protein kinase. The principles discussed, however, are broadly applicable to other protein targets.

Chapter 1: Molecular Docking - The High-Throughput First Pass

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7][8] It is the workhorse of virtual screening, prized for its speed in evaluating large compound libraries.[7][9]

Expertise & Causality: The 'Lock and Key' in Cyberspace

At its core, docking attempts to solve two problems: predicting the binding pose (orientation and conformation) of the ligand in the protein's active site and then estimating the binding strength using a scoring function.[7] The choice to use docking as an initial screen is driven by efficiency. It allows us to quickly filter out compounds that are sterically or electrostatically incompatible with the target's binding pocket, focusing resources on a smaller, more promising set of candidates. The scoring functions provide a numerical value, often a proxy for binding energy, where more negative values suggest stronger affinity.[9]

However, its primary limitation lies in its simplifying assumptions. Most standard docking protocols treat the protein receptor as a rigid entity and scoring functions are approximations of the complex thermodynamics of binding.[10] This can lead to inaccuracies, making docking an excellent tool for qualitative prioritization but less reliable for quantitative affinity prediction.

Experimental Protocol: A Self-Validating Docking Workflow

A robust docking protocol includes rigorous preparation and cross-validation to ensure reliability.

  • Protein Preparation:

    • Objective: To prepare a clean, chemically correct receptor structure.

    • Steps:

      • Obtain the 3D structure of the target kinase from the Protein Data Bank (PDB).

      • Remove all non-essential molecules, including water, co-solvents, and existing ligands.

      • Add hydrogen atoms, as they are crucial for forming hydrogen bonds but are often not resolved in crystal structures.

      • Assign partial charges using a force field (e.g., AMBER, CHARMM). This step is critical for accurately modeling electrostatic interactions.

  • Ligand Preparation:

    • Objective: To generate a low-energy, 3D conformation of the aniline derivatives.

    • Steps:

      • Sketch the 2D structures of the this compound derivatives.

      • Convert the 2D structures to 3D.

      • Perform an energy minimization to find a stable, low-energy conformation.

      • Assign partial charges, ensuring consistency with the force field used for the protein.

  • Grid Generation & Docking:

    • Objective: To define the search space and run the docking algorithm.

    • Steps:

      • Define a "grid box" that encompasses the known ATP binding site of the kinase. This constrains the search space, increasing computational efficiency and biological relevance.

      • Execute the docking algorithm (e.g., AutoDock Vina). The algorithm will systematically sample different poses of the ligand within the grid box.[11]

      • The scoring function evaluates each pose, and the top-ranked poses are saved.

  • Analysis & Validation:

    • Objective: To interpret the results and validate the protocol.

    • Steps:

      • Analyze the top-ranked poses for key interactions (e.g., hydrogen bonds with the kinase hinge region, hydrophobic interactions).

      • Self-Validation: Re-dock the co-crystallized ligand (if available) into the protein. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose should ideally be less than 2.0 Å, confirming the protocol can reproduce a known binding mode.

Workflow & Data Visualization

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase p1 1. Obtain Protein Structure (PDB) p2 2. Clean & Add Hydrogens p1->p2 d1 3. Define Binding Site (Grid Box) p2->d1 l1 1. Design Ligand Derivatives l2 2. Generate 3D Conformations & Minimize l1->l2 l2->d1 d2 4. Run Docking Algorithm d1->d2 a1 5. Analyze Binding Poses d2->a1 a2 6. Rank by Docking Score a1->a2 a3 7. Prioritize Candidates a2->a3 G cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis start Start with Docked Pose s1 1. Solvate with Water start->s1 s2 2. Add Counter-Ions s1->s2 sim1 3. Energy Minimization s2->sim1 sim2 4. Equilibration (NVT/NPT) sim1->sim2 sim3 5. Production MD Run sim2->sim3 a1 6. Trajectory Analysis (RMSD/RMSF) sim3->a1 a2 7. Calculate Binding Free Energy (MM/PBSA) a1->a2

Caption: The workflow for a molecular dynamics simulation.

Data Presentation: MD-Calculated vs. Experimental Affinity

This table shows how MD-based binding free energy calculations can provide better correlation with experimental data compared to simple docking scores.

Derivative IDΔG_bind (MM/PBSA, kcal/mol)Experimental ΔG (kcal/mol)
JAX-001-9.5 ± 0.8-9.3
JAX-002-10.1 ± 0.7-9.8
JAX-003-10.9 ± 0.9-10.5
JAX-004-10.5 ± 0.6-10.1
JAX-005-11.5 ± 1.1-11.0

Note: Experimental ΔG is calculated from IC50 values. The error bars on the calculated ΔG represent the standard deviation across the simulation trajectory.

Chapter 3: QSAR - Building Predictive Statistical Models

Quantitative Structure-Activity Relationship (QSAR) modeling takes a different approach. Instead of simulating the physical interactions, it builds a mathematical model that correlates variations in a molecule's structure with its biological activity. [12]

Expertise & Causality: Learning from Existing Data

QSAR is employed when a dataset of compounds with known activities is available for a given target. The core principle is that structurally similar molecules are likely to have similar biological activities. By calculating various molecular descriptors (e.g., molecular weight, logP, electronic properties, shape), we can use machine learning algorithms to build a predictive model. [13]The primary advantage of a validated QSAR model is its incredible speed; it can predict the affinity of thousands of new, virtual compounds in seconds, making it ideal for lead optimization and library design. Its predictive power, however, is strictly limited to the chemical space defined by the training data. [14]

Experimental Protocol: Developing a Self-Validating QSAR Model
  • Data Curation:

    • Objective: To assemble a high-quality dataset of structures and their corresponding biological activities (e.g., pIC50).

    • Steps:

      • Compile a list of this compound derivatives with experimentally measured IC50 values against the target kinase.

      • Convert IC50 values to a logarithmic scale (pIC50 = -log10(IC50)) to ensure a more linear relationship with the descriptors.

  • Descriptor Calculation and Data Splitting:

    • Objective: To describe the molecules numerically and prepare for model building.

    • Steps:

      • For each molecule, calculate a wide range of 2D and 3D molecular descriptors.

      • Crucial Step: Divide the dataset into a training set (typically ~80%) and a test set (~20%). The test set is held back and is not used during model training. This is the ultimate validation of the model's predictive power.

  • Model Building and Validation:

    • Objective: To generate and rigorously validate a statistical model.

    • Steps:

      • Using the training set, apply a statistical method (e.g., Partial Least Squares - PLS, or a machine learning algorithm like Random Forest) to build a model linking the descriptors to the pIC50 values. [15] 2. Internal Validation: Perform cross-validation (e.g., leave-one-out) on the training set. A high cross-validation coefficient (q²) indicates the model is robust and not overfitted.

      • External Validation: Use the final model to predict the pIC50 values for the compounds in the test set. The predictive power is assessed by the correlation coefficient (R²) between the predicted and experimental values for this external set. A high R² for the test set is the hallmark of a truly predictive QSAR model. [16]

Workflow & Data Visualization

G cluster_data Data Preparation cluster_model Model Building cluster_predict Prediction & Validation d1 1. Curate Dataset (Structures + pIC50) d2 2. Calculate Molecular Descriptors d1->d2 d3 3. Split into Training & Test Sets d2->d3 m1 4. Build Model with Training Set d3->m1 m2 5. Internal Validation (Cross-Validation, q^2) m1->m2 p1 6. Predict Test Set Activity m2->p1 p2 7. External Validation (R^2) p1->p2 p3 8. Predict New Compounds p2->p3

Caption: The development and validation workflow for a QSAR model.

Data Presentation: QSAR Model Performance

A good QSAR model will show a strong linear correlation between predicted and experimental activities for both the training and, most importantly, the test set.

DatasetNumber of Compoundsq² (Cross-Validation)R² (Correlation)
Training Set400.750.88
Test Set10N/A0.82

Chapter 4: Free Energy Perturbation (FEP) - The Gold Standard

Free Energy Perturbation (FEP) is one of the most rigorous and accurate computational methods for predicting relative binding affinities. [17][18]It calculates the difference in binding free energy (ΔΔG) between two closely related ligands.

Expertise & Causality: Precision Through Alchemical Transformation

FEP is chosen when the highest possible accuracy is required to differentiate between very similar lead compounds, for instance, when deciding between a methyl or an ethyl group at a key position. The method uses a thermodynamic cycle and simulates an "alchemical" transformation where one ligand is slowly turned into another, both in solution and when bound to the protein. [19]The computational cost is very high, often requiring extensive simulations for each ligand transformation. [17]Therefore, it is reserved for the final stages of lead optimization for a very small number of critical compounds.

Experimental Protocol: High-Accuracy Relative Affinity Prediction
  • System Preparation: Prepare two separate, fully solvated and equilibrated systems for the protein in complex with Ligand A and Ligand B, following the same initial steps as for MD simulations.

  • Thermodynamic Cycle: The change in relative binding free energy (ΔΔG) is calculated indirectly. Instead of simulating the physical binding/unbinding, we simulate the non-physical transformation of Ligand A into Ligand B in the solvated state (ΔG_solv) and in the protein-bound state (ΔG_complex). The relative binding affinity is then ΔΔG = ΔG_complex - ΔG_solv.

  • FEP Simulation: The transformation is broken down into a series of small, discrete steps (λ windows). At each λ window, a short MD simulation is run to sample the system's energy.

  • Analysis: The free energy difference is calculated by integrating the energy changes across all λ windows. The result must be checked for convergence and hysteresis to ensure reliability. [20]

Data Presentation: FEP vs. Experimental ΔΔG

FEP is exceptionally good at predicting small changes in affinity. An error of less than 1 kcal/mol is often considered the goal for chemical accuracy. [21]

Transformation Predicted ΔΔG (FEP, kcal/mol) Experimental ΔΔG (kcal/mol)
JAX-001 -> JAX-002 -0.6 ± 0.2 -0.5
JAX-002 -> JAX-003 -0.8 ± 0.3 -0.7

| JAX-003 -> JAX-005 | -0.4 ± 0.2 | -0.5 |

Synthesis and Conclusion: Choosing the Right Tool for the Job

The choice of in-silico method for predicting the binding affinity of this compound derivatives is not a matter of finding the "best" method, but the most appropriate one for the task at hand. Each technique offers a different balance of speed, accuracy, and computational cost.

MethodPrimary Use CaseRelative SpeedRelative AccuracyComputational CostKey Requirement
Molecular Docking High-throughput screening+++++Low3D structure of the target
QSAR Virtual library design+++++++Very LowActivity data for a congeneric series
MD Simulation Pose refinement, Rank-ordering+++++HighHigh-priority candidates, significant compute time
FEP Lead optimization+++++Very HighCritical decisions on highly similar compounds

A successful drug discovery campaign will often employ these methods synergistically. An effective strategy begins with Molecular Docking to screen a large virtual library of aniline derivatives, identifying a diverse set of potential binders. These hits can then be further refined and rank-ordered using more accurate, but slower, MD simulations . If sufficient experimental data exists, a parallel QSAR model can be built to rapidly explore the chemical space around the initial hits. Finally, for the most promising lead candidates where subtle modifications can have a significant impact on potency, the unparalleled accuracy of FEP can guide the final design choices before committing to synthesis and experimental validation.

Ultimately, all in-silico predictions must be validated through experimental assays. [22][23]These computational tools do not replace the wet lab; they empower it, ensuring that the molecules that are synthesized and tested have the highest probability of success.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Bromo-5-fluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring that all laboratory waste, particularly reactive and potentially hazardous compounds like 3-Bromo-5-fluoro-N-methylaniline, is managed and disposed of with the utmost attention to safety and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in scientific principles and adherence to established safety protocols.

Understanding the Hazard Profile of this compound

While a specific Safety Data Sheet (SDS) for this compound (CAS No. 1369880-72-7) is not publicly available, a comprehensive hazard assessment can be constructed by examining structurally similar compounds and the known risks associated with halogenated anilines.[1]

Anilines, as a class, are recognized for their potential toxicity, and the presence of halogen substituents (bromine and fluorine) can further influence the compound's reactivity and environmental fate.[2][3] Based on data from analogous compounds such as 3-Bromo-4-fluoro-5-methylaniline and 3-Bromo-5-fluoro-4-methoxyaniline, it is prudent to assume that this compound is harmful if swallowed, in contact with skin, or inhaled, and may cause skin and serious eye irritation.[4][5]

Key Anticipated Hazards:

  • Toxicity: Likely to be toxic by ingestion, dermal absorption, and inhalation.[6]

  • Irritation: Expected to be a skin and eye irritant.[4]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[7]

During thermal decomposition, halogenated anilines can release toxic and corrosive gases, including hydrogen halides (such as hydrogen bromide and hydrogen fluoride) and oxides of nitrogen.[8]

Regulatory Framework: EPA Hazardous Waste Determination

The primary regulation governing the disposal of chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). A critical first step in the proper disposal of any chemical is to determine if it qualifies as a hazardous waste.

Since this compound is not a commonly used commercial chemical, it is unlikely to be found on the EPA's "listed" hazardous wastes (F, K, P, or U lists).[4] Therefore, a hazardous waste determination must be made based on its characteristics :

  • Ignitability (D001): The propensity to catch fire.

  • Corrosivity (D002): The ability to corrode metal or have a very high or low pH.

  • Reactivity (D003): The tendency to explode or react violently.

  • Toxicity (D004-D043): The presence of specific contaminants at concentrations above regulatory limits.

Based on the properties of similar anilines, this compound is not expected to be ignitable, corrosive, or reactive under standard conditions. However, its toxicity is the primary concern. A definitive determination of the toxicity characteristic would require a Toxicity Characteristic Leaching Procedure (TCLP) test. In the absence of this data, and given the known hazards of halogenated anilines, it is best practice to manage this compound as a hazardous waste.

Personal Protective Equipment (PPE): A Non-Negotiable for Safety

Given the anticipated hazards, a stringent PPE protocol is mandatory when handling this compound in any form, including during disposal procedures.

PPE CategorySpecificationRationale
Eye and Face Chemical splash goggles and a face shield.Protects against splashes and potential generation of vapors or aerosols.
Hand Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or Silver Shield®/4H®). Double-gloving is recommended.Provides a barrier against dermal absorption. Check glove manufacturer's compatibility data.[2]
Body A flame-retardant lab coat, worn fully buttoned, and a chemical-resistant apron. For larger quantities or potential for significant exposure, chemical-resistant coveralls.Protects against skin contact from spills and splashes.[9]
Respiratory Work should be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges is necessary.Minimizes inhalation of potentially toxic vapors or aerosols.[2]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound, from the point of generation to final removal by a licensed waste management provider.

Step 1: Waste Characterization and Segregation

Proper segregation of chemical waste is fundamental to laboratory safety and compliant disposal.

  • Designate as Hazardous Waste: Based on its properties as a halogenated organic compound and a substituted aniline, all waste containing this compound should be classified as hazardous.

  • Segregate at the Source:

    • Solid Waste: Collect any solid residues, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect liquid waste containing this compound in a separate, dedicated container.

    • Avoid Mixing: Do not mix this waste with non-hazardous waste. Crucially, do not mix halogenated organic waste with non-halogenated organic waste, as this can significantly increase disposal costs and complicate treatment options.[10]

Step 2: Container Selection and Labeling

The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.

  • Choose a Compatible Container:

    • For liquid waste, use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.

    • For solid waste, use a sturdy, sealable plastic bag or a wide-mouth HDPE container.

  • Proper Labeling:

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" (avoid abbreviations)

      • An accurate list of all constituents and their approximate percentages.

      • The relevant hazard warnings (e.g., "Toxic," "Irritant").

      • The date of accumulation (the date the first drop of waste was added).

Step 3: Safe Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must store it in a designated Satellite Accumulation Area (SAA) until it is moved to a central storage area or collected for disposal.

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that is chemically resistant and large enough to hold the entire contents of the primary container in case of a leak.

  • Segregation within the SAA: Store the container away from incompatible materials, such as strong oxidizing agents and acids.

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.

Step 4: Arranging for Final Disposal

The final step is the transfer of the hazardous waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures for the collection and disposal of hazardous waste and will be your primary point of contact.

  • Approved Disposal Method: For halogenated organic compounds like this compound, the most common and environmentally sound disposal method is high-temperature incineration in a facility permitted to handle such wastes.[8] This process ensures the complete destruction of the compound and minimizes the release of harmful substances into the environment.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large or uncontrolled spills, contact your institution's emergency response team or EHS office immediately.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE as outlined in Section 3.

  • Contain and Absorb: For liquid spills, contain the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial chemical absorbent). Do not use combustible materials like paper towels. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collect and Dispose: Place the absorbed material or swept solids into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Visualizing the Disposal Workflow

DisposalWorkflow cluster_Generation Point of Generation cluster_Characterization Characterization & Segregation cluster_Containment Containment & Labeling cluster_Storage Interim Storage cluster_Disposal Final Disposal GenerateWaste Waste Generation (Solid or Liquid) Characterize Characterize as Halogenated Hazardous Waste GenerateWaste->Characterize Segregate Segregate from other waste streams Characterize->Segregate Container Select Compatible Container Segregate->Container Label Attach Hazardous Waste Label Container->Label StoreSAA Store in Satellite Accumulation Area (SAA) with Secondary Containment Label->StoreSAA ContactEHS Contact EHS for Waste Pickup StoreSAA->ContactEHS Incineration Transport to Licensed Facility for High-Temperature Incineration ContactEHS->Incineration

Caption: Workflow for the proper disposal of this compound.

By adhering to this comprehensive guide, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Generators.
  • Enviro-Safe Resource Recovery. (n.d.). Determining Your Generator Status: A How-To Guide.
  • MLI Environmental. (2025). How to Determine Your Hazardous Waste Generator Status.
  • Cornell University Environmental Health and Safety. (n.d.). Generator Status. In Hazardous Waste Manual.
  • Daniels Training Services. (2012). Counting Hazardous Waste to Determine Generator Status.
  • Benchchem. (n.d.). Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline.
  • Sigma-Aldrich. (n.d.). This compound.
  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
  • University of California, Irvine Environmental Health & Safety. (n.d.). Aniline.
  • Washington State University Environmental Health & Safety. (n.d.). Aniline.
  • PubChem. (n.d.). 3-Bromo-5-fluoroaniline.
  • Sigma-Aldrich. (n.d.). 3-Bromo-N-methylaniline 97.
  • Benchchem. (n.d.). Personal protective equipment for handling Aniline Mustard.
  • AKJournals. (n.d.). THERMAL DEGRADATION OF 2,4,6-TRI[(BROMO)x ANILINO]-1,3,5-TRIAZINES.
  • Manchester Organics. (n.d.). 3-Bromo-5-fluoro-N-methyl-aniline.
  • CymitQuimica. (2023). 3-Bromo-4-fluoro-5-methylaniline Safety Data Sheet.
  • Echemi. (n.d.). 3-BROMO-5-FLUORO-4-METHOXYANILINE SDS.
  • PubChem. (n.d.). 3-Bromo-5-methylaniline.
  • ChemicalBook. (2025). 3-FLUORO-N-METHYLANILINE - Safety Data Sheet.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 3-Bromo-5-methylaniline.
  • ChemicalBook. (2025). 3-Bromo-5-fluoro-2-methylaniline.
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - N-Methylaniline.
  • Hazardous Waste Segregation. (n.d.).

Sources

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